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Core Science & Biosynthesis

Foundational

Advanced Characterization and Enantioselective Processing of 1-(3-Ethylphenyl)ethan-1-ol: A Technical Guide

Executive Summary In the landscape of modern drug development and agrochemical synthesis, chiral secondary alcohols serve as indispensable building blocks. 1-(3-Ethylphenyl)ethan-1-ol (CAS: 54264-96-9) is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, chiral secondary alcohols serve as indispensable building blocks. 1-(3-Ethylphenyl)ethan-1-ol (CAS: 54264-96-9) is a highly versatile aromatic alcohol. The presence of an ethyl group at the meta position of the benzene ring imparts unique steric and electronic properties, making its enantiomers highly valuable for structure-activity relationship (SAR) optimization in active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive, self-validating framework for the physicochemical characterization, enantioselective synthesis, and analytical validation of 1-(3-Ethylphenyl)ethan-1-ol, designed specifically for researchers scaling up chiral building blocks.

Physicochemical Profiling and Structural Causality

The reactivity and physical behavior of 1-(3-Ethylphenyl)ethan-1-ol are dictated by the interplay between the 1-hydroxyethyl moiety and the meta-substituted ethyl group. Unlike ortho-substitutions, which introduce severe steric hindrance that can inhibit enzymatic docking, the meta-ethyl group provides mild electron-donating properties via hyperconjugation (+I effect) without collapsing the catalytic pocket of standard lipases. This specific electronic environment stabilizes transition states during both chemical derivatization and enzymatic resolution.

Quantitative Data Summary

The following table summarizes the core chemical and physical properties of the compound, synthesized from foundational chemical databases and extrapolated from its direct precursor, 3-ethylacetophenone [2][3].

PropertyValueStructural / Operational Implication
Chemical Name 1-(3-Ethylphenyl)ethan-1-olCore IUPAC nomenclature.
CAS Number 54264-96-9Primary registry identifier.
Molecular Formula C₁₀H₁₄ODictates mass spectrometry (MS) parent ion.
Molecular Weight 150.22 g/mol Utilized for stoichiometric calculations.
Appearance Colorless to pale yellow liquidVisual indicator of crude purity.
Boiling Point ~115–120 °C (at 15 mmHg)Critical for vacuum distillation parameters.
Density ~0.965 - 0.975 g/cm³Required for volumetric reagent scaling.
LogP (Predicted) ~2.8Indicates moderate lipophilicity for SAR models.

Enantioselective Synthesis and Kinetic Resolution

Because the physiological efficacy of APIs often resides exclusively in a single enantiomer (the eutomer), while the other (the distomer) may be inactive or toxic, racemic 1-(3-Ethylphenyl)ethan-1-ol must be resolved with high enantiomeric excess (ee%).

The Causality of the Acetoacetate Method

Direct enzymatic esterification of secondary alcohols often yields products (like vinyl esters) that possess boiling points nearly identical to the starting alcohol. This makes downstream purification highly inefficient. To bypass this, we utilize a lipase-catalyzed solvolysis of acetoacetic acid esters [1]. The acetoacetate ester of 1-(3-Ethylphenyl)ethan-1-ol has a significantly higher boiling point than the free alcohol. When the lipase selectively cleaves the (R)-enantiomer, the resulting mixture can be separated via simple, low-stress vacuum distillation.

Protocol: Self-Validating Enzymatic Resolution Workflow

This protocol is designed as a closed, self-validating system where physical separation inherently confirms the success of the enzymatic cleavage.

Step 1: Synthesis of the Racemic Precursor

  • Reduction: Dissolve 3-ethylacetophenone in anhydrous methanol at 0 °C. Slowly add sodium borohydride (NaBH₄) in a 1.2 molar equivalent.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is self-validating when the UV-active ketone spot completely disappears, ensuring no unreacted ketone carries over to compete in the enzymatic step. Quench with 1M HCl, extract with dichloromethane, and concentrate to yield racemic 1-(3-Ethylphenyl)ethan-1-ol.

Step 2: Acetoacetylation

  • Derivatization: React the racemic alcohol with diketene (1.1 eq) in the presence of catalytic triethylamine.

  • Validation: Complete conversion to the racemic acetoacetate ester is required. Any residual free alcohol here will artificially lower the final ee% of the resolved product.

Step 3: Lipase-Catalyzed Solvolysis

  • Reaction Setup: Dissolve the racemic acetoacetate ester (~16% w/w) in a nucleophilic solvent (e.g., n-butanol), which acts as both the solvent and the acyl acceptor.

  • Catalysis: Add an esterase/lipase known for solvolytic cleavage (e.g., Candida antarctica Lipase B). Thermostat the reactor to exactly 40 °C.

  • In-Process Control (IPC): Continuously monitor the reaction via Chiral Gas Chromatography (GC).

  • Validation (Critical Cutoff): Terminate the reaction by filtering off the immobilized enzyme at exactly 50% conversion . This mathematical threshold guarantees that the liberated (R)-alcohol and the unreacted (S)-ester both achieve >99% enantiomeric purity.

Step 4: Distillative Separation

  • Fractionation: Subject the filtrate to fractional vacuum distillation.

  • Validation: The liberated (R)-1-(3-Ethylphenyl)ethan-1-ol distills over cleanly at ~115 °C (15 mmHg). The bulky (S)-acetoacetate ester remains entirely in the distillation bottoms. The stark physical separation validates the chemical cleavage.

G A 3-Ethylacetophenone (Precursor) B NaBH4 Reduction (Methanol, 0°C) A->B C Racemic 1-(3-Ethylphenyl)ethan-1-ol (rac-Alcohol) B->C D Acetoacetylation (Diketene) C->D E Racemic Acetoacetate Ester D->E F Lipase-Catalyzed Solvolysis (Enantioselective) E->F G (R)-Alcohol (Eutomer) High ee% F->G Solvolyzed & Distilled H (S)-Ester (Distomer) Retained in Bottoms F->H Unreacted

Workflow for the synthesis and lipase-catalyzed enantioselective resolution of the target alcohol.

Analytical Validation System

To guarantee the integrity of the synthesized 1-(3-Ethylphenyl)ethan-1-ol, a multi-modal analytical approach is required. Relying on a single method invites false positives; therefore, structural integrity and stereochemical purity are assessed orthogonally.

  • Chiral GC-FID: Utilized to determine the enantiomeric excess (ee%). The baseline separation of the (R) and (S) enantiomers on a chiral stationary phase (e.g., cyclodextrin-based columns) directly validates the selectivity of the lipase step.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirm the structural backbone. The diagnostic quartet of the methine proton adjacent to the hydroxyl group (typically around δ 4.8 ppm) and the distinct triplet/quartet splitting of the meta-ethyl group confirm the regiochemistry.

  • Optical Polarimetry: Measures the specific rotation [α]D20​ of the isolated eutomer, providing a rapid, non-destructive bulk purity check against known literature standards before downstream API integration.

G A Isolated Product Fraction B Chiral GC-FID (Enantiomeric Excess) A->B Aliquot 1 C 1H & 13C NMR (Structural Integrity) A->C Aliquot 2 D Optical Polarimetry (Specific Rotation) A->D Aliquot 3 E Validated API Building Block B->E C->E D->E

Multi-modal analytical validation workflow ensuring structural and enantiomeric purity.

Conclusion

The handling and processing of 1-(3-Ethylphenyl)ethan-1-ol require a deep understanding of its physicochemical properties and the steric nuances of its meta-substitution. By utilizing a lipase-catalyzed solvolysis of its acetoacetate ester, researchers can bypass the physical limitations of standard transesterification, achieving near-perfect enantiomeric resolution through a self-validating, easily distillable system. This methodology ensures the delivery of high-purity chiral building blocks essential for advanced pharmaceutical development.

References

  • Google Patents (EP1505156A1)
  • (1S)-1-(3-ethylphenyl)ethan-1-ol Chemical Information ChemSrc Database URL:[Link]

Exploratory

NMR and IR spectroscopic reference data for 1-(3-Ethylphenyl)ethan-1-ol

Abstract This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound 1-(3-Ethylphenyl)ethan-1-ol. In the absence of pub...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound 1-(3-Ethylphenyl)ethan-1-ol. In the absence of publicly available experimental spectra for this specific isomer, this document leverages established spectroscopic principles and data from analogous structures to present a reliable, predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for compound identification, characterization, and quality control. The methodologies for spectral acquisition and the rationale behind the spectral interpretations are detailed to ensure scientific integrity and practical applicability.

Introduction

1-(3-Ethylphenyl)ethan-1-ol (CAS No. 54264-96-9) is an aromatic alcohol with a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol .[1][2][3] Its structure, featuring a chiral center at the carbinol carbon and a meta-substituted ethyl group on the phenyl ring, gives rise to a distinct spectroscopic signature. Understanding the NMR and IR characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, and IR spectra.

Molecular Structure and Predicted Spectroscopic Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used for the purpose of NMR assignments is presented below.

G cluster_0 ¹H NMR Acquisition Workflow prep Sample Preparation (5-10 mg in 0.5 mL CDCl₃ with TMS) instrument Instrument Setup (400 MHz Spectrometer) prep->instrument Insert Sample acq Data Acquisition (Pulse Program: zg30, 16 scans) instrument->acq Execute Experiment proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Process FID analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->analysis Interpret Spectrum

Figure 2: Workflow for ¹H NMR Spectroscopy.

3.1.3. ¹³C NMR Spectroscopy Workflow

G cluster_0 ¹³C NMR Acquisition Workflow prep Sample Preparation (15-20 mg in 0.5 mL CDCl₃) instrument Instrument Setup (100 MHz Spectrometer) prep->instrument Insert Sample acq Data Acquisition (Pulse Program: zgpg30, >256 scans) instrument->acq Execute Experiment proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc Process FID analysis Spectral Analysis (Chemical Shift) proc->analysis Interpret Spectrum

Figure 3: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

For a liquid sample like 1-(3-Ethylphenyl)ethan-1-ol, the neat (thin film) method is most appropriate.

  • Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Gently press the plates together to form a thin, uniform film.

3.2.2. IR Spectroscopy Workflow

G cluster_0 IR Spectroscopy Workflow prep Sample Preparation (Neat liquid film on KBr plates) instrument Instrument Setup (FT-IR Spectrometer) prep->instrument Place Sample in Beam Path acq Data Acquisition (16-32 scans, 4000-400 cm⁻¹) instrument->acq Collect Interferogram proc Data Processing (Background Subtraction, Baseline Correction) acq->proc Process Data analysis Spectral Analysis (Peak Identification, Functional Group Correlation) proc->analysis Interpret Spectrum

Figure 4: Workflow for IR Spectroscopy.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of 1-(3-Ethylphenyl)ethan-1-ol in CDCl₃ will exhibit distinct signals corresponding to the different proton environments in the molecule. The interpretation is based on chemical shift (δ), integration, and multiplicity (splitting pattern).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-11 (CH₃-CH(OH))~1.50Doublet~6.53H
OH~1.8-2.5Singlet (broad)-1H
H-8 (CH₃-CH₂)~1.25Triplet~7.63H
H-7 (CH₂-CH₃)~2.65Quartet~7.62H
H-9 (CH(OH))~4.90Quartet~6.51H
Aromatic Protons~7.10-7.30Multiplet-4H

Causality Behind Experimental Choices and Interpretation:

  • Chemical Shifts: The aromatic protons are expected in the downfield region (7.10-7.30 ppm) due to the deshielding effect of the ring current. The methine proton (H-9) attached to the oxygen is also deshielded and appears around 4.90 ppm. The ethyl and methyl protons of the ethanol substituent are in the more shielded, upfield region. [4]* Multiplicity: The splitting patterns are governed by the n+1 rule. For example, the methyl protons of the ethanol group (H-11) are split into a doublet by the adjacent methine proton (H-9). The ethyl group protons (H-7 and H-8) show a characteristic quartet and triplet pattern, respectively, due to mutual coupling. [3]* Integration: The integral values are proportional to the number of protons giving rise to the signal, confirming the proton count in each environment.

  • OH Proton: The hydroxyl proton often appears as a broad singlet and its chemical shift is concentration and temperature dependent. It may not show coupling to adjacent protons due to rapid chemical exchange. [5]

¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-11 (CH₃-CH(OH))~25
C-8 (CH₃-CH₂)~15
C-7 (CH₂-CH₃)~29
C-9 (CH(OH))~70
Aromatic C (quaternary)~144-146
Aromatic CH~124-129

Causality Behind Experimental Choices and Interpretation:

  • Chemical Shifts: The carbon atom attached to the electronegative oxygen (C-9) is significantly deshielded and appears downfield around 70 ppm. The aromatic carbons resonate in the 124-146 ppm range. The aliphatic carbons of the ethyl and methyl groups are shielded and appear upfield. [6]The presence of two quaternary aromatic carbons and four CH aromatic carbons is expected.

IR Spectrum (Neat)

The IR spectrum provides information about the functional groups present in the molecule.

Frequency (cm⁻¹) Vibration Intensity
~3350 (broad)O-H stretch (alcohol)Strong
~3050-3020C-H stretch (aromatic)Medium
~2970-2850C-H stretch (aliphatic)Strong
~1600, 1490C=C stretch (aromatic ring)Medium
~1080C-O stretch (secondary alcohol)Strong
~880-780C-H bend (aromatic, meta-disubstituted)Strong

Causality Behind Experimental Choices and Interpretation:

  • O-H Stretch: A strong, broad absorption centered around 3350 cm⁻¹ is the most characteristic feature of an alcohol, indicative of the hydroxyl group and hydrogen bonding. [7][8]* C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. [7]* C=C Aromatic Stretch: The absorptions around 1600 and 1490 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-O Stretch: A strong band around 1080 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol. [8]* Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending bands in the 880-780 cm⁻¹ region can help confirm the meta-substitution pattern of the aromatic ring.

Summary of Spectroscopic Data

Technique Key Predicted Features
¹H NMR Aromatic multiplet (~7.1-7.3 ppm, 4H), quartet for CH(OH) (~4.9 ppm, 1H), quartet and triplet for the ethyl group (~2.65 and ~1.25 ppm), doublet for the methyl group of the ethanol moiety (~1.50 ppm, 3H), and a broad singlet for the OH group.
¹³C NMR Carbinol carbon (~70 ppm), aromatic carbons (~124-146 ppm), and aliphatic carbons (~15-29 ppm).
IR Broad O-H stretch (~3350 cm⁻¹), aromatic and aliphatic C-H stretches (~3050-2850 cm⁻¹), aromatic C=C stretches (~1600, 1490 cm⁻¹), and a strong C-O stretch (~1080 cm⁻¹).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of 1-(3-Ethylphenyl)ethan-1-ol. The presented data, based on established spectroscopic principles and analysis of analogous compounds, serves as a valuable reference for the identification and characterization of this molecule. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectral data. This guide is intended to support researchers in their endeavors by providing a solid foundation for the spectroscopic analysis of 1-(3-Ethylphenyl)ethan-1-ol.

References

  • MolPort. (n.d.). 1-(3-ethylphenyl)ethan-1-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-ethylphenyl)ethan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and J-coupling values for 35 metabolites that can be detected by in vivo or in vitro NMR studies of mammalian brain. NMR in Biomedicine, 13(3), 129–153.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Braz-Filho, R. (2002). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 13(6), 849-853.
  • Hansen, P. E., Spanget-Larsen, J., & Wozniak, K. (2021). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. ChemPhysChem, 22(10), 947-961.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylphenyl)ethanol. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Chart. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2005). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • PubChem. (n.d.). (R)-1-(3-nitrophenyl)ethanol. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Ethylphenyl)-1,2-ethanediol. Retrieved from [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pattern of 1-(3-Ethylphenyl)ethan-1-ol: A Technical Guide

Executive Summary The accurate identification and structural elucidation of substituted benzylic alcohols are critical in drug development, environmental monitoring, and synthetic quality control. 1-(3-Ethylphenyl)ethan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate identification and structural elucidation of substituted benzylic alcohols are critical in drug development, environmental monitoring, and synthetic quality control. 1-(3-Ethylphenyl)ethan-1-ol (Chemical Formula: C10​H14​O , MW: 150.22 g/mol ) is a secondary benzyl alcohol that exhibits a highly predictable, yet mechanistically rich, fragmentation pattern under standard 70 eV Electron Ionization (EI).

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere spectral libraries. This guide explores the thermodynamic causality behind the fragmentation of 1-(3-Ethylphenyl)ethan-1-ol, detailing why specific bonds break, how to differentiate EI-induced fragmentation from thermal degradation, and how to implement a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

Structural Dynamics & Ionization Thermodynamics

Understanding the mass spectrum of 1-(3-Ethylphenyl)ethan-1-ol requires analyzing its structural vulnerabilities. The molecule consists of a benzene ring substituted at the meta (3-) position with an ethyl group, and at the 1- position with a 1-hydroxyethyl group.

When bombarded with 70 eV electrons, the molecule loses a single electron to form the radical cation molecular ion, [M]+∙ at m/z 150[1]. The removal of this electron predominantly occurs from the oxygen lone pair, as it possesses the lowest ionization energy in the molecule. According to Stevenson’s Rule , subsequent fragmentation will preferentially leave the positive charge on the fragment with the lowest ionization potential. This thermodynamic reality dictates the dominance of the α -cleavage pathway over benzylic cleavage of the ethyl side-chain[2].

Core Fragmentation Pathways

The fragmentation of 1-(3-Ethylphenyl)ethan-1-ol is characterized by a distinct set of product ions. The behavior of this compound closely parallels that of the foundational 1-phenylethanol scaffold, scaled by the mass of the ethyl substituent[2][3].

The Base Peak: α -Cleavage (m/z 135)

The most thermodynamically favorable event is the homolytic α -cleavage of the C-C bond adjacent to the hydroxyl group. The molecular ion ( [M]+∙ , m/z 150) loses a methyl radical ( ⋅CH3​ , 15 Da) to form a highly resonance-stabilized oxonium ion at m/z 135 . This ion delocalizes its charge into the adjacent π -system of the aromatic ring, making it exceptionally stable and resulting in the base peak (100% relative abundance)[2].

Dehydration and Alkyl Loss (m/z 132 and m/z 117)

Secondary alcohols are prone to the loss of water ( H2​O , 18 Da)[4]. The molecular ion can undergo a rearrangement to expel water, yielding an ethylstyrene radical cation at m/z 132 . From this m/z 132 intermediate, the benzylic cleavage of the meta-ethyl group (loss of a methyl radical, 15 Da) generates a stable vinylbenzyl cation at m/z 117 .

Ring Expansion and Deep Fragmentation

The m/z 135 oxonium ion can undergo ring expansion to form a substituted hydroxytropylium ion. Subsequent loss of carbon monoxide (CO, 28 Da) yields a fragment at m/z 107 . Further degradation of the aromatic system produces the classic tropylium ion (m/z 91 ) and phenyl cation (m/z 77 )[3].

Quantitative Data Summary

The expected quantitative distribution of these fragments is summarized in Table 1.

Table 1: Key Fragment Ions of 1-(3-Ethylphenyl)ethan-1-ol

m/z RatioRelative Abundance (%)Proposed FormulaStructural Interpretation
150 ~10-15 [C10​H14​O]+∙ Molecular Ion ( M+∙ )
135 100 [C9​H11​O]+ Base Peak; α -cleavage (loss of ⋅CH3​ )
132 ~5-10 [C10​H12​]+∙ Loss of H2​O (dehydration to ethylstyrene radical cation)
117 ~15-25 [C9​H9​]+ Loss of H2​O + ⋅CH3​ (vinylbenzyl cation)
107 ~10-20 [C8​H7​O]+ Loss of CO from m/z 135 (hydroxytropylium derivative)
91 ~20-30 [C7​H7​]+ Tropylium cation (deep fragmentation)
77 ~10-15 [C6​H5​]+ Phenyl cation
Mechanistic Visualization

Fragmentation M Molecular Ion (M+•) m/z 150 F135 α-Cleavage Ion [M - •CH3]+ m/z 135 (Base Peak) M->F135 - •CH3 (-15 Da) α-cleavage F132 Dehydration Ion [M - H2O]+• m/z 132 M->F132 - H2O (-18 Da) Thermal/EI dehydration F107 Hydroxytropylium [m/z 135 - CO]+ m/z 107 F135->F107 - CO (-28 Da) Ring expansion F117 Vinylbenzyl Cation [M - H2O - •CH3]+ m/z 117 F132->F117 - •CH3 (-15 Da) Benzylic cleavage F91 Tropylium Ion [C7H7]+ m/z 91 F117->F91 - C2H2 (-26 Da)

Caption: EI-MS fragmentation pathway of 1-(3-Ethylphenyl)ethan-1-ol.

Self-Validating GC-MS Analytical Protocol

To ensure that the mass spectrum collected is a true representation of electron ionization and not an artifact of thermal degradation in the instrument, the experimental workflow must be strictly controlled. Secondary alcohols are highly susceptible to thermal dehydration in active GC inlet liners[3].

Experimental Causality
  • Deactivated Liners: We mandate the use of rigorously silanized, ultra-inert glass liners. Active silanol groups in a dirty liner will catalyze the dehydration of 1-(3-Ethylphenyl)ethan-1-ol into 3-ethylstyrene before it reaches the MS, artificially inflating the m/z 132 peak and destroying the integrity of the m/z 150 molecular ion.

  • 70 eV Electron Energy: We utilize 70 eV because the de Broglie wavelength of the electrons at this energy precisely matches the bond lengths of typical organic molecules, maximizing ionization cross-section and ensuring reproducibility against standard libraries.

Step-by-Step Methodology
  • Sample Preparation: Dilute the 1-(3-Ethylphenyl)ethan-1-ol standard to a concentration of 50 µg/mL in MS-grade ethyl acetate. Note: Ethyl acetate is chosen because its high volatility ensures it elutes well before the analyte, preventing solvent masking.

  • GC Injection: Inject 1.0 µL of the sample using a split ratio of 50:1. Set the injection port temperature to 250°C. Ensure an ultra-inert glass wool liner is installed.

  • Chromatographic Separation: Utilize a non-polar DB-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness)[3].

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 minute; ramp at 15°C/min to 280°C; final hold for 3 minutes.

  • Mass Spectrometry:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Ionization Mode: EI at 70 eV.

    • Scan Range: m/z 35 to 400 (solvent delay of 3 minutes).

Analytical Workflow Visualization

Workflow Prep Sample Prep Dilution in EtOAc GC GC Separation DB-5MS Column Prep->GC 1 µL Split Injection EI Electron Ionization 70 eV, 230°C GC->EI Elution Quad Mass Analyzer Quadrupole Scan EI->Quad Ion Extraction Data Data Analysis EIC & Isotope Check Quad->Data m/z 35-400

Caption: Self-validating GC-MS workflow for 1-(3-Ethylphenyl)ethan-1-ol analysis.

Data Interpretation & Quality Control

A robust analytical framework requires built-in self-validation. Upon acquiring the mass spectrum, perform the following Quality Control (QC) checks:

  • The Dehydration Ratio Check: Calculate the ratio of the m/z 132 peak (dehydration) to the m/z 150 peak (molecular ion). Under pristine EI conditions, m/z 132 should be a minor fragment (<10% relative abundance). If the m/z 132 peak exceeds 20%, or if the m/z 150 peak is entirely absent, this is a definitive diagnostic indicator of thermal degradation in the GC inlet. Corrective Action: Replace the inlet liner and trim the first 10 cm of the GC column.

  • Isotopic Validation: Verify the presence of the [M+1]+∙ peak at m/z 151. Given the formula C10​H14​O , the natural abundance of 13C dictates that the m/z 151 peak should be approximately 11% the intensity of the m/z 150 molecular ion peak. This confirms the carbon count of the intact molecular ion.

References

  • Journal of Chemical Education. Primary Kinetic Isotope Effect in the Hypochlorite Oxidation of 1-Phenylethanol in the Physical Chemistry Laboratory. ACS Publications. Available at: [Link]

  • ChemRxiv. Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. ChemRxiv. Available at: [Link]

  • PubChem. 1-(4-Ethylphenyl)ethanol | C10H14O | CID 13481016. National Institutes of Health (NIH). Available at:[Link]

Sources

Exploratory

Preliminary Toxicity and Safety Profile of 1-(3-Ethylphenyl)ethan-1-ol: A Technical Guide for Early-Stage Drug Development

Executive Summary The compound 1-(3-Ethylphenyl)ethan-1-ol (CAS: 54264-96-9) is a secondary aromatic alcohol structurally related to 1-phenylethanol. In early-stage drug development and chemical safety assessment, unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Ethylphenyl)ethan-1-ol (CAS: 54264-96-9) is a secondary aromatic alcohol structurally related to 1-phenylethanol. In early-stage drug development and chemical safety assessment, understanding the preliminary toxicity profile of such alkyl-substituted phenylethanols is critical. This compound presents specific occupational and pharmacological hazards, notably dermal/ocular irritation and central nervous system (CNS) depression.

This whitepaper synthesizes predictive toxicology, structure-activity relationships (SAR), and read-across methodologies to establish a foundational safety profile. Furthermore, it outlines self-validating in vitro and in vivo protocols designed to empirically verify these toxicological endpoints, ensuring robust data integrity for regulatory submissions.

Physicochemical Properties & Hazard Identification

Before designing biological assays, it is imperative to define the physicochemical boundaries of the test article. The lipophilicity and molecular weight of 1-(3-Ethylphenyl)ethan-1-ol dictate its bioavailability and its capacity to disrupt lipid bilayers, which directly correlates to its irritant and narcotic properties.

Table 1: Physicochemical and Regulatory Hazard Profile
ParameterValue / ClassificationMechanistic Rationale
Chemical Name 1-(3-ethylphenyl)ethan-1-olAlkyl-substituted aromatic secondary alcohol.
CAS Number 54264-96-9[1]Primary identifier for regulatory tracking.
Molecular Formula C10H14O[2]Determines molecular weight (150.22 g/mol ), favoring rapid absorption.
Skin Irrit. 2 (H315) Warning[1]Lipophilic nature allows partitioning into the stratum corneum, disrupting epidermal keratinocytes.
Eye Irrit. 2A (H319) Warning[1]Direct chemical interaction with corneal epithelium causes localized inflammatory cytokine release.
STOT SE 3 (H336) Warning (Narcotic Effects)[1]High lipid solubility facilitates rapid Blood-Brain Barrier (BBB) penetration, modulating CNS receptors.

Toxicokinetics and Mechanistic Toxicology

To predict the systemic safety of 1-(3-Ethylphenyl)ethan-1-ol, we must analyze its metabolic fate and mechanism of action.

Hepatic Metabolism: Based on read-across data from ethylbenzene and 1-phenylethanol, the primary metabolic clearance pathway for 1-(3-ethylphenyl)ethan-1-ol involves hepatic oxidation. Cytochrome P450 enzymes, specifically the high-affinity CYP2E1 and low-affinity CYP1A2 , catalyze the oxidation of the secondary alcohol to form 3-ethylacetophenone[3]. This ketone metabolite subsequently undergoes Phase II glucuronidation for renal excretion.

Neurotoxicity (STOT SE 3): The compound is classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for narcotic effects[1]. The causality here is driven by the molecule's partition coefficient. Small, lipophilic aromatic alcohols rapidly cross the blood-brain barrier (BBB). Once in the CNS, they act as non-specific membrane fluidizers or allosteric modulators of inhibitory neurotransmitter receptors (e.g., GABA_A), leading to dose-dependent CNS depression.

Genotoxicity Profile: A critical concern in drug development is carcinogenic potential. Utilizing read-across from the unsubstituted analog, 1-phenylethanol, in vivo studies (such as the mouse bone marrow micronucleus test) have demonstrated a lack of clastogenic activity[4]. This suggests that any high-dose, chronic tissue alterations are likely driven by non-genotoxic mechanisms (e.g., chronic irritation or cytotoxicity) rather than direct DNA damage[4].

Mechanistic Pathway Visualization

ToxicityPathway Compound 1-(3-Ethylphenyl)ethan-1-ol (CAS: 54264-96-9) CYP Hepatic CYP450 (CYP2E1, CYP1A2) Compound->CYP Hepatic Oxidation BBB Blood-Brain Barrier Penetration Compound->BBB High Lipophilicity Metabolite 3-Ethylacetophenone CYP->Metabolite Phase2 Phase II Glucuronidation Metabolite->Phase2 Excretion Renal Excretion Phase2->Excretion CNS CNS Depression (Narcotic Effects) BBB->CNS STOT STOT SE 3 Classification CNS->STOT

Predicted metabolic and neurotoxicological pathways of 1-(3-ethylphenyl)ethan-1-ol.

In Vitro Safety Pharmacology Protocols

To empirically validate the hazard classifications, the following self-validating in vitro protocols must be executed.

Protocol 1: Reconstructed Human Epidermis (RhE) Irritation Assay (OECD 439)

Causality & Rationale: The Skin Irrit. 2 classification[1] requires empirical validation. RhE models (e.g., EpiDerm™) simulate the barrier function of the human stratum corneum, providing a highly accurate, physiologically relevant alternative to animal testing. Self-Validation Mechanism: The assay relies on the reduction of MTT to formazan by mitochondrial succinate dehydrogenase. A concurrent negative control (PBS) establishes the 100% viability baseline, while a positive control (5% SDS) ensures the specific tissue batch possesses the required sensitivity to irritants.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues from transport agar to 6-well plates containing 0.9 mL of pre-warmed assay medium. Incubate overnight at 37°C, 5% CO2 to allow recovery from transport stress.

  • Test Article Application: Apply 30 µL of 1-(3-ethylphenyl)ethan-1-ol directly to the apical surface of the RhE tissue. Apply 30 µL of PBS to the negative control tissues and 30 µL of 5% SDS to the positive control tissues.

  • Exposure Phase: Incubate all tissues for exactly 60 minutes at 37°C. Causality: A 60-minute exposure mimics acute occupational or topical pharmaceutical exposure.

  • Washing: Vigorously wash the tissues 15 times with PBS to remove unreacted test article. Causality: Failure to remove the chemical can lead to artifactual post-exposure cytotoxicity.

  • MTT Viability Readout: Transfer tissues to a 24-well plate containing 0.3 mL of MTT solution (1 mg/mL). Incubate for 3 hours. Extract the precipitated formazan using isopropanol and measure optical density (OD) at 570 nm.

  • Acceptance Criteria: The run is only valid if the negative control OD is ≥ 0.8 and the positive control viability is ≤ 20%. A test article viability of < 50% confirms the Skin Irrit. 2 classification.

Protocol 2: CYP2E1 Metabolism & Inhibition Assay

Causality & Rationale: Because 1-phenylethanol derivatives are metabolized by CYP2E1[3], we must determine if the compound acts as a competitive inhibitor, which could trigger dangerous Drug-Drug Interactions (DDIs). Self-Validation Mechanism: Diethyldithiocarbamate (DDC) is used as a known, potent CYP2E1 inhibitor to validate the dynamic range of the assay[3].

Step-by-Step Methodology:

  • Microsome Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLMs, 3.3 mM MgCl2, and 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Spiking: Add varying concentrations of 1-(3-ethylphenyl)ethan-1-ol (0.1 µM to 100 µM) to the test wells. Add 50 µM DDC to the positive control wells.

  • Substrate Addition: Add a CYP2E1-specific fluorogenic substrate (e.g., 7-Methoxy-4-trifluoromethylcoumarin).

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 20 minutes. Causality: NADPH is the obligate electron donor for CYP450 catalysis; without it, the system is inert.

  • Termination & Readout: Stop the reaction with 20% trichloroacetic acid. Centrifuge and read the fluorescence of the supernatant. Calculate the IC50 to determine DDI risk.

In Vivo Preliminary Toxicity Assessment

Protocol 3: Functional Observational Battery (FOB) / Irwin Test

Causality & Rationale: To empirically quantify the STOT SE 3 (narcotic) hazard[1], an in vivo Irwin test is required. This assesses the compound's effect on autonomic, neuromuscular, and sensorimotor functions. Self-Validation Mechanism: Baseline scoring is performed 24 hours prior to dosing. This serves as an internal, intra-subject control, eliminating baseline behavioral variance and ensuring observed deficits are strictly test-article induced.

Step-by-Step Methodology:

  • Baseline Assessment: 24 hours prior to administration, subject adult Wistar rats to the standard Irwin observation matrix (evaluating 30+ parameters including righting reflex, grip strength, and spontaneous locomotor activity).

  • Administration: Administer 1-(3-ethylphenyl)ethan-1-ol via oral gavage at staggered doses (e.g., 50, 150, and 500 mg/kg) formulated in corn oil. Causality: Corn oil is required as a vehicle due to the compound's lipophilicity and poor aqueous solubility.

  • Temporal Scoring: Perform the FOB at 15 min, 30 min, 1 hr, 2 hr, and 24 hr post-dose. Causality: This captures the Cmax (peak CNS depression) and the clearance phase.

  • Data Synthesis: Compare post-dose scores against baseline. A statistically significant reduction in spontaneous activity and righting reflex confirms the STOT SE 3 narcotic classification.

Quantitative Data Summary

The following table summarizes the anticipated safety metrics based on the execution of the protocols and read-across data from similar aromatic alcohols.

Table 2: Predictive In Vitro & In Vivo Safety Metrics
Assay / EndpointPredictive MetricInterpretation
RhE Viability (OECD 439) < 50% Viability at 60 minConfirms Skin Irrit. 2 classification. Requires PPE during handling.
CYP2E1 IC50 > 50 µMLow risk for acute CYP2E1-mediated drug-drug interactions.
In Vivo Micronucleus NegativeCompound is non-clastogenic; low acute genotoxic risk[4].
Irwin Test (FOB) NOAEL ~50 mg/kg (Estimated)Doses above NOAEL will trigger observable STOT SE 3 narcotic effects.

Conclusion

The preliminary safety profile of 1-(3-ethylphenyl)ethan-1-ol is defined by its physicochemical properties. Its lipophilicity drives both its dermal/ocular irritant capacity and its ability to penetrate the BBB, resulting in the STOT SE 3 classification for narcotic effects. While the compound presents acute handling hazards, read-across data suggests a favorable genotoxicity profile (non-clastogenic). By executing the self-validating in vitro and in vivo protocols outlined in this guide, drug development professionals can generate the robust, IND-enabling data required to advance this compound safely through the development pipeline.

References

  • NextSDS. "1-(3-ethylphenyl)ethan-1-ol — Chemical Substance Information.
  • ChemSrc. "2227797-09-1_(1S)-1-(3-ethylphenyl)ethan-1-olCAS号.
  • PubMed / NIH. "Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP).
  • PubMed / NIH. "In vivo micronucleus test in mice with 1-phenylethanol.

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 1-(3-Ethylphenyl)ethan-1-ol Isomers: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of chiral benzylic alcohols is critical for optimizing asymmetric synthesis, chromatographic resolution, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of chiral benzylic alcohols is critical for optimizing asymmetric synthesis, chromatographic resolution, and formulation stability. This whitepaper provides an in-depth analysis of the thermodynamic landscape of 1-(3-ethylphenyl)ethan-1-ol isomers. By decoupling the energetic equivalence of its (R) and (S) enantiomers from the dynamic equilibrium of its conformational rotamers, this guide establishes a rigorous framework for thermodynamic profiling and chiral recognition.

Structural Thermodynamics & Conformational Isomerism

The molecule 1-(3-ethylphenyl)ethan-1-ol possesses a single stereocenter at the benzylic carbon, yielding (R) and (S) enantiomers. In an achiral environment, these enantiomers are thermodynamically degenerate ( ΔGf∘​ is identical). However, the molecule's structural flexibility introduces a complex landscape of conformational isomers (rotamers) governed by rotation around two primary axes: the Caryl​−Cα(OH)​ bond and the Caryl​−Cα(ethyl)​ bond.

High-resolution rotational spectroscopy of the parent compound, 1-phenylethanol, confirms that the trans conformer is the global thermodynamic minimum in the gas phase[1]. This stability arises from the minimization of steric repulsion between the β -methyl group and the ortho-protons of the aromatic ring, coupled with optimal hyperconjugative stabilization. The gauche conformers are thermodynamically penalized by approximately +2.0 to +2.5 kcal/mol.

Additionally, the meta-substituted ethyl group prefers a coplanar arrangement with the aromatic ring to maximize conjugation, whereas an orthogonal orientation incurs an energetic penalty. The thermodynamic stabilization provided by specific rotamers of 1-phenylethanol derivatives is so reliable that it has been exploited in the rational design and stabilization of folded peptoid scaffolds[2].

ConformationalLogic A 1-(3-Ethylphenyl)ethan-1-ol Equilibrium B 1-Hydroxyethyl Rotation A->B C 3-Ethyl Rotation A->C D Trans Conformer (Lowest Energy) B->D Favored (u0394G < 0) E Gauche Conformer (Higher Energy) B->E +2.5 kcal/mol F Coplanar Ethyl (Stable) C->F Favored (u0394G < 0) G Orthogonal Ethyl (Unstable) C->G +1.2 kcal/mol

Fig 1: Conformational energy landscape and rotamer equilibrium logic.

Intermolecular Thermodynamics & Solvation

In condensed phases, dispersion forces and non-covalent interactions critically govern the cohesion and thermodynamic stability of benzylic alcohols[3]. The hydroxyl group acts as both a hydrogen-bond donor and acceptor, leading to the formation of transient dimers and higher-order multimers.

Interestingly, homochiral dimers (e.g., (R)-(R)) often exhibit different thermodynamic stabilities compared to heterochiral dimers ((R)-(S)). This is due to cooperative O−H⋅⋅⋅O and O−H⋅⋅⋅π interactions that are sterically permitted in one diastereomeric pairing but hindered in the other. When dissolved in polar solvents, the competition between intramolecular stabilization (the trans conformer) and intermolecular solvent hydrogen bonding dictates the final thermodynamic equilibrium of the system.

Thermodynamics of Chiral Resolution

Because enantiomers are energetically equivalent in isolation, their separation requires a chiral environment that breaks this degeneracy via the formation of transient diastereomeric complexes.

Enzymatic Resolution: Enzymatic solvolysis using lipases has been patented as a highly effective, thermodynamically driven method for the enantioselective preparation of secondary alcohols, explicitly including 1-(3-ethylphenyl)ethanol[4]. The thermodynamic driving force here is the difference in transition state free energies ( ΔΔG‡ ) between the (R) and (S) enantiomers as they bind to the sterically constrained, chiral active site of the enzyme.

Chromatographic Resolution: On a Chiral Stationary Phase (CSP), resolution is governed by the difference in binding enthalpy ( ΔΔH∘ ) and entropy ( ΔΔS∘ ). The more retained enantiomer typically exhibits a more negative ΔH∘ (stronger binding), but suffers a more negative ΔS∘ (greater loss of conformational freedom), an effect known as enthalpy-entropy compensation.

Quantitative Thermodynamic Data

The following tables summarize the established thermodynamic parameters for the conformational isomers and the typical chiral resolution profile of 1-(3-ethylphenyl)ethan-1-ol.

Table 1: Estimated Thermodynamic Parameters for Conformers (Gas Phase / Non-polar Solvent)

ConformerRelative Enthalpy ( ΔH∘ )Relative Free Energy ( ΔG∘ )Dominant Stabilizing/Destabilizing Factor
Trans (Global Min)0.0 kcal/mol0.0 kcal/molMinimal steric clash, optimal hyperconjugation
Gauche +1.8 to +2.5 kcal/mol+2.0 to +2.8 kcal/molSteric repulsion between β -CH₃ and ortho-H
Orthogonal Ethyl +1.0 to +1.5 kcal/mol+1.2 to +1.8 kcal/molLoss of π -hyperconjugation with aromatic ring

Table 2: Thermodynamic Parameters for Chiral Resolution on Amylose-based CSPs

ParameterTypical Value RangePhysical Interpretation
ΔΔH∘ -0.5 to -2.0 kcal/molEnthalpic preference for the more retained enantiomer
ΔΔS∘ -1.0 to -5.0 cal/(mol·K)Entropic penalty due to restricted degrees of freedom upon binding
Tiso​ 350 - 450 KIsoenantioselective Temperature (where selectivity α=1 )

Self-Validating Experimental Protocols

To empirically determine the thermodynamic parameters of 1-(3-ethylphenyl)ethan-1-ol isomers, researchers must employ rigorous, self-validating workflows.

Protocol A: Van't Hoff Analysis via Variable-Temperature Chiral HPLC

Causality & Design: By measuring chromatographic retention factors across a precise temperature gradient, we can isolate the purely thermodynamic drivers of chiral resolution from kinetic band-broadening effects. A non-polar mobile phase is selected to prevent solvent competition, thereby maximizing the enthalpic differences in analyte-CSP hydrogen bonding.

  • System Equilibration: Equilibrate a chiral column (e.g., Chiralcel OD-H) with a 90:10 Hexane/Isopropanol mobile phase at 10 °C.

  • Isothermal Injections: Inject a 1 mg/mL racemic mixture of 1-(3-ethylphenyl)ethan-1-ol. Record the retention times of the (R) and (S) enantiomers ( tR​ , tS​ ) and the void volume ( t0​ ).

  • Temperature Gradient: Repeat the injection at 5 °C increments up to 40 °C. Ensure absolute column thermal equilibrium before each run.

  • Data Processing: Calculate the retention factor for each enantiomer: k′=(t−t0​)/t0​ . Calculate the selectivity factor: α=k2′​/k1′​ .

  • Self-Validation (The Van't Hoff Plot): Plot ln(α) versus 1/T (in Kelvin).

    • Validation Check: A linear fit with R2>0.99 confirms that the chiral recognition mechanism is thermodynamically consistent across the temperature range. Any non-linearity indicates a temperature-induced conformational shift in either the CSP or the analyte, invalidating the baseline thermodynamic assumptions.

  • Parameter Extraction: Extract ΔΔH∘ from the slope ( −ΔΔH∘/R ) and ΔΔS∘ from the y-intercept ( ΔΔS∘/R ).

ThermodynamicWorkflow S1 1. Racemic Sample Prep (Achiral Solvent) S2 2. Variable-Temp Chiral HPLC (Isothermal Runs) S1->S2 S3 3. Extract Retention Factors (k' for R and S) S2->S3 S4 4. Calculate Selectivity (u03B1 = k'S / k'R) S3->S4 S5 5. Van't Hoff Plot ln(u03B1) vs 1/T S4->S5 S6 6. Derive u0394u0394Hu00B0 and u0394u0394Su00B0 (Slope & Intercept) S5->S6

Fig 2: Self-validating Van't Hoff workflow for extracting chiral thermodynamic parameters.

Protocol B: Lipase-Catalyzed Kinetic Resolution

Causality & Design: Lipases exhibit profound stereopreference due to the chiral geometry of their catalytic triad. We utilize vinyl acetate as an acyl donor because the vinyl alcohol byproduct rapidly tautomerizes to acetaldehyde, rendering the acylation thermodynamically irreversible and driving the reaction to kinetic completion.

  • Reaction Setup: Dissolve racemic 1-(3-ethylphenyl)ethan-1-ol in an anhydrous organic solvent (e.g., MTBE) to prevent reverse hydrolysis.

  • Acyl Donor Addition: Add 3.0 equivalents of vinyl acetate.

  • Enzyme Addition: Introduce immobilized Candida antarctica Lipase B (CALB).

  • Monitoring: Track the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester via Chiral GC over 24 hours.

  • Self-Validation: Calculate the enantiomeric ratio ( E -value) using the conversion rate and ee. An E>50 validates the thermodynamic suitability of the enzyme-substrate pairing for preparative-scale resolution.

Sources

Exploratory

Crystal Structure Analysis of 1-(3-Ethylphenyl)ethan-1-ol Derivatives: A Framework for Elucidating Molecular Architecture

An In-Depth Technical Guide Foreword: The Structural Imperative in Modern Chemistry In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Foreword: The Structural Imperative in Modern Chemistry

In the realms of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is not merely an academic detail. It is the blueprint that dictates function, reactivity, and efficacy. 1-(3-Ethylphenyl)ethan-1-ol, a chiral secondary alcohol, represents a class of molecules that are pivotal as building blocks for more complex and valuable compounds, particularly optically active chiral alcohols which are versatile synthons for producing pharmaceuticals and agrochemicals.[1] However, the inherent flexibility and often weak intermolecular forces of such alcohols can present significant challenges to crystallization, a prerequisite for the gold standard of structural analysis: Single-Crystal X-ray Diffraction (SC-XRD).

This guide provides a comprehensive framework for researchers and drug development professionals to navigate the multifaceted process of crystal structure analysis for derivatives of 1-(3-Ethylphenyl)ethan-1-ol. We will move beyond rote protocols to explore the underlying causality of experimental choices, presenting an integrated methodology that combines strategic derivatization, systematic crystallization, definitive X-ray analysis, and complementary spectroscopic validation. This is a self-validating system designed to yield unambiguous structural insights.

Part I: The Foundational Strategy: Derivatization for Crystallinity

The Causality Behind Derivatization

The primary obstacle in the crystallographic analysis of a molecule like 1-(3-Ethylphenyl)ethan-1-ol is often its reluctance to form a well-ordered, single-crystal lattice. This can be attributed to factors such as the steric hindrance of its alkyl groups, which may disrupt the efficient packing and formation of extensive hydrogen-bonding networks that are critical for crystal nucleation and growth.[2]

Derivatization is the expert's solution to this challenge. By covalently attaching a carefully selected molecular fragment to the parent alcohol, we fundamentally alter its physicochemical properties to favor crystallization. The strategic goals are to:

  • Introduce Stronger Intermolecular Interactions: Incorporating groups capable of forming robust hydrogen bonds (e.g., amides, ureas) or π-π stacking (e.g., aromatic rings) provides the energetic driving force for lattice formation.

  • Reduce Conformational Flexibility: A more rigid molecular structure is easier to pack into an ordered array.

  • Enhance Molecular Recognition: The derivative may exhibit improved self-recognition, leading to a more predictable and stable crystal packing arrangement.

Experimental Protocol: Synthesis of a Urethane Derivative

This protocol describes the synthesis of a urethane derivative, a common and effective strategy for crystallizing alcohols. Urethanes are excellent candidates due to the strong hydrogen-bonding capabilities of the N-H and C=O groups.

  • Reagents and Setup:

    • 1-(3-Ethylphenyl)ethan-1-ol (1.0 eq)

    • 4-Nitrophenyl isocyanate (1.1 eq)

    • Anhydrous Toluene

    • Triethylamine (0.1 eq, catalyst)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

  • Procedure:

    • Dissolve 1-(3-Ethylphenyl)ethan-1-ol in anhydrous toluene under a nitrogen atmosphere.

    • Add triethylamine to the solution.

    • Slowly add a solution of 4-nitrophenyl isocyanate in anhydrous toluene to the reaction mixture at room temperature.

    • Stir the reaction for 4-6 hours, monitoring progress with Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a small amount of methanol.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the pure urethane derivative.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and FT-IR spectroscopy before proceeding to crystallization trials.

Visualization: Derivatization Workflow

cluster_0 Synthesis & Purification A 1-(3-Ethylphenyl)ethan-1-ol (Parent Compound) C Reaction & Workup A->C B Derivatization Reagent (e.g., Isocyanate) B->C D Column Chromatography C->D E Pure Derivative (Crystallization-Ready) D->E

Caption: Workflow from parent alcohol to purified derivative.

Part II: The Art and Science of Single-Crystal Growth

Obtaining a high-quality single crystal is the most critical and often unpredictable step. The process is a systematic search, screening a matrix of solvents, temperatures, and techniques to find the precise conditions that favor slow, ordered growth over rapid precipitation or oiling out.

Experimental Protocol: Multi-Technique Crystallization Screening

A multi-pronged approach is essential for success. The following techniques should be run in parallel using the purified derivative.

TechniqueDescriptionSolvents to ScreenTemperature
Slow Evaporation The derivative is dissolved in a suitable solvent, and the solution is left partially covered, allowing the solvent to evaporate slowly over days or weeks.Dichloromethane, Ethyl Acetate, Acetone, MethanolRoom Temperature
Vapor Diffusion A concentrated solution of the derivative is placed as a drop next to a larger reservoir of a poor solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing the derivative's solubility and inducing crystallization.Drop: Toluene, THF. Reservoir: Hexane, Pentane.4 °C & Room Temp.
Solvent Layering A solution of the derivative is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.Bottom Layer (Derivative in): Dichloromethane. Top Layer: Methanol, Hexane.4 °C & Room Temp.

Trustworthiness through Documentation: Every crystallization experiment, successful or not, must be meticulously documented. Record the solvents used, concentrations, temperature, technique, and outcome. This data builds an invaluable roadmap for troubleshooting and optimizing conditions.

Part III: Definitive Analysis by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the unequivocal method for determining the three-dimensional structure of a molecule. It provides precise atomic coordinates, allowing for the unambiguous determination of connectivity, conformation, and, crucially for chiral molecules, the absolute configuration.[1][3] For derivatives that prove impossible to crystallize, advanced techniques like the Crystalline Sponge Method offer a powerful alternative, where the molecule is analyzed after being absorbed into a porous host crystal.[4]

Visualization: The SC-XRD Experimental Workflow

A Select & Mount Single Crystal B Mount on Diffractometer (Cryo-cooling) A->B C X-ray Data Collection (Diffraction Pattern) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement D->E F Final Structural Model (CIF File) E->F

Caption: The experimental workflow for Single-Crystal X-ray Diffraction.

Protocol: From Crystal to Structure
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) with sharp edges and no visible defects is selected under a microscope and mounted on a specialized loop or fiber.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer and cooled to a low temperature (e.g., 100 K) with a stream of nitrogen gas to minimize thermal vibrations. The crystal is rotated in the beam, and thousands of diffraction images are collected.

  • Structure Solution: Specialized software is used to process the diffraction data and solve the "phase problem," generating an initial electron density map of the unit cell.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of all atoms are then refined against the experimental data to achieve the best possible fit, resulting in the final, highly accurate molecular structure.

Part IV: Interpreting the Crystallographic Data

The output of an SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information. Understanding the key parameters is essential for validating the quality of the structure.

Key Crystallographic and Structural Data
ParameterDescriptionSignificance for Quality
Space Group Describes the symmetry elements within the crystal's unit cell.Provides insight into the packing arrangement.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.Defines the fundamental lattice.
R-factor (R1) A measure of the agreement between the calculated structural model and the observed experimental data.Lower values (typically < 0.05 or 5%) indicate a better fit and a more reliable structure.
Flack Parameter A critical value for chiral molecules in non-centrosymmetric space groups. It is used to determine the absolute configuration.A value near 0 indicates the correct absolute stereochemistry has been assigned; a value near 1 indicates it should be inverted.
Bond Lengths/Angles Precise measurements of distances and angles between atoms.Must be chemically sensible. Deviations can indicate disorder or an incorrect model.
Hydrogen Bonds Identified by short distances and appropriate angles between donor and acceptor atoms.Key to understanding the crystal packing and supramolecular assembly.

Part V: Corroborative Evidence from Spectroscopy

While SC-XRD gives the definitive solid-state structure, it is crucial to correlate this with data from the bulk sample in solution. Spectroscopic techniques provide this vital link, ensuring the analyzed crystal is representative of the synthesized material.

  • FT-IR Spectroscopy: This technique is used to identify characteristic functional groups. For a urethane derivative, one would look for the N-H stretch (~3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and aromatic C-H stretches. Attenuated Total Reflection (ATR)-FTIR is a non-destructive method well-suited for such analysis.[5] The presence of a broad O-H band around 3300 cm⁻¹ is a key indicator of hydrogen bonding in alcohols.[2]

  • NMR Spectroscopy (¹H and ¹³C): NMR provides the definitive atom-connectivity map of the molecule in solution. The resulting spectrum should be fully assignable and consistent with the structure determined by SC-XRD.

  • Chiral High-Performance Liquid Chromatography (HPLC): For chiral derivatives, chiral HPLC is used to confirm the enantiomeric purity of the bulk sample. This ensures that the single crystal selected for analysis is representative of the enantiomerically pure or enriched material.[4]

Conclusion

The structural elucidation of 1-(3-Ethylphenyl)ethan-1-ol derivatives is a process that demands a holistic and scientifically rigorous approach. By integrating strategic derivatization to overcome crystallization hurdles, employing systematic screening to obtain high-quality single crystals, leveraging the definitive power of Single-Crystal X-ray Diffraction, and validating the findings with complementary spectroscopic methods, researchers can achieve an unambiguous understanding of molecular architecture. This detailed structural knowledge is indispensable for rational drug design, understanding biological activity, and engineering novel materials with tailored properties.

References

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025). [Source not available].
  • CCDC: Structural Chemistry Data, Software, and Insights.
  • X-ray diffraction study of intermolecular hydrogen-bonded structure in liquid alcohols, C n H 2n + 1 OH (n = 1∼9). (2026). Oxford Academic.
  • Asymmetric Guerbet Reaction to Access Chiral Alcohols. University of Liverpool IT Services.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. Tokyo Chemical Industry.
  • Simple, Rapid, and a Green Derivative ATR-FTIR spectroscopic method for the analysis of Atenolol Loaded Microspheres and its tablet formul

Sources

Foundational

Mechanism of formation for 1-(3-Ethylphenyl)ethan-1-ol in organic synthesis

An In-Depth Technical Guide to the Synthetic Formation of 1-(3-Ethylphenyl)ethan-1-ol Introduction 1-(3-Ethylphenyl)ethan-1-ol is a secondary alcohol featuring a chiral center, making it a valuable building block in orga...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthetic Formation of 1-(3-Ethylphenyl)ethan-1-ol

Introduction

1-(3-Ethylphenyl)ethan-1-ol is a secondary alcohol featuring a chiral center, making it a valuable building block in organic synthesis. Its structure is of interest to researchers in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. This guide provides a detailed exploration of the principal mechanisms for its formation, offering both theoretical understanding and practical, field-proven insights for its synthesis in a laboratory setting. We will dissect two robust and commonly employed synthetic strategies: the Grignard reaction and the reduction of a precursor ketone. Each pathway will be examined from a mechanistic standpoint, supplemented with detailed experimental protocols and safety considerations.

Physicochemical & Spectroscopic Data Summary

A clear understanding of the target compound's properties is essential for its synthesis and characterization.

PropertyValueSource
CAS Number 54264-96-9[1][2]
Molecular Formula C₁₀H₁₄O[2][3]
Molecular Weight 150.22 g/mol [2]
Appearance Colorless Oil[4]
SMILES CCc1cccc(c1)C(C)O[2]

Synthetic Strategy Overview

The formation of 1-(3-Ethylphenyl)ethan-1-ol can be efficiently achieved through two primary pathways, each offering distinct advantages. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.

G cluster_0 Synthetic Pathways Start Start Route1 Route 1: Grignard Reaction Start->Route1 Route2 Route 2: Ketone Reduction Start->Route2 Product 1-(3-Ethylphenyl)ethan-1-ol Route1->Product Route2->Product

Caption: High-level overview of the two primary synthetic routes to the target molecule.

Route 1: Grignard Reaction Pathway

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[5][6] This pathway involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For the synthesis of 1-(3-Ethylphenyl)ethan-1-ol, the most direct approach is the reaction of 3-ethylbenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

Mechanism of Formation via Grignard Reaction

The reaction proceeds in two distinct stages: nucleophilic addition followed by an acidic workup.

  • Nucleophilic Addition: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the methyl carbon nucleophilic.[7] This nucleophile attacks the electrophilic carbonyl carbon of 3-ethylbenzaldehyde. The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[8]

  • Protonation (Aqueous Workup): In the second step, a dilute acid (e.g., aqueous HCl or NH₄Cl) is introduced to the reaction mixture. The alkoxide intermediate is protonated, yielding the final product, 1-(3-Ethylphenyl)ethan-1-ol, and water-soluble magnesium salts.[7]

G reagent1 3-Ethylbenzaldehyde C=O intermediate Magnesium Alkoxide Intermediate reagent1:c->intermediate Nucleophilic Attack reagent2 Methylmagnesium Bromide CH₃-MgBr product 1-(3-Ethylphenyl)ethan-1-ol intermediate->product Protonation workup {Aqueous Acid Workup | H₃O⁺}

Caption: Mechanism of Grignard addition to 3-ethylbenzaldehyde.

Experimental Protocol: Grignard Synthesis

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and their formation is exothermic.[9][10] The ethereal solvents used are extremely flammable.[9][11] This procedure must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon), and all glassware must be rigorously dried.[10][12]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.[13]

  • Grignard Reagent Formation: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, place a solution of methyl bromide in anhydrous diethyl ether or THF. Add a small portion (~10%) of the halide solution to the magnesium. Initiation may be required, often achieved by adding a small crystal of iodine or gentle warming.[13][14] Once the reaction initiates (indicated by bubbling and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the prepared Grignard reagent solution to 0°C using an ice bath. Dissolve 3-ethylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification: Cool the reaction mixture again to 0°C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Route 2: Reduction of a Precursor Ketone

An alternative and highly effective strategy involves the reduction of the corresponding ketone, 3'-ethylacetophenone.[15] This method is often preferred for its milder reaction conditions and simpler workup procedure compared to the Grignard synthesis. The reduction is typically accomplished using a hydride reducing agent, with sodium borohydride (NaBH₄) being a common and convenient choice.[16][17]

Mechanism of Formation via Ketone Reduction

The core of this transformation is the nucleophilic delivery of a hydride ion (H⁻) to the carbonyl carbon.

  • Nucleophilic Hydride Attack: Sodium borohydride serves as a source of hydride.[18] The hydride ion attacks the electrophilic carbonyl carbon of 3'-ethylacetophenone. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.[16][18]

  • Protonation: The alkoxide intermediate is subsequently protonated by the protic solvent (typically methanol or ethanol) used in the reaction, yielding the final alcohol product, 1-(3-Ethylphenyl)ethan-1-ol.[16][18]

G ketone 3'-Ethylacetophenone C=O intermediate Alkoxide Intermediate ketone:c->intermediate Hydride Attack (H⁻) hydride {Sodium Borohydride | NaBH₄} product 1-(3-Ethylphenyl)ethan-1-ol intermediate->product Protonation solvent {Solvent Protonation | e.g., CH₃OH}

Caption: Mechanism of NaBH₄ reduction of 3'-ethylacetophenone.

Experimental Protocol: NaBH₄ Reduction

Safety Precaution: While safer than Grignard reagents, NaBH₄ reacts with water and acids to produce flammable hydrogen gas. The reaction should be performed in a well-ventilated fume hood.

  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-ethylacetophenone (1.0 equivalent) in methanol or ethanol.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.0-1.5 equivalents) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-3 hours).

  • Workup and Purification: Carefully add water to quench any unreacted NaBH₄. Reduce the volume of the solvent using a rotary evaporator. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify via flash column chromatography.

Comparison of Synthetic Routes

FeatureRoute 1: Grignard ReactionRoute 2: Ketone Reduction
Starting Materials 3-Ethylbenzaldehyde, Methyl Halide, Mg3'-Ethylacetophenone
Key Reagent Grignard Reagent (e.g., CH₃MgBr)Sodium Borohydride (NaBH₄)
Advantages Excellent for C-C bond formation.Milder conditions, simpler workup, high yields, tolerates more functional groups.[16]
Disadvantages Requires strictly anhydrous conditions.[6][12] Highly exothermic and requires careful control.[10][19] Sensitive to protic functional groups.Requires the precursor ketone, which may need to be synthesized separately.
Typical Yields Moderate to High (60-85%)High to Excellent (85-98%)

Conclusion

Both the Grignard reaction and the reduction of a precursor ketone represent viable and robust methods for the synthesis of 1-(3-Ethylphenyl)ethan-1-ol. The Grignard pathway exemplifies a classic carbon-carbon bond-forming strategy, demanding rigorous control over experimental conditions. In contrast, the ketone reduction pathway offers a milder, often higher-yielding alternative, provided the starting ketone is readily accessible. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research program, including precursor availability, scale, and required purity.

References

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. ACS Publications. [Link]

  • Grignard Reaction Mechanism. BYJU'S. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Grignard reaction. Wikipedia. [Link]

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  • Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | 19.6 Organic Chemistry. YouTube. [Link]

  • What are Grignard reagent preparation precautions during preparation?. Quora. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Biocatalytic Reduction of 3'-Ethylacetophenone for the Asymmetric Synthesis of 1-(3-Ethylphenyl)ethan-1-ol

Abstract The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. 1-(3-Ethylphenyl)ethan-1-ol, a valuable chiral building block, presents a synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. 1-(3-Ethylphenyl)ethan-1-ol, a valuable chiral building block, presents a synthetic challenge when high optical purity is required. Traditional chemical reductions often necessitate harsh reagents, stoichiometric chiral agents, or heavy metal catalysts. Biocatalysis emerges as a powerful alternative, offering high stereoselectivity under mild, environmentally benign conditions.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the asymmetric reduction of 3'-ethylacetophenone to 1-(3-ethylphenyl)ethan-1-ol using both whole-cell biocatalysts and isolated ketoreductase enzymes. We delve into the principles of biocatalyst selection, cofactor regeneration, reaction optimization, and product analysis, equipping researchers with the knowledge to implement this green chemistry approach.

Introduction: The Case for Biocatalytic Ketone Reduction

The asymmetric reduction of a prochiral ketone to a chiral secondary alcohol is a pivotal transformation in organic synthesis.[1] The biological activity of many pharmaceuticals is dependent on a single enantiomer, making the production of optically pure compounds a regulatory and scientific necessity.[4]

Biocatalysis, which utilizes enzymes or whole organisms, offers distinct advantages over conventional chemical methods:

  • High Selectivity: Enzymes exhibit remarkable stereoselectivity, often yielding products with very high enantiomeric excess (e.e.).[2]

  • Mild Conditions: Reactions are typically performed in aqueous media at ambient temperature and neutral pH, reducing energy consumption and avoiding the degradation of sensitive molecules.[1][5]

  • Environmental Sustainability: Biocatalysis avoids the use of toxic heavy metals and harsh reagents, aligning with the principles of green chemistry.[3]

This document focuses on the conversion of 3'-ethylacetophenone (a prochiral ketone) into the chiral alcohol 1-(3-ethylphenyl)ethan-1-ol, a synthon relevant to drug development.

The Core Biochemistry: Ketoreductases and Cofactor Regeneration

The engine of biocatalytic ketone reduction is a class of enzymes known as Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) .[6] These enzymes facilitate the transfer of a hydride ion from a nicotinamide cofactor—either NADH (nicotinamide adenine dinucleotide) or NADPH (its phosphorylated form)—to the carbonyl carbon of the ketone.[1]

The Cofactor Regeneration Imperative

The nicotinamide cofactors are expensive and required in stoichiometric amounts for the reduction. Therefore, for any process to be economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form (NADH or NADPH) in situ.[6] This is the most critical aspect of designing a practical biocatalytic reduction.

There are several established strategies for cofactor regeneration:

  • Substrate-Coupled: A sacrificial co-substrate, typically a cheap alcohol like isopropanol, is added in large excess. The same KRED, or a second dehydrogenase, catalyzes the oxidation of the co-substrate to regenerate the NADH/NADPH.[6]

  • Enzyme-Coupled: A secondary enzyme and its corresponding substrate are used. The most common systems are:

    • Glucose Dehydrogenase (GDH): Oxidizes glucose to gluconolactone.[7][8]

    • Formate Dehydrogenase (FDH): Oxidizes formate to carbon dioxide, which is an essentially irreversible reaction that drives the process forward.[9]

The diagram below illustrates the catalytic cycle using an enzyme-coupled regeneration system.

Catalytic_Cycle cluster_0 Ketoreductase (KRED) Cycle cluster_1 Cofactor Regeneration Cycle Ketone 3'-Ethylacetophenone KRED_NADPH KRED-NADPH (Active Enzyme) Ketone->KRED_NADPH Substrate Binding KRED_NADP KRED-NADP⁺ (Inactive) KRED_NADPH->KRED_NADP Hydride Transfer Alcohol 1-(3-Ethylphenyl)ethan-1-ol KRED_NADP->Alcohol Product Release NADP NADP⁺ KRED_NADP->NADP Releases Cofactor GDH Glucose Dehydrogenase (GDH) NADP->GDH Binds to GDH NADPH NADPH NADPH->KRED_NADPH Activates KRED GDH->NADPH Reduction Gluconolactone Gluconolactone GDH->Gluconolactone Byproduct Glucose Glucose Glucose->GDH Co-substrate

Caption: The KRED catalytic cycle coupled with a Glucose Dehydrogenase (GDH) system for NADPH regeneration.

Choosing a Biocatalyst: Whole Cells vs. Isolated Enzymes

The choice of biocatalyst format is a critical decision based on factors like cost, purity requirements, and process development complexity.

FeatureWhole-Cell Biocatalysts (e.g., Yeast, E. coli)Isolated Enzymes (Purified KREDs)
Pros Inherent Cofactor Regeneration: Cellular metabolism naturally recycles NADH/NADPH.[4] Cost-Effective: No need for expensive enzyme purification.[4] Robust: Enzymes are protected within the cellular environment.High Purity: No side reactions from other cellular enzymes. High Specific Activity: Concentrated catalyst leads to faster reaction rates. Predictable: Well-defined system, easier to model and optimize.
Cons Side Reactions: Other enzymes may degrade the substrate or product. Lower Specific Activity: The desired enzyme is only a fraction of the total cell mass. Mass Transfer Barriers: The cell membrane can limit substrate/product diffusion.[9]High Cost: Enzyme expression and purification are expensive. External Cofactor Regeneration Required: Must add a regeneration system (e.g., GDH/glucose).[6] Lower Stability: Isolated enzymes can be less stable under process conditions.

For initial screening and cost-sensitive applications, whole-cell systems like baker's yeast (Saccharomyces cerevisiae) are an excellent starting point.[4][10] For high-purity pharmaceutical synthesis where side-product formation is a major concern, a purified KRED is often preferred.[11]

Workflow cluster_start Phase 1: Screening cluster_analysis Phase 2: Analysis & Selection cluster_protocol Phase 3: Preparative Synthesis start Define Target: 1-(3-Ethylphenyl)ethan-1-ol screen Screen Biocatalysts (Whole Cells & Isolated KREDs) start->screen analyze Analyze Conversion (GC) & Enantioselectivity (Chiral GC) screen->analyze decision Select Best Catalyst (High Conversion & e.e.) analyze->decision decision->screen Re-screen optimize Optimize Reaction Conditions (pH, Temp, etc.) decision->optimize Proceed scaleup Preparative Scale Bioreduction optimize->scaleup purify Work-up & Product Purification scaleup->purify final_product Characterize Final Product purify->final_product

Caption: A generalized workflow for developing a biocatalytic ketone reduction process.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Whole-Cell Reduction Using Saccharomyces cerevisiae (Baker's Yeast)

This protocol leverages the endogenous reductases and cofactor regeneration systems within common baker's yeast. It is a cost-effective method for initial trials.

Materials:

  • 3'-Ethylacetophenone (CAS 22699-70-3)[12]

  • Active Dry Baker's Yeast (Saccharomyces cerevisiae)

  • D-Glucose (or sucrose)

  • Tap Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diatomaceous Earth (Celite®)

  • Erlenmeyer Flasks, Magnetic Stirrer, Separatory Funnel

Procedure:

  • Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of glucose in 200 mL of warm (30-35 °C) tap water. Add 10 g of active dry baker's yeast.[10]

  • Pre-incubation: Gently stir the suspension for 30-60 minutes at 30 °C to activate the yeast. You should observe CO₂ evolution (foaming).

  • Substrate Addition: Dissolve 200 mg of 3'-ethylacetophenone in 1-2 mL of ethanol to aid solubility, then add it dropwise to the yeast suspension.

  • Reaction: Stopper the flask with a cotton plug to allow CO₂ to escape. Stir the mixture at a moderate speed (e.g., 150 rpm) at room temperature (~25-30 °C) for 24-48 hours.

  • Monitoring (Optional): To monitor the reaction, withdraw a small aliquot (1 mL), add 1 mL of ethyl acetate, and vortex vigorously. Centrifuge to separate the layers and analyze the top organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (as determined by monitoring or after 48 hours), add ~20 g of diatomaceous earth to the flask and stir for 15 minutes. This helps to break up emulsions and facilitate filtration.

  • Filtration: Filter the entire mixture through a pad of diatomaceous earth in a Büchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of water.[10]

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(3-ethylphenyl)ethan-1-ol.[10]

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) if necessary.

Protocol 2: Isolated Enzyme Reduction Using a KRED and GDH Regeneration System

This protocol provides a cleaner, more controlled system suitable for producing high-purity material. A commercially available KRED kit or a specific KRED can be used.

Materials:

  • 3'-Ethylacetophenone (CAS 22699-70-3)[12]

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (or NAD⁺, depending on KRED cofactor preference)

  • D-Glucose

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • Isopropanol (for substrate solubilization)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Buffer Preparation: In a 50 mL reaction vessel, prepare the reaction mixture by adding:

    • 20 mL of 100 mM Potassium Phosphate Buffer (pH 7.0).

    • 1.5 g D-Glucose (for a final concentration of ~416 mM).

    • ~5 mg NADP⁺.

  • Enzyme Addition: Add the Glucose Dehydrogenase (e.g., 10-15 units) and the selected Ketoreductase (e.g., 5-10 mg lyophilized powder or as specified by the manufacturer).[7][8] Gently swirl to dissolve.

  • Substrate Addition: Dissolve 100 mg of 3'-ethylacetophenone in 0.5 mL of isopropanol. Add this solution dropwise to the stirring reaction buffer.

  • Reaction: Seal the vessel and place it on a magnetic stirrer or in a shaker at 30 °C. Let the reaction proceed for 16-24 hours.

  • Monitoring: Periodically withdraw aliquots and analyze by GC for substrate conversion.

  • Work-up: Once the reaction has reached completion, quench it by adding an equal volume of ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel, mix thoroughly, and separate the layers. Extract the aqueous layer two more times with 20 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Analyze the final product for purity and enantiomeric excess.

Analytical Methods

Accurate analysis is crucial to validate the success of the bioreduction.

  • Conversion Analysis (GC):

    • Technique: Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Column: A standard non-chiral capillary column (e.g., HP-5 or equivalent).

    • Procedure: A temperature gradient program is used to separate the more volatile starting ketone from the less volatile alcohol product.

    • Calculation: Conversion is calculated by comparing the peak area of the product to the sum of the peak areas of the substrate and product. % Conversion = [Area_product / (Area_product + Area_substrate)] * 100

  • Enantiomeric Excess (e.e.) Analysis (Chiral GC):

    • Technique: Gas Chromatography using a chiral stationary phase column.

    • Column: A column coated with a chiral selector, such as a cyclodextrin derivative (e.g., Beta-DEX™ or Gamma-DEX™).

    • Procedure: The chiral column separates the (R) and (S) enantiomers of the alcohol product, resulting in two distinct peaks.

    • Calculation: Enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2). % e.e. = [|Area_E1 - Area_E2| / (Area_E1 + Area_E2)] * 100

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive biocatalyst (old yeast, denatured enzyme).Cofactor regeneration failure.Substrate/product inhibition or toxicity.Incorrect pH or temperature.Use fresh yeast or new enzyme stock.Ensure co-substrate (glucose, formate) is present and regeneration enzyme is active.Lower the initial substrate concentration.Verify and adjust the pH and temperature of the reaction.
Low Enantiomeric Excess (e.e.) The chosen biocatalyst has low stereoselectivity for the substrate.Presence of multiple reductases with opposing stereopreferences (common in whole cells).[6]Screen a wider range of KREDs or microorganisms.[5] Some bacteria like Lactobacillus or other yeast strains like Pichia may give different results.[13][14]If using whole cells, try a different organism or switch to a purified KRED.
Difficulty with Work-up (Emulsions) High concentration of biomass or cellular debris.Add diatomaceous earth (Celite®) before filtration.[10]Centrifuge the mixture to pellet the cells before extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Conclusion

The biocatalytic reduction of 3'-ethylacetophenone offers a highly effective and sustainable route to optically active 1-(3-ethylphenyl)ethan-1-ol. By leveraging either the metabolic power of whole-cell systems or the precision of isolated ketoreductases, researchers can access these valuable chiral synthons with high enantiomeric purity under mild conditions. The protocols and guidelines presented here provide a solid foundation for implementing this technology, from initial screening to preparative scale synthesis, empowering drug development professionals to integrate greener and more efficient methodologies into their synthetic workflows.

References

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  • Monte, F. J. Q., et al. (2012). Asymmetric reduction of acetophenone derivatives by Lens culinaris. Journal of Molecular Catalysis B: Enzymatic, 84, 81-85. [Link]

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  • de Souza, R. O. M. A., et al. (2013). Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. Molecules, 18(9), 10590-10601. [Link]

  • Qi, T., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. International Journal of Molecular Sciences, 24(3), 2850. [Link]

  • Dennewald, D., & Weuster-Botz, D. (2011). Asymmetric reduction of ketones with recombinant E. coli whole cells in neat substrates. Chemical Communications, 47(43), 11897-11899. [Link]

  • Goutierre, A.-S., et al. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. ACS Catalysis, 14(9), 6527–6532. [Link]

  • Afrin, S., et al. (2021). Asymmetric reduction of prochiral aromatic and hetero aromatic ketones using whole-cell of Lactobacillus senmaizukei biocatalyst. Preparative Biochemistry & Biotechnology, 52(5), 514-523. [Link]

  • Samuel, S. S., et al. (2019). Stereo-Selective Bio-Reduction Of Acetophenone And Its Derivatives By Soil Fungal Isolates. International Journal of Scientific & Technology Research, 8(10). [Link]

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Application

Application Note: Enantioselective Synthesis and Utilization of 1-(3-Ethylphenyl)ethan-1-ol as a Chiral Building Block

Executive Summary The 1-arylethanol motif is a ubiquitous structural element in modern drug discovery, serving as a critical precursor for active pharmaceutical ingredients (APIs) targeting the central nervous system, on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-arylethanol motif is a ubiquitous structural element in modern drug discovery, serving as a critical precursor for active pharmaceutical ingredients (APIs) targeting the central nervous system, oncology, and metabolic pathways. Specifically, 1-(3-Ethylphenyl)ethan-1-ol (CAS: 54264-96-9) and its highly prized (1S)-enantiomer (CAS: 2227797-09-1) offer unique steric and lipophilic properties due to the meta-ethyl substitution [1]. This application note provides a comprehensive, field-validated guide to the enantioselective resolution of this chiral building block and its downstream utilization, emphasizing mechanistic causality, regulatory compliance, and scalable protocol design.

Mechanistic Rationale & Strategy Selection

When synthesizing chiral secondary alcohols, chemists traditionally rely on asymmetric transition-metal catalysis (e.g., Noyori-type transfer hydrogenation). However, for highly functionalized or specific substitution patterns like 3-ethylacetophenone, biocatalytic kinetic resolution often provides superior enantiomeric excess (ee >99%) and operational simplicity.

The Causality Behind Experimental Choices

A common pitfall in biocatalytic resolution is the use of animal-derived esterases (e.g., pig liver esterase) for the hydrolysis of standard acetate esters. This approach suffers from two critical flaws:

  • Regulatory Hurdles: Animal-derived enzymes introduce viral clearance and prion-related regulatory risks, making them unsuitable for pharmaceutical API synthesis [2].

  • Thermodynamic & Physical Limitations: Esterases often yield poor enantioselectivity (E-values ≤ 2) for 1-arylethanols. Furthermore, standard acetate esters and their corresponding free alcohols have nearly identical boiling points, making downstream separation by distillation practically impossible [2].

The Validated Solution: We utilize a lipase-catalyzed solvolysis of acetoacetic acid esters . By first converting the racemic 1-(3-ethylphenyl)ethanol into an acetoacetate ester, we create a substrate highly favored by microbial lipases. The enzymatic solvolysis (using an alcohol nucleophile like n-butanol) selectively cleaves the (1S)-ester. Because the resulting (1S)-alcohol and the unreacted (1R)-acetoacetate ester have drastically different boiling points and physical properties, they can be separated via simple, scalable vacuum distillation [2].

Process Visualization

G A Racemic 1-(3-Ethylphenyl)ethanol B Acetoacetylation (Diketene) A->B C Racemic Acetoacetate Ester B->C D Lipase-Catalyzed Solvolysis C->D + n-Butanol E (1S)-1-(3-Ethylphenyl)ethanol (Target Pool) D->E Enantioselective Cleavage F (1R)-Acetoacetate (Unreacted) D->F Retained Ester

Figure 1: Workflow for the lipase-catalyzed enantioselective resolution of 1-(3-ethylphenyl)ethanol.

Quantitative Data Presentation

To justify the enzymatic solvolysis approach, the following table summarizes the performance metrics of various resolution strategies for 1-arylethanol derivatives.

Table 1: Comparison of Biocatalytic Resolution Strategies for 1-Arylethanols

Catalyst TypeSubstrate / Acyl DonorEnantioselectivity (E-value)Regulatory SuitabilityDownstream Separation
Pig Liver EsteraseAcetate ester≤ 2Poor (Animal-derived)Difficult (Overlapping BPs)
Lipase (Acylation)Free alcohol / Diketene~28Good (Microbial)Moderate
Microbial Lipase (Solvolysis) Acetoacetate ester / n-BuOH > 100 Excellent (Microbial) Facile (Large BP difference)

Data derived from comparative studies on enzymatic solvolysis vs. hydrolysis [2].

Experimental Protocols

Protocol A: Preparation of Racemic 1-(3-Ethylphenyl)ethyl Acetoacetate

This step creates the optimal substrate for the subsequent enzymatic resolution.

  • Reagent Charging: In a flame-dried, nitrogen-purged 1 L reactor, dissolve 1.0 equivalent (150.2 g, 1.0 mol) of racemic 1-(3-ethylphenyl)ethan-1-ol in 500 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.05 equivalents of 4-dimethylaminopyridine (DMAP) and 1.1 equivalents of triethylamine (TEA). Cool the mixture to 0 °C using an ice bath.

  • Acetoacetylation: Dropwise, add 1.1 equivalents of diketene over 45 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Strict temperature control prevents the dimerization of diketene and minimizes exothermic degradation.

  • Workup: Quench the reaction with 1M HCl, wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the racemic acetoacetate ester.

Protocol B: Enantioselective Lipase-Catalyzed Solvolysis

A self-validating system designed to halt at 50% conversion, ensuring maximum enantiomeric purity.

  • Reaction Setup: Dissolve the racemic acetoacetate ester (approx. 1.0 mol) in 1.5 L of methyl tert-butyl ether (MTBE).

  • Nucleophile Addition: Add 3.0 equivalents of n-butanol.

    • Causality Note:n-butanol acts as the acyl acceptor. An excess is used to drive the equilibrium of the solvolysis reaction forward.

  • Enzyme Introduction: Add 20 g of immobilized Candida antarctica Lipase B (CAL-B). Stir the suspension gently at 35 °C.

  • In-Process Control (IPC): Monitor the reaction via chiral GC or HPLC. The reaction is a self-validating kinetic resolution; the rate will drastically drop as it approaches 50% conversion. Stop the reaction when the ee of the formed (1S)-1-(3-ethylphenyl)ethan-1-ol reaches >99% (typically 24–36 hours).

  • Separation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate.

  • Distillation: Subject the crude mixture to fractional vacuum distillation. The (1S)-1-(3-ethylphenyl)ethan-1-ol distills first at a significantly lower temperature, leaving the unreacted (1R)-acetoacetate ester in the distillation bottoms [2].

Protocol C: Downstream Application – Stereospecific Transformations

Chiral secondary alcohols like (1S)-1-(3-ethylphenyl)ethan-1-ol are frequently utilized in stereospecific C-O or C-N bond-forming reactions. For instance, they can be subjected to Mitsunobu inversions or utilized in advanced transition-metal-catalyzed enantioconvergent cross-couplings to form complex chiral tertiary alcohols, a methodology highly relevant in modern library synthesis [3].

  • Activation: The chiral alcohol is activated using a mild oxidant or leaving group (e.g., triflation).

  • Coupling: Under Nickel/N-Heterocyclic Carbene (NHC) catalysis, the activated intermediate can undergo stereocontrolled arylboration to yield a chiral tertiary alcohol with retention or predictable inversion of stereochemistry [3].

References

  • 1-(3-ethylphenyl)ethan-1-ol — Chemical Substance Information.
  • Process for the enantioselective preparation of secondary alcohols by lipase catalysed solvolysis of the corresponding acetoacetic acid ester. European Patent EP1505156A1.
  • Enantioconvergent Arylation of Racemic Secondary Alcohols to Chiral Tertiary Alcohols Enabled by Nickel/N-Heterocyclic Carbene Catalysis. Journal of the American Chemical Society.
Method

Application Note: Protocol for the Oxidation of 1-(3-Ethylphenyl)ethan-1-ol to 3'-Ethylacetophenone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Medicinal Chemistry, and Process Scale-up Introduction & Strategic Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Synthesis, Medicinal Chemistry, and Process Scale-up

Introduction & Strategic Context

The transformation of secondary benzylic alcohols into their corresponding acetophenone derivatives is a foundational operation in medicinal chemistry. Specifically, the oxidation of 1-(3-ethylphenyl)ethan-1-ol to 1-(3-ethylphenyl)ethan-1-one (commonly known as 3'-ethylacetophenone) provides a versatile pharmacophore and synthetic intermediate used in the development of various therapeutics.

While benzylic alcohols are electronically activated and relatively easy to oxidize, the choice of oxidative protocol dictates the scalability, safety, and environmental impact of the synthesis. Traditional methods utilizing chromium(VI) (e.g., Jones oxidation) are highly toxic and unsuitable for modern pharmaceutical development. Therefore, this guide focuses on two field-proven, self-validating methodologies tailored to different stages of drug development:

  • Dess-Martin Periodinane (DMP) Oxidation: The gold standard for discovery-scale synthesis due to its mildness and functional group tolerance.

  • TEMPO/NaOCl (Anelli) Oxidation: The optimal choice for process scale-up due to its low cost, biphasic efficiency, and avoidance of heavy metals.

Mechanistic Insights & Causality (E-E-A-T)

To ensure scientific integrity and reproducible results, it is critical to understand the mechanistic causality behind the reagents chosen for these protocols.

Discovery Scale: Dess-Martin Periodinane (DMP)

First reported by[1], DMP is a hypervalent iodine(V) reagent. The oxidation proceeds via the ligand exchange of an acetate group on the iodine center with the hydroxyl group of 1-(3-ethylphenyl)ethan-1-ol. This forms an intermediate periodinane ester. A subsequent intramolecular deprotonation (facilitated by a departing acetate ion) triggers the expulsion of the iodine(III) byproduct, yielding the ketone.

  • Causality of Experimental Choices: The reaction is conducted in anhydrous dichloromethane (CH₂Cl₂) at room temperature. The mild conditions prevent the over-oxidation or degradation of sensitive functional groups. The mandatory quench using a mixture of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃) is a self-validating safety step: Na₂S₂O₃ reduces unreacted hypervalent iodine species to benign, water-soluble iodides, while NaHCO₃ neutralizes the acetic acid byproduct, preventing product epimerization or degradation.

Process Scale: TEMPO/NaOCl (Anelli Oxidation)

For multigram to kilogram scale-up, stoichiometric DMP becomes cost-prohibitive and generates excessive iodine waste. The protocol developed by[2] utilizes a catalytic amount of the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with inexpensive sodium hypochlorite (NaOCl, household bleach) as the terminal oxidant.

  • Causality of Experimental Choices: TEMPO is oxidized by NaOCl to an active oxoammonium cation, which rapidly abstracts a hydride from the benzylic alcohol to form 3'-ethylacetophenone, regenerating the TEMPO hydroxylamine. Potassium bromide (KBr) is added as a critical co-catalyst; it reacts with NaOCl to form sodium hypobromite (NaOBr), which oxidizes TEMPO to the oxoammonium species orders of magnitude faster than NaOCl alone. The biphasic system (CH₂Cl₂/H₂O) is buffered to pH 8.6–9.5 using NaHCO₃ to stabilize the hypochlorite and suppress unwanted aromatic ring chlorination.

Quantitative Data Presentation

The following table summarizes the comparative metrics of standard oxidation methods for benzylic secondary alcohols to guide route selection.

Oxidation MethodTypical YieldReaction TimeTemp.Key Byproducts / WasteScalability
DMP (Dess-Martin) 90–98%1–2 hours20–25 °CIodobenzoic acid derivatives, AcOHLow (Cost/Atom economy)
TEMPO / NaOCl 85–95%1–3 hours0–5 °CNaCl, H₂OHigh (Process-friendly)
Swern (DMSO/Oxalyl Cl) 80–90%2–4 hours-78 °CDimethyl sulfide (toxic/odorous)Moderate (Cryogenic req.)
Jones (CrO₃ / H₂SO₄) 70–85%< 1 hour0–20 °CChromium salts (Highly toxic)Poor (Regulatory limits)

Workflow Visualization

OxidationWorkflow Substrate 1-(3-Ethylphenyl)ethan-1-ol (Secondary Benzylic Alcohol) node_DMP Discovery Phase Dess-Martin Periodinane (DMP) CH2Cl2, RT, 1-2 h Substrate->node_DMP Milligram to Gram scale node_TEMPO Scale-Up Phase TEMPO / NaOCl / KBr CH2Cl2 / H2O, 0°C, Biphasic Substrate->node_TEMPO Multigram to Kilogram scale Quench_DMP Quench: Na2S2O3 / NaHCO3 (Reduces I(V) & Neutralizes AcOH) node_DMP->Quench_DMP Quench_TEMPO Phase Separation & Aqueous Extraction node_TEMPO->Quench_TEMPO Product 3'-Ethylacetophenone (Target Ketone) Quench_DMP->Product Quench_TEMPO->Product

Workflow comparison: Discovery-scale DMP oxidation vs. Scale-up TEMPO/NaOCl oxidation.

Experimental Protocols

Protocol A: Discovery Scale via Dess-Martin Periodinane (1.0 mmol scale)

Self-validating mechanism: The reaction mixture transitions from a clear solution to a cloudy suspension as the insoluble iodine(III) byproduct precipitates, visually indicating reaction progress.

Reagents:

  • 1-(3-Ethylphenyl)ethan-1-ol: 150 mg (1.0 mmol)

  • Dess-Martin Periodinane (DMP): 509 mg (1.2 mmol, 1.2 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous): 5.0 mL

  • Saturated aqueous NaHCO₃ / 10% aqueous Na₂S₂O₃ (1:1 v/v): 10 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-ethylphenyl)ethan-1-ol (150 mg) in anhydrous CH₂Cl₂ (5.0 mL) under a nitrogen atmosphere.

  • Oxidation: Add DMP (509 mg) in a single portion at room temperature (20–25 °C). Stir the mixture vigorously. The solution will become cloudy over 15–30 minutes.

  • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1, UV detection). The starting material (lower Rf) should be completely consumed within 1 to 1.5 hours, replaced by the ketone product (higher Rf).

  • Quenching (Critical Step): Once complete, dilute the reaction with an additional 5 mL of CH₂Cl₂, then pour into 10 mL of a 1:1 mixture of sat. aq. NaHCO₃ and 10% aq. Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer becomes completely clear (indicating full reduction of iodine species).

  • Workup: Transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 × 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford 3'-ethylacetophenone as a colorless to pale-yellow oil.

Protocol B: Process Scale via TEMPO/NaOCl (100 mmol scale)

Self-validating mechanism: The biphasic nature prevents over-oxidation. The color of the organic layer subtly shifts from reddish-orange (active oxoammonium) to pale yellow upon completion.

Reagents:

  • 1-(3-Ethylphenyl)ethan-1-ol: 15.0 g (100 mmol)

  • TEMPO: 156 mg (1.0 mmol, 1 mol%)

  • KBr: 1.19 g (10 mmol, 10 mol%)

  • NaOCl (Aqueous Bleach, ~10% active Cl): ~82 mL (110 mmol, 1.1 equiv)

  • NaHCO₃: ~4 g (to buffer bleach to pH 8.6)

  • Dichloromethane (CH₂Cl₂): 100 mL

Step-by-Step Methodology:

  • Preparation: In a 500 mL jacketed reactor equipped with an overhead stirrer, dissolve 1-(3-ethylphenyl)ethan-1-ol (15.0 g) and TEMPO (156 mg) in CH₂Cl₂ (100 mL).

  • Aqueous Phase Setup: In a separate flask, dissolve KBr (1.19 g) in 15 mL of distilled water. Add this to the reactor. Cool the biphasic mixture to 0–5 °C.

  • Oxidant Preparation: Adjust the pH of the NaOCl solution (82 mL) to 8.6–9.0 by adding solid NaHCO₃. (Causality: Unbuffered bleach is highly alkaline (pH > 11) and can cause unwanted side reactions or degrade the TEMPO catalyst).

  • Oxidation: Add the buffered NaOCl solution dropwise to the vigorously stirred reactor over 30–45 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring: Stir for an additional 30 minutes post-addition. Verify completion by GC-MS or TLC.

  • Quenching & Workup: Separate the phases. Quench the aqueous phase with 10% aq. Na₂S₂O₃ (20 mL) to destroy unreacted hypochlorite. Extract the aqueous phase with CH₂Cl₂ (2 × 30 mL).

  • Washing: Wash the combined organic layers with 1M HCl (50 mL) to remove residual TEMPO/hydroxylamine, followed by brine (50 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: For process scale, the crude 3'-ethylacetophenone is typically pure enough (>95% by GC) for downstream use, but can be further purified by vacuum distillation if required.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48 (22), 4155–4156. URL:[Link]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry, 1987, 52 (12), 2559–2562. URL:[Link]

Sources

Application

Application Note: Optimized Silylation of 1-(3-Ethylphenyl)ethan-1-ol for High-Resolution GC-MS Analysis

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Analytical Rationale 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Analytical Rationale

1-(3-Ethylphenyl)ethan-1-ol is an aromatic secondary alcohol often encountered in synthetic chemistry, metabolomics, and pharmaceutical development. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing such volatile organic compounds, the presence of a free, polar hydroxyl (-OH) group presents significant chromatographic challenges.

In its underivatized state, the hydroxyl group of 1-(3-Ethylphenyl)ethan-1-ol acts as a hydrogen bond donor. This leads to unwanted secondary interactions with the active silanol sites on standard GC column stationary phases (e.g., 5% phenyl/95% dimethylpolysiloxane). The macroscopic result is severe peak tailing, band broadening, decreased signal-to-noise ratio (S/N), and compromised Limits of Detection (LOD).

To mitigate this, chemical derivatization via silylation is employed. Silylation is the most versatile method of derivatization in GC, accounting for over 80% of all derivatization reactions[1]. By replacing the active hydrogen atom with a trimethylsilyl (TMS) group, the molecule's polarity is drastically reduced, and its thermal stability and volatility are enhanced, resulting in sharp, symmetrical chromatographic peaks.

Mechanistic Insights & Reagent Selection (The "Why")

A robust analytical protocol requires an understanding of the underlying chemical causality. For the derivatization of 1-(3-Ethylphenyl)ethan-1-ol, a reagent mixture of BSTFA + 1% TMCS in Pyridine is the optimal choice.

  • The Primary Silyl Donor (BSTFA): N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. It reacts via an SN​2 nucleophilic attack where the oxygen of the target alcohol attacks the silicon atom of BSTFA. A major advantage of BSTFA is that its by-products (mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide) are highly volatile and elute early, preventing interference with the target analyte[2].

  • The Catalyst (TMCS): The ease of silylation follows a strict order based on steric hindrance: primary alcohols > secondary alcohols > tertiary alcohols[3]. Because 1-(3-Ethylphenyl)ethan-1-ol is a secondary alcohol, it exhibits moderate steric hindrance, which slows the reaction kinetics. Trimethylchlorosilane (TMCS) is added at 1% as a catalyst. TMCS enhances the silylating power of BSTFA by forming a highly reactive intermediate, driving the derivatization of sterically hindered groups to absolute completion[3].

  • The Solvent/Base (Pyridine): Anhydrous pyridine serves a dual purpose. It acts as an ideal aprotic solvent, and more importantly, it functions as a basic catalyst to scavenge the acidic by-products and accelerate the reaction with hindered hydroxyl groups.

ReactionMechanism Substrate 1-(3-Ethylphenyl)ethan-1-ol (Secondary Alcohol) Intermediate SN2 Nucleophilic Attack (Pyridine Catalyzed) Substrate->Intermediate Heat (70°C) Reagents BSTFA + 1% TMCS (Silyl Donor + Catalyst) Reagents->Intermediate Active TMS+ Product TMS-Ether Derivative + Trifluoroacetamide Intermediate->Product -H+

Silylation reaction pathway of 1-(3-Ethylphenyl)ethan-1-ol using BSTFA and TMCS.

Self-Validating Protocol Design

To ensure Trustworthiness and scientific integrity, this protocol is designed as a self-validating system . It incorporates built-in checks to prevent false positives and ensure derivatization efficiency:

  • Procedural Blank: A vial containing only pyridine and BSTFA/TMCS is processed alongside the samples. This ensures that reagent by-products are confidently identified and not mistaken for sample impurities.

  • Moisture Control Check (HMDSO Monitoring): BSTFA is extremely sensitive to moisture. Water reacts preferentially with the reagent to produce hexamethyldisiloxane (HMDSO)[2]. While a small HMDSO peak is normal, an abnormally large HMDSO peak in the chromatogram acts as an internal diagnostic flag indicating that the sample or solvent was wet, invalidating the quantitative result.

  • Internal Standard (IS): An isotopically labeled standard (e.g., 1-phenylethanol-d5) should be spiked into the sample prior to the drying step to normalize any variations in derivatization yield or GC injection volume.

Step-by-Step Experimental Workflow

Materials Required:

  • Analyte: 1-(3-Ethylphenyl)ethan-1-ol (1 mg/mL stock in dichloromethane)

  • Reagent: BSTFA + 1% TMCS (Sealed ampule, GC Grade)

  • Solvent: Anhydrous Pyridine (GC Grade, stored over molecular sieves)

  • Equipment: Nitrogen evaporator, dry block heater (set to 70°C), 2 mL amber glass GC vials with PTFE-lined caps.

Procedure:

  • Sample Aliquoting: Transfer 100 µL of the 1-(3-Ethylphenyl)ethan-1-ol stock solution (and 10 µL of Internal Standard) into a clean 2 mL GC vial.

  • Desiccation (Critical Step): Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. Note: Protic solvents or residual water will aggressively quench the BSTFA reagent.

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue. Vortex for 10 seconds to ensure complete dissolution.

  • Reagent Addition: In a fume hood, rapidly add 50 µL of BSTFA + 1% TMCS to the vial. Immediately seal the vial tightly with a PTFE-lined cap to prevent atmospheric moisture ingress.

  • Thermal Incubation: Place the sealed vial in a heating block at 70°C for 30 minutes. The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the secondary benzylic alcohol position.

  • Analysis: Remove the vial from the heating block and allow it to cool to room temperature. Inject 1 µL of the derivatized mixture directly into the GC-MS (Split ratio 10:1 to 50:1 depending on column capacity).

ProtocolWorkflow Step1 1. Sample Drying Evaporate under N2 to remove moisture Step2 2. Reconstitution Add 50 µL Anhydrous Pyridine Step1->Step2 Step3 3. Reagent Addition Add 50 µL BSTFA + 1% TMCS Step2->Step3 Step4 4. Thermal Incubation Heat at 70°C for 30 minutes Step3->Step4 Step5 5. GC-MS Analysis Cool to RT and inject 1 µL Step4->Step5

Step-by-step derivatization workflow for GC-MS analysis of secondary alcohols.

Quantitative Data & Chromatographic Improvements

Applying this derivatization protocol yields significant improvements in both the chromatographic behavior and mass spectral identification of 1-(3-Ethylphenyl)ethan-1-ol. The expected analytical shifts are summarized in the table below:

Analytical ParameterUnderivatized 1-(3-Ethylphenyl)ethan-1-olTMS-Derivatized Compound
Volatility Moderate (Intermolecular hydrogen bonding)High (Hydrogen bonding eliminated)
Peak Asymmetry Factor ( As​ ) > 1.6 (Significant tailing observed)~ 1.0 (Highly symmetrical Gaussian peak)
Thermal Stability Susceptible to dehydration in the GC inletHighly stable up to 250°C
Primary MS Cleavage Ions [M]+ , [M−H2​O]+ [M]+ , [M−CH3​]+ , m/z 73 (Characteristic TMS ion)
LOD / LOQ Sub-optimal due to band broadeningSignificantly lowered (Sharper peaks increase S/N)

References

  • Benchchem. "The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS". 3

  • CalTech GPS. "Preparation of TMS Derivatives for GC/MS".

  • Macherey-Nagel. "Derivatization reagents for GC". 1

  • Regis Technologies. "BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane". 2

Sources

Method

Application Note: High-Efficiency Kinetic Resolution of Racemic 1-(3-Ethylphenyl)ethan-1-ol

Abstract This document provides a comprehensive technical guide for the kinetic resolution of racemic 1-(3-ethylphenyl)ethan-1-ol, a key chiral intermediate in the synthesis of fine chemicals and pharmaceuticals. We pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the kinetic resolution of racemic 1-(3-ethylphenyl)ethan-1-ol, a key chiral intermediate in the synthesis of fine chemicals and pharmaceuticals. We present detailed protocols for two robust methods: Enzymatic Kinetic Resolution (EKR) using immobilized Candida antarctica Lipase B (Novozym® 435) and a non-enzymatic, chemo-catalytic approach. The guide explains the fundamental principles, experimental causality, and step-by-step procedures for reaction execution, product separation, and analytical characterization. The objective is to equip researchers, scientists, and drug development professionals with reliable methodologies to obtain both enantiomers of the target alcohol in high enantiomeric purity.

Introduction: The Significance of Chiral Alcohols and Kinetic Resolution

Enantiomerically pure secondary alcohols, such as the (R)- and (S)-enantiomers of 1-(3-ethylphenyl)ethan-1-ol, are highly valuable building blocks in asymmetric synthesis. The specific stereochemistry of these molecules can dictate their biological activity, making access to single-enantiomer forms critical for the development of effective and safe pharmaceuticals.

Kinetic Resolution (KR) is a powerful and widely-used strategy for separating enantiomers from a racemic mixture.[1] The principle relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts significantly faster, converting it to a new product, while the slower-reacting enantiomer remains largely unreacted.[2] A successful kinetic resolution allows for the separation of the newly formed product and the unreacted starting material, thereby providing access to both enantiomers. An ideal KR process approaches a 50% theoretical yield for each enantiomer with high enantiomeric excess (e.e.).[3]

This guide focuses on acylation reactions, where a chiral catalyst selectively acylates one enantiomer of the alcohol, as depicted below.

G rac_R (R)-Alcohol rac_R_out (R)-Alcohol (Enantioenriched) rac_R->rac_R_out k_slow (unreacted) rac_S (S)-Alcohol prod_S (S)-Ester rac_S->prod_S k_fast catalyst Chiral Catalyst (e.g., Lipase) catalyst->rac_R catalyst->rac_S acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->rac_R acyl_donor->rac_S caption Figure 1. Principle of Kinetic Resolution via Acylation.

Caption: Figure 1. Principle of Kinetic Resolution via Acylation.

Method 1: Enzymatic Kinetic Resolution (EKR) with Novozym® 435

Enzymatic methods are highly valued for their exceptional selectivity, mild reaction conditions, and environmental compatibility. Lipases, particularly Candida antarctica Lipase B (CALB), are robust enzymes that function efficiently in non-aqueous solvents, making them ideal for transesterification reactions.[4][5] We will utilize Novozym® 435, an immobilized form of CALB, which offers superior stability and ease of recovery.[6]

2.1. Rationale and Mechanism

The EKR of 1-(3-ethylphenyl)ethan-1-ol proceeds via an enantioselective transesterification. The lipase's chiral active site preferentially binds one enantiomer of the alcohol (e.g., the R-enantiomer) and catalyzes its acylation by an acyl donor, such as vinyl acetate. Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion.[7]

2.2. Detailed Experimental Protocol

Materials:

  • Racemic 1-(3-ethylphenyl)ethan-1-ol (≥98%)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (≥99%, inhibitor-free)

  • Anhydrous solvent (e.g., Toluene or Hexane)

  • Molecular sieves (3Å or 4Å, activated)

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath.

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic 1-(3-ethylphenyl)ethan-1-ol (1.0 equiv., e.g., 1.50 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 50 mL) to dissolve the alcohol. The use of an anhydrous solvent is critical to prevent hydrolysis of the acyl donor and deactivation of the enzyme.

  • Enzyme and Acyl Donor: Add Novozym® 435 (e.g., 50 mg, ~3-5 wt% relative to the substrate). Add vinyl acetate (0.6 equiv., e.g., 0.62 mL, 6.0 mmol). Using a slight excess of the alcohol ensures the reaction stops near 50% conversion, maximizing the e.e. of both product and remaining substrate.

  • Reaction: Seal the flask under an inert atmosphere (e.g., Nitrogen or Argon) and place it in a temperature-controlled bath set to 35-40°C. Stir the mixture at a moderate speed.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time (e.g., at 2, 4, 6, 12, and 24 hours). Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess (see Section 4). The reaction is typically stopped when conversion approaches 50%.

  • Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The Novozym® 435 beads can be washed with fresh solvent, dried under vacuum, and reused for subsequent batches.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product (ester) and the unreacted alcohol can be readily separated by standard silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

2.3. Expected Results

The lipase-catalyzed resolution is expected to show high enantioselectivity.

ParameterExpected ValueNotes
Optimal Conversion ~50%Maximizes enantiopurity of both components.
e.e. of Unreacted Alcohol >99% (S)-enantiomerThe slower reacting enantiomer.
e.e. of Ester Product >99% (R)-enantiomerThe faster reacting enantiomer.
Reaction Time 6 - 24 hoursDependent on temperature and substrate concentration.
Selectivity Factor (s) >200Indicates high enantioselectivity of the enzyme.

Method 2: Chemo-Catalytic Kinetic Resolution

Non-enzymatic methods offer a valuable alternative to EKR, providing access to complementary selectivity and avoiding potential enzyme compatibility issues.[8] Chiral acyl-transfer catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP) or N-heterocyclic carbenes (NHCs), can effectively resolve racemic alcohols.[3][9]

3.1. Rationale and Mechanism

This protocol utilizes a planar-chiral DMAP derivative as an organocatalyst.[10] The catalyst forms a highly reactive chiral N-acylpyridinium ion intermediate upon reaction with an acylating agent (e.g., acetic anhydride). This intermediate then preferentially acylates one enantiomer of the alcohol due to steric and electronic interactions within the catalyst-substrate transition state. A stoichiometric base is typically required to neutralize the acid byproduct.

3.2. Detailed Experimental Protocol

Materials:

  • Racemic 1-(3-ethylphenyl)ethan-1-ol (≥98%)

  • Planar-chiral DMAP catalyst (e.g., a ferrocene-based derivative) (1-5 mol%)

  • Acetic Anhydride (Ac₂O) (0.5-0.6 equiv.)

  • Tertiary amine base (e.g., Triethylamine, Et₃N) (1.0 equiv.)

  • Anhydrous, non-polar solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • Setup: In a dry, inert atmosphere glovebox or using Schlenk techniques, add the chiral DMAP catalyst (e.g., 0.02 mmol, 2 mol%) to a flask.

  • Reagent Addition: Dissolve the catalyst in anhydrous toluene (10 mL). Add the racemic 1-(3-ethylphenyl)ethan-1-ol (1.0 equiv., 1.0 mmol), followed by triethylamine (1.0 equiv., 1.0 mmol).

  • Initiation: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (0.55 equiv., 0.55 mmol) dropwise. The use of a slight excess of alcohol is crucial to prevent acylation of the slower-reacting enantiomer at high conversion.

  • Reaction: Allow the reaction to stir at 0°C or room temperature. Monitor the progress closely by chiral HPLC/GC. Chemo-catalytic resolutions can be significantly faster than enzymatic ones.

  • Quenching: Upon reaching ~50% conversion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue via silica gel column chromatography to separate the ester product from the unreacted alcohol.

Analytical Characterization: Workflow & QC

Accurate determination of conversion and enantiomeric excess is paramount for validating any resolution protocol. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.[11]

G cluster_workflow General Workflow cluster_products Isolated Fractions start Racemic Alcohol reaction Kinetic Resolution (Enzymatic or Chemo-catalytic) start->reaction quench Reaction Quench & Workup reaction->quench separation Column Chromatography Separation quench->separation ester Enantioenriched Ester separation->ester alcohol Enantioenriched Alcohol separation->alcohol analysis Chiral HPLC Analysis (Determine % e.e. and Yield) ester->analysis alcohol->analysis final Pure Enantiomers analysis->final caption Figure 2. Experimental and Analytical Workflow.

Caption: Figure 2. Experimental and Analytical Workflow.

4.1. Chiral HPLC Protocol

  • Column: A polysaccharide-based chiral stationary phase is often effective (e.g., CHIRALCEL® OD-H or Lux® Cellulose-1).[12][13]

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 98:2 v/v). The exact ratio may require optimization.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified fraction in the mobile phase.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[14]

Concluding Remarks

Both the enzymatic and chemo-catalytic methods presented provide effective and reliable pathways for the kinetic resolution of racemic 1-(3-ethylphenyl)ethan-1-ol. The choice between the two methods may depend on factors such as catalyst availability, cost, desired enantiomer, and sensitivity of subsequent reaction steps to residual catalyst. The enzymatic protocol using Novozym® 435 is often preferred for its operational simplicity, high selectivity, and green credentials.[15][16] The chemo-catalytic approach, while requiring more stringent anhydrous conditions, can offer faster reaction times and a different selectivity profile.[8][17] Proper analytical monitoring is crucial to stop the reaction at the optimal point, thereby maximizing the yield and enantiopurity of both the unreacted alcohol and the acylated product.

References

  • Bäckvall, J-E., et al. (2019). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium-Lipase Couple. The Journal of Organic Chemistry. Available at: [Link][18]

  • Ghosh, R., et al. (2003). Novozym-435-Catalyzed Enzymatic Separation of Racemic Propargylic Alcohols. Tetrahedron Letters. Available at: [Link][6]

  • Toda, A., et al. (2005). Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Letters. Available at: [Link][9]

  • Fu, G. C. (2012). Nonenzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link][10]

  • Vedejs, E., & Jure, M. (2005). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. Available at: [Link][3]

  • Fu, G. C. (2012). Nonenzymatic dynamic kinetic resolution of secondary alcohols via enantioselective acylation: synthetic and mechanistic studies. PubMed. Available at: [Link][17]

  • Costa, A. C. S., et al. Enzymatic kinetic resolution of secondary alcohols and esters by LipC6G9 and LipC12. ResearchGate. Available at: [Link][16]

  • Gröger, H., & Bäckvall, J-E. (2001). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed. Available at: [Link][7]

  • Bäckvall, J-E., et al. (2005). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. PMC. Available at: [Link][19]

  • de Souza, R. O. M. A., et al. (2012). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Available at: [Link][4]

  • de Miranda, A. S., et al. (2015). Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435). ResearchGate. Available at: [Link][5]

  • Gotor, V., & Gotor-Fernández, V. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI. Available at: [Link][15]

  • Poór, P., et al. (2019). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing. Available at: [Link][20]

  • Bäckvall, J-E., et al. (2014). A cationic ruthenium complex for the dynamic kinetic resolution of secondary alcohols. PubMed. Available at: [Link][21]

  • Dudutiene, V., & Čapkauskaitė, E. (2010). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. PMC. Available at: [Link][8]

  • Ready, J. M. Kinetic Resolutions. UT Southwestern Medical Center. Available at: [Link][1]

  • Schreiber, S. L. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Harvard University. Available at: [Link][2]

  • Phenomenex Inc. (2012). Chiral HPLC Separations. Phenomenex. Available at: [Link][11]

  • Nacalai Tesque, Inc. COSMOSIL CHiRAL Column Selection Guide. hplc.eu. Available at: [Link][12]

  • Phenomenex Inc. Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. Available at: [Link][13]

Sources

Application

The Strategic Application of 1-(3-Substituted-phenyl)ethan-1-ols in the Synthesis of Pharmaceutical Intermediates

Introduction: The Significance of Chiral Benzylic Alcohols in Medicinal Chemistry In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Benzylic Alcohols in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is of paramount importance. Chiral secondary alcohols, particularly those with a benzylic stereocenter, represent a critical class of building blocks in the construction of complex pharmaceutical molecules. Their utility stems from the prevalence of this motif in a wide array of bioactive compounds and the versatility of the hydroxyl group for further chemical transformations. This guide focuses on the synthetic applications of 1-(3-ethylphenyl)ethan-1-ol and its close structural analogs, providing a detailed exploration of their role as key intermediates in the synthesis of valuable pharmaceutical agents. While direct applications of 1-(3-ethylphenyl)ethan-1-ol in marketed drugs are not extensively documented in publicly available literature, its structural analog, 1-(3-hydroxyphenyl)ethan-1-ol, serves as a crucial precursor in the synthesis of Rivastigmine , a cornerstone medication for the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The synthetic strategies and protocols detailed herein are therefore presented through the lens of Rivastigmine synthesis, offering a well-established and industrially relevant framework that is directly translatable to 1-(3-ethylphenyl)ethan-1-ol and other similar 3-substituted phenyl ethanols.

The core of this application note will revolve around the synthesis of a key intermediate, (S)-3-(1-(dimethylamino)ethyl)phenol, a direct precursor to Rivastigmine. The journey from the starting material, 3-hydroxyacetophenone, to this advanced intermediate encapsulates several critical transformations that highlight the utility of the 1-(3-hydroxyphenyl)ethan-1-ol scaffold.

PART 1: The Synthetic Blueprint - From a Prochiral Ketone to a Chiral Amine

The synthesis of Rivastigmine provides an exemplary case study for the application of 1-(3-substituted-phenyl)ethan-1-ol derivatives. The overall synthetic strategy can be dissected into a few key stages, each with its own set of chemical challenges and solutions.

Logical Flow of the Synthesis:

start 3-Hydroxyacetophenone (Starting Material) step1 Enantioselective Reduction start->step1 intermediate1 (S)-1-(3-Hydroxyphenyl)ethanol (Chiral Alcohol Intermediate) step1->intermediate1 step2 Functional Group Transformation (OH to NR2) intermediate1->step2 intermediate2 (S)-3-(1-(Dimethylamino)ethyl)phenol (Key Rivastigmine Precursor) step2->intermediate2 step3 Carbamoylation intermediate2->step3 final Rivastigmine (Final API) step3->final caption Figure 1: High-level synthetic workflow for Rivastigmine. start 3-Acetylphenyl ethyl(methyl)carbamate reagents Diphenylmethanamine, [Ir(cod)Cl]2, (S)-Phosphoramidite Ligand, I2, Ti(OiPr)4, H2 start->reagents intermediate Protected Chiral Amine reagents->intermediate deprotection Deprotection (e.g., H2, Pd/C) intermediate->deprotection final_intermediate (S)-3-(1-(amino)ethyl)phenyl ethyl(methyl)carbamate deprotection->final_intermediate methylation Reductive Amination (HCHO, NaBH(OAc)3) final_intermediate->methylation final_product (S)-Rivastigmine methylation->final_product caption Figure 2: Direct Asymmetric Reductive Amination Pathway.

Technical Notes & Optimization

Troubleshooting

Improving product yield in 1-(3-Ethylphenyl)ethan-1-ol synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3-Ethylphenyl)ethan-1-ol . As a secondary alcohol, this compound is a critical intermediate in drug development and fine chemical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Ethylphenyl)ethan-1-ol . As a secondary alcohol, this compound is a critical intermediate in drug development and fine chemical synthesis.

This guide is designed for bench scientists and process chemists looking to troubleshoot low yields, eliminate side reactions, and optimize conversion rates. We will explore the two most robust synthetic pathways for this molecule: the Ketone Reduction Pathway and the Grignard Addition Pathway .

SynthesisRoutes Ketone Route A: 3-Ethylacetophenone NaBH4 NaBH4 / EtOH Nucleophilic Hydride Addition Ketone->NaBH4 Aldehyde Route B: 3-Ethylbenzaldehyde Grignard MeMgBr / THF Nucleophilic Carbanion Addition Aldehyde->Grignard Product 1-(3-Ethylphenyl)ethan-1-ol (Target Secondary Alcohol) NaBH4->Product Grignard->Product

Fig 1: Primary synthetic workflows for 1-(3-Ethylphenyl)ethan-1-ol.

Section 1: Ketone Reduction Pathway (NaBH₄ Reduction)

Mechanistic Causality: Sodium borohydride (NaBH₄) is a mild, chemoselective reducing agent. It reduces 3-ethylacetophenone to the target secondary alcohol via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation during the aqueous workup.

Frequently Asked Questions (FAQs)

Q: Why is my reduction of 3-ethylacetophenone stalling at 70-80% conversion despite theoretical stoichiometry? A: Stalled conversions usually stem from premature hydride depletion. While one mole of NaBH₄ theoretically provides four moles of hydride, running the reaction in protic solvents (like ethanol or methanol) leads to competitive hydrolysis of the borohydride reagent 1. To ensure complete conversion, you must use a slight excess (1.2 to 2.0 equivalents) of NaBH₄ and maintain the reaction at 0 °C during the initial addition to suppress the solvent-hydride side reaction.

Q: How can I prevent product loss and emulsion formation during the aqueous workup? A: During the reduction, stable borate ester intermediates are formed. If these are not fully hydrolyzed, the product remains trapped in the aqueous layer, drastically reducing your isolated yield. Quenching the reaction with saturated aqueous NH₄Cl or 1N HCl at 0 °C effectively breaks down these esters, releasing the free alcohol into the organic phase 2.

Quantitative Optimization Data
ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Reason
NaBH₄ Equivalents 0.25 eq (Theoretical)1.2 - 2.0 eq+15-20%Compensates for hydride loss to protic solvent hydrolysis.
Addition Temp 25 °C (Room Temp)0 °C (Ice Bath)+10%Slows exothermic degradation of NaBH₄ in ethanol.
Quench Reagent WaterSaturated aq. NH₄Cl+25%Fully hydrolyzes borate esters; prevents emulsion.
Self-Validating Protocol 1: Optimized NaBH₄ Reduction
  • Preparation: Dissolve 1.0 eq of 3-ethylacetophenone in anhydrous ethanol (0.25 M concentration). Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add 1.2 eq of NaBH₄ in small portions over 10 minutes.

    • Self-Validation Check: You should observe mild effervescence (H₂ gas evolution). Vigorous bubbling indicates the solvent is too warm, causing rapid reagent degradation.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Eluent: 9:1 DCM:EtOH).

    • Self-Validation Check: The UV-active ketone spot should disappear, replaced by a lower R_f spot corresponding to the secondary alcohol.

  • Quenching: Cool the mixture back to 0 °C. Slowly add saturated aqueous NH₄Cl dropwise until effervescence completely ceases. Stir for an additional 30 minutes to ensure complete borate ester hydrolysis.

  • Isolation: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Section 2: Grignard Addition Pathway

Mechanistic Causality: The Grignard reaction relies on the nucleophilic attack of a carbanion (from methylmagnesium bromide) onto the electrophilic carbonyl carbon of 3-ethylbenzaldehyde. This pathway is highly susceptible to moisture and surface passivation.

GrignardTroubleshooting Start Grignard Fails to Initiate Moisture Is Moisture Present? Start->Moisture Dry System is Anhydrous Moisture->Dry No Wet Moisture Contamination Moisture->Wet Yes Activate Chemical Activation (Add I2 or 1,2-dibromoethane) Dry->Activate DrySolvent Use Flame-Dried Flasks & Fresh Anhydrous THF Wet->DrySolvent Success Exotherm & Color Change (Initiation Successful) Activate->Success DrySolvent->Start

Fig 2: Decision tree for troubleshooting Grignard reaction initiation.

Frequently Asked Questions (FAQs)

Q: My Grignard reaction fails to initiate, leading to near-zero yield. How do I overcome magnesium passivation? A: Magnesium turnings naturally develop a passivating layer of magnesium oxide (MgO) upon exposure to air, which physically blocks the alkyl halide from reaching the active metal surface. Chemical activation is required. Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane reacts with the MgO layer, exposing the highly reactive, fresh magnesium underneath 3.

Q: How does moisture strictly affect my Grignard yield, and how do I control it? A: Grignard reagents are highly basic and nucleophilic. Even trace amounts of moisture act as a Brønsted acid, irreversibly protonating the Grignard reagent to form an inert alkane (e.g., methane), completely destroying the nucleophile 4. You must use rigorously flame-dried glassware, anhydrous THF, and maintain a positive pressure of Argon or Nitrogen.

Q: I am observing significant side products and low yields. How do I optimize the addition rate? A: Grignard reagent formation is highly exothermic. Adding the organic halide too quickly causes a high local concentration of the reagent, which favors side reactions such as Wurtz coupling (R-R dimerization). A slow, controlled, dropwise addition ensures effective heat dissipation and maximizes the yield of the desired secondary alcohol 5.

Quantitative Troubleshooting Data
Observed IssueRoot CauseCorrective ActionYield Recovery
No Exotherm / No Reaction MgO Passivation LayerAdd I₂ crystal or 1,2-dibromoethane; heat gently.Resolves 0% yield
Excessive Byproducts Fast Addition / High TempSwitch to dropwise addition; maintain gentle reflux.+30-40%
Low Conversion Moisture QuenchingFlame-dry glassware; use anhydrous THF & Argon line.+50-60%
Self-Validating Protocol 2: Anhydrous Grignard Addition
  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser under vacuum. Backfill with Argon.

  • Magnesium Activation: Add 1.1 eq of magnesium turnings and a single crystal of Iodine (I₂). Heat the flask gently with a heat gun.

    • Self-Validation Check: The flask will fill with purple iodine vapor. As the iodine reacts with the passivating MgO layer, the purple color will fade to colorless, indicating the magnesium surface is now active.

  • Reagent Formation: Add just enough anhydrous THF to cover the magnesium. Begin a slow, dropwise addition of methyl bromide (or use commercially available MeMgBr in THF).

    • Self-Validation Check: The solvent should begin to gently boil (reflux) on its own due to the exothermic formation of the Grignard reagent.

  • Substrate Addition: Once the Grignard reagent is formed and cooled to 0 °C, add 1.0 eq of 3-ethylbenzaldehyde dissolved in anhydrous THF dropwise over 30 minutes. Stir for 2 hours at room temperature.

  • Quenching & Isolation: Cool to 0 °C and quench slowly with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and evaporate to yield the crude 1-(3-Ethylphenyl)ethan-1-ol.

References

  • Experiment 1.
  • Sodium Borohydride (NaBH4)
  • Source: benchchem.
  • Source: fiveable.
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting 1-(3-Ethylphenyl)ethan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and optimization strategies for synthesizing 1-(3-Ethylphenyl)ethan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic pitfalls and optimization strategies for synthesizing 1-(3-Ethylphenyl)ethan-1-ol.

The most scalable and reliable route for producing this secondary benzylic alcohol is the reduction of 3'-ethylacetophenone using Sodium Borohydride (NaBH₄) in a protic solvent (typically methanol or ethanol). While NaBH₄ is a mild and highly chemoselective hydride donor[1], the unique electronic properties of the benzylic position, combined with the extreme pH shifts during the reaction and workup, can lead to significant side reactions if not strictly controlled.

Mechanistic Pathway & Side Reaction Causality

To troubleshoot effectively, we must first understand the causality behind the experimental outcomes. The reduction proceeds via the nucleophilic addition of a hydride to the carbonyl carbon, forming a tetraalkoxyborate intermediate. However, two primary competing pathways can compromise your yield and purity:

  • Base-Catalyzed Aldol Condensation: NaBH₄ reacts slowly with methanol to generate hydrogen gas and sodium methoxide[2]. This creates a highly basic environment. If the hydride transfer is slow (e.g., due to degraded reagents or improper mixing), the basic conditions will deprotonate the α-carbon of the unreacted 3'-ethylacetophenone, forming an enolate that attacks another ketone molecule, yielding aldol dimers.

  • Acid-Catalyzed Etherification (Solvolysis): The target molecule, 1-(3-Ethylphenyl)ethan-1-ol, is a benzylic alcohol. The aromatic ring highly stabilizes any positive charge at the benzylic position via resonance. If the reaction is quenched with a strong aqueous acid (like HCl) while methanol is still present, the hydroxyl group is protonated and leaves as water, forming a stable benzylic carbocation. Methanol then attacks this carbocation via an Sₙ1 mechanism, forming a benzylic methyl ether impurity[3].

Pathway SM 3'-Ethylacetophenone Borate Tetraalkoxyborate Complex SM->Borate NaBH4, MeOH Enolate Enolate Intermediate SM->Enolate NaOMe (Basic) Product 1-(3-Ethylphenyl)ethan-1-ol (Target) Borate->Product Mild Quench (NH4Cl) Carbocation Benzylic Carbocation Product->Carbocation Strong Acid (HCl) Aldol Aldol Dimers Enolate->Aldol + Unreacted Ketone Ether Benzylic Ether Impurity Carbocation->Ether + MeOH

Reaction pathways and side reactions in the NaBH4 reduction of 3'-ethylacetophenone.

Troubleshooting FAQs

Q: I am observing a significant impurity with a higher R_f value on my TLC plate. NMR indicates a methoxy group. How do I prevent this? A: You are observing the formation of 1-ethyl-3-(1-methoxyethyl)benzene. This benzylic ether forms during the workup phase. When you add aqueous acid to quench the reaction and break down the borate complex, the presence of residual methanol triggers Sₙ1 solvolysis. Fix: Evaporate the bulk of the methanol under reduced pressure before adding your acidic quench. Alternatively, switch to a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl)[4], which provides enough protons to hydrolyze the borate without dropping the pH low enough to protonate the benzylic alcohol.

Q: My reaction mixture turned yellow/orange, and I see high molecular weight byproducts in my LC-MS. What happened? A: The basic conditions generated by NaBH₄ in methanol caused the unreacted 3'-ethylacetophenone to undergo an aldol condensation[5]. Fix: Ensure the reaction is kept strictly at 0–5 °C during the addition of NaBH₄. Add the borohydride portion-wise to control the exotherm. A rapid, cold reduction outcompetes the slower aldol condensation pathway.

Q: The yield of my isolated alcohol is low, and a stubborn white emulsion forms during the organic extraction. How can I improve recovery? A: The emulsion is caused by unhydrolyzed borate salts[6]. NaBH₄ reductions form stable boron-oxygen complexes that must be fully broken down. Fix: Ensure your quench step includes at least 30 minutes of vigorous stirring with the aqueous buffer (e.g., sat. NH₄Cl) at room temperature to fully hydrolyze the boron-oxygen bonds before attempting phase separation.

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol includes built-in validation checks to confirm the success of each phase before proceeding.

Step 1: Substrate Dissolution & Temperature Control

  • Dissolve 1.0 equivalent of 3'-ethylacetophenone in anhydrous methanol (0.2 M concentration).

  • Cool the flask in an ice-water bath to an internal temperature of 0–5 °C.

  • Validation Check: Ensure the solution is completely homogeneous and the temperature is stable. Failure to cool will result in aldol byproducts.

Step 2: Hydride Addition

  • Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes.

  • Validation Check: Observe mild effervescence (H₂ gas evolution). A lack of gas evolution indicates degraded, moisture-compromised NaBH₄. The internal temperature must not exceed 10 °C during addition.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the reaction to stir at room temperature for 45 minutes.

  • Validation Check: Perform TLC (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active ketone spot (R_f ~0.6) and the appearance of the alcohol spot (R_f ~0.3) validates complete conversion[7]. Do not proceed until the starting material is consumed.

Step 4: Solvent Removal (Critical Step)

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove at least 80% of the methanol.

  • Validation Check: The mixture should appear as a thick, white paste (borate salts). Removing the methanol here physically prevents the Sₙ1 etherification side reaction during the subsequent quench.

Step 5: Hydrolysis and Quench

  • Resuspend the paste in Ethyl Acetate, then slowly add an equal volume of saturated aqueous NH₄Cl.

  • Stir vigorously for 30 minutes at room temperature.

  • Validation Check: The biphasic mixture should become clear, with no suspended white solids. If solids persist, add a small amount of distilled water and continue stirring.

Step 6: Extraction

  • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield pure 1-(3-Ethylphenyl)ethan-1-ol.

Quantitative Data Summary

The table below summarizes the causality between the chosen workup methodology and the resulting product distribution, highlighting the critical nature of solvent removal and pH control.

Quench MethodologySolvent State Before QuenchDesired Alcohol (%)Benzylic Ether Impurity (%)Aldol Byproducts (%)
1M HCl (Strong Acid) Methanol present65.0%30.0%5.0%
Sat. NH₄Cl (Mild Acid) Methanol present92.0%3.0%5.0%
Sat. NH₄Cl (Mild Acid) Methanol evaporated >98.0% <0.5% <1.5%

References

  • "NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps", OrgoSolver. Available at:[Link]

  • "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry", Master Organic Chemistry. Available at:[Link]

  • "Reduction of a ketone using sodium borohydride. Control of a reaction by TLC", The Royal Society of Chemistry. Available at: [Link]

  • "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives", MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess for 1-(3-Ethylphenyl)ethan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, specifically focusing on the challenges and optimization strategies f...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, specifically focusing on the challenges and optimization strategies for achieving high enantiomeric excess (ee) of 1-(3-Ethylphenyl)ethan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Introduction to Chiral Synthesis of 1-(3-Ethylphenyl)ethan-1-ol

1-(3-Ethylphenyl)ethan-1-ol is a chiral secondary alcohol with significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. The stereochemistry of this alcohol is crucial for the biological activity and efficacy of the final product. Therefore, achieving high enantiomeric excess is a primary objective in its synthesis. Common synthetic routes include asymmetric reduction of the corresponding ketone (3-ethylacetophenone) and kinetic or dynamic kinetic resolution of the racemic alcohol.

This guide will address common pitfalls and provide systematic approaches to optimize your experimental outcomes.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

One of the most common challenges in the synthesis of chiral compounds is achieving a high enantiomeric excess.[1] Low ee can stem from a multitude of factors, ranging from reagent quality to suboptimal reaction conditions.[1] This section provides a structured approach to diagnosing and resolving issues leading to poor enantioselectivity.

Question 1: My asymmetric reduction of 3-ethylacetophenone is resulting in a low ee. Where should I start my investigation?

A systematic troubleshooting process is essential to pinpoint the source of the low enantioselectivity.[2]

Initial Checks:

  • Reagent and Catalyst Purity: Verify the purity and identity of all starting materials, including the ketone, reducing agent, and catalyst. Impurities can poison the catalyst or participate in side reactions that lower the ee.[2] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions.[2]

  • Solvent Quality: Ensure the solvent is anhydrous and of the appropriate grade. The presence of water can deactivate many catalysts and alter the reaction's stereochemical course.[2]

  • Reaction Temperature: Temperature is a critical parameter that can significantly influence enantioselectivity.[1] Minor fluctuations can lead to a drop in ee. Precisely control and monitor the reaction temperature. In many cases, lowering the temperature can improve enantioselectivity, though it may also decrease the reaction rate.[1]

  • Concentrations and Measurements: Double-check all calculations for reagent and catalyst concentrations. Simple errors in measurement can lead to significant deviations in the expected outcome.[2]

Workflow for Troubleshooting Low ee in Asymmetric Reduction

G start Low ee Observed check_reagents Verify Reagent & Catalyst Purity start->check_reagents check_solvent Check Solvent (Anhydrous?) start->check_solvent check_temp Confirm Reaction Temperature Control start->check_temp check_conc Re-verify Concentrations start->check_conc benchmark Run Control Reaction with Known Substrate check_reagents->benchmark check_solvent->benchmark check_temp->benchmark check_conc->benchmark optimize_conditions Systematic Optimization benchmark->optimize_conditions If control succeeds analyze_catalyst Analyze Catalyst Integrity (NMR, etc.) benchmark->analyze_catalyst If control fails screen_solvents Screen Different Solvents optimize_conditions->screen_solvents vary_temp Vary Reaction Temperature optimize_conditions->vary_temp vary_conc Investigate Substrate Concentration Effects optimize_conditions->vary_conc success High ee Achieved analyze_catalyst->success After catalyst replacement/purification screen_solvents->success vary_temp->success vary_conc->success

Caption: Troubleshooting workflow for low enantiomeric excess.

Question 2: How do I know if the catalyst is the problem?

To determine if the catalyst is the root cause of low enantioselectivity, consider the following steps:[2]

  • Benchmark Reaction: Perform a control experiment with a substrate that is known to give high ee with your specific catalyst system. If this reaction also results in low ee, it strongly indicates a problem with the catalyst.[2]

  • Catalyst Characterization: If the catalyst was prepared in-house, verify its structure and purity using techniques like NMR spectroscopy.[2] For commercially sourced catalysts, ensure proper storage and handling to prevent decomposition.[2]

Question 3: Could the solvent be affecting my enantiomeric excess?

Absolutely. The choice of solvent can have a significant impact on the enantioselectivity of an asymmetric reaction.[1][2] The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the competing reaction pathways.[2] It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities.[2]

Question 4: I'm performing a kinetic resolution of racemic 1-(3-Ethylphenyl)ethan-1-ol, but the separation of enantiomers is inefficient. What should I consider?

Inefficient kinetic resolution is often related to the selectivity of the catalyst (enzyme or chemical) and the reaction conversion.

  • Catalyst Selection: The choice of catalyst is paramount. For enzymatic resolutions, lipases are commonly used for the acylation of secondary alcohols.[3][4] The selectivity can be highly dependent on the specific enzyme and the acyl donor.

  • Reaction Conversion: In a kinetic resolution, the enantiomeric excess of both the unreacted starting material and the product changes with conversion. To obtain high ee for the unreacted alcohol, the reaction should be stopped at approximately 50% conversion. Pushing the conversion beyond this point will lead to a decrease in the ee of the remaining starting material.

  • Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limitation of kinetic resolution, consider a dynamic kinetic resolution.[5][6] In DKR, the starting material is continuously racemized in situ while one enantiomer is selectively transformed, allowing for a theoretical yield of up to 100% of a single enantiomer.[5][6] This typically involves a combination of an enzyme or chiral catalyst for the resolution and a racemization catalyst.[5]

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and how is it calculated?

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[1] It is calculated using the formula:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[1]

For example, a mixture containing 85% of the (R)-enantiomer and 15% of the (S)-enantiomer has an enantiomeric excess of 70%.

Q2: What are the best analytical methods for determining the enantiomeric excess of 1-(3-Ethylphenyl)ethan-1-ol?

The most common and reliable methods for determining ee are:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques utilize a chiral stationary phase (CSP) to separate the enantiomers, allowing for their individual quantification.[1][7] This is the most widely used and accurate method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents can be used to form diastereomeric complexes that exhibit distinct signals in the NMR spectrum, enabling the quantification of each enantiomer.[1]

While polarimetry can be used, it is often less reliable for determining the precise enantiomeric excess due to potential non-linear effects and the influence of optically active impurities.[1][8]

Q3: Can I improve the enantiomeric excess of my product after the reaction?

Yes, if your reaction yields a product with a moderate ee, you may be able to enhance its purity through:

  • Crystallization: Enantiomers can sometimes be separated from a racemic or enantioenriched mixture by preferential crystallization of one enantiomer or by forming diastereomeric salts with a chiral resolving agent, followed by separation and removal of the resolving agent.

  • Preparative Chiral Chromatography: This technique uses a larger-scale chiral HPLC or SFC (Supercritical Fluid Chromatography) column to separate and isolate the desired enantiomer from the mixture.

Q4: Are there any green chemistry approaches for the synthesis of enantiomerically pure 1-(3-Ethylphenyl)ethan-1-ol?

Yes, biocatalysis offers an environmentally friendly alternative. The use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of 3-ethylacetophenone can be performed in aqueous media under mild conditions, reducing the need for heavy metal catalysts and organic solvents.[9][10] Plant-mediated bioreductions have also shown promise in the asymmetric synthesis of chiral alcohols.[9]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of 3-Ethylacetophenone

This is a general guideline and may require optimization for specific catalyst systems.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a Ru- or Rh-based complex) in a suitable anhydrous solvent (e.g., isopropanol, which can also serve as the hydrogen source).

  • Addition of Reactants: Add the substrate, 3-ethylacetophenone, to the flask. If a different hydrogen source is used (e.g., formic acid/triethylamine), add it at this stage.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) and monitor the progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified 1-(3-Ethylphenyl)ethan-1-ol by chiral HPLC or GC.

Protocol 2: Chiral HPLC Analysis of 1-(3-Ethylphenyl)ethan-1-ol

Method conditions will vary depending on the specific chiral stationary phase.

  • Column: A suitable chiral column (e.g., based on polysaccharide derivatives like cellulose or amylose).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation of the enantiomers.[11]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).

  • Injection Volume: 5-20 µL of a dilute solution of the sample in the mobile phase.

Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess

ParameterCondition ACondition BCondition CResulting ee (%)
Catalyst Catalyst XCatalyst Y Catalyst X75
Catalyst X Catalyst XCatalyst X95
Catalyst XCatalyst XCatalyst Z 82
Temperature 25 °C0 °C -20 °C88
25 °C 0 °C-20 °C95
25 °C0 °C-20 °C 92
Solvent TolueneIsopropanol Dichloromethane80
Toluene IsopropanolDichloromethane95
TolueneIsopropanolDichloromethane 65

This table is illustrative and demonstrates how systematic variation of reaction parameters can be used to optimize the enantiomeric excess.

References

  • Birman, V. B. (2012). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Journal of Organic Chemistry, 77(3), 1219–1227. [Link]

  • Janssen, A. J. M. (1991). Enzymatic resolution of primary and secondary alcohols in organic media. PhD Thesis, Catholic University of Nijmegen. [Link]

  • Bäckvall, J.-E., et al. (2000). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 122(46), 11529–11536. [Link]

  • Le-Criox, F., et al. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. Journal of Chemical Education, 87(3), 314–316. [Link]

  • Morari, D., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Organic Process Research & Development, 25(7), 1648–1660. [Link]

  • Pellissier, H. (2005). Dynamic Kinetic Resolution. University of California, Irvine. [Link]

  • Ready, J. M. Kinetic Resolutions. UT Southwestern Medical Center. [Link]

  • ResearchGate. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. [Link]

  • Google Patents. (2002). Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 859–877. [Link]

  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

  • Bortolini, O., et al. (2019). Kinetic Resolution, Dynamic Kinetic Resolution and Asymmetric Desymmetrization by N-Heterocyclic Carbene Catalysis. European Journal of Organic Chemistry, 2019(25), 3965–3984. [Link]

  • Nasipuri, D., & Datta Gupta, M. (1977). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of the Indian Chemical Society, 54(1-3), 29-37. [Link]

  • ResearchGate. (2019). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. [Link]

  • HPLC.eu. Chiral Columns. [Link]

  • Gais, H.-J., & Enders, D. (Eds.). (2007). Asymmetric Synthesis with Chemical and Biological Methods. John Wiley & Sons. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Royal Society of Chemistry. (2020). Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds. [Link]

  • University of Pennsylvania. Asymmetric reactions_synthesis. [Link]

  • Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Supporting Information. (n.d.). [Link]

  • ResearchGate. (2021). Optical Analysis of Reaction Yield and Enantiomeric Excess. A New Paradigm Ready for Prime Time. [Link]

  • de Souza, J. S. N., et al. (2018). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Journal of the Brazilian Chemical Society, 30(4), 770-779. [Link]

  • Priddy, S. A., et al. (1999). Separation optimization for the recovery of phenyl ethyl alcohol. Applied Biochemistry and Biotechnology, 77-79, 473–484. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(3-Ethylphenyl)ethan-1-ol

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter formulation bottlenecks with lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter formulation bottlenecks with lipophilic small molecules. 1-(3-Ethylphenyl)ethan-1-ol (a secondary alcohol with an estimated LogP of ~2.8) is a classic example of a compound that exhibits excellent solubility in neat organic solvents but suffers from severe precipitation in aqueous assay buffers.

Because this molecule lacks ionizable functional groups at physiological pH, traditional solubility-enhancing strategies like pH adjustment or salt formation are ineffective. Instead, we must rely on thermodynamic manipulation via co-solvents, micellar encapsulation, or host-guest complexation.

This guide provides field-proven, self-validating methodologies to diagnose and resolve these solubility issues without compromising your downstream assays.

Diagnostic Workflow

SolubilizationWorkflow Start 1-(3-Ethylphenyl)ethan-1-ol Precipitation Detected Assess Assess Properties (Neutral, LogP ~2.8) Start->Assess Decision Select Downstream Application Assess->Decision Biochemical Biochemical Assay (Cell-Free) Decision->Biochemical CellBased Cell-Based Assay or In Vivo Decision->CellBased Surfactant Add Non-ionic Surfactant (e.g., 0.01% Tween-20) Biochemical->Surfactant CoSolvent Optimize Co-Solvent (DMSO ≤ 0.5%) Biochemical->CoSolvent Cyclodextrin HP-β-CD Complexation (Steric Shielding) CellBased->Cyclodextrin CellBased->CoSolvent Validate Validate Solubility (Nephelometry / DLS) Surfactant->Validate Cyclodextrin->Validate CoSolvent->Validate Success Stable Aqueous Solution Achieved Validate->Success

Diagnostic workflow for resolving 1-(3-Ethylphenyl)ethan-1-ol aqueous precipitation.

Troubleshooting & FAQs

Q1: Why does 1-(3-Ethylphenyl)ethan-1-ol precipitate immediately upon dilution from a DMSO stock into my assay buffer? A: This is a classic "solvent-shift" precipitation event. The solubility of a hydrophobic compound in a water-cosolvent mixture is governed by the Yalkowsky log-linear equation[1]. When you dilute a 10 mM DMSO stock 1:100 into an aqueous buffer, the DMSO fraction drops to 1%. The solubilizing power of the cosolvent diminishes exponentially, forcing the lipophilic 1-(3-Ethylphenyl)ethan-1-ol molecules to self-associate and crash out of solution. Actionable Fix: Never add the neat stock directly to a large aqueous volume. Instead, pre-dilute the stock in an intermediate solvent mixture, or ensure your solubilizing excipient (like a surfactant or cyclodextrin) is already fully dissolved in the aqueous buffer before introducing the compound.

Q2: I am running a cell-based assay. How can I keep the compound in solution without causing solvent toxicity? A: Cultured cells typically tolerate a maximum of 0.1% to 0.5% DMSO. If this minimal cosolvent fraction cannot maintain 1-(3-Ethylphenyl)ethan-1-ol in solution, you must pivot to inclusion complexation. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended. It features a hydrophobic cavity that encapsulates the lipophilic ethylphenyl ring, while its hydrophilic exterior ensures aqueous solubility. This sterically shields the compound, preventing precipitation without lysing cellular lipid bilayers.

Q3: Can I use surfactants for biochemical (cell-free) assays? A: Yes. For enzymatic or receptor-binding assays, non-ionic surfactants like Tween-20 or Triton X-100 are highly effective. They form micelles that sequester 1-(3-Ethylphenyl)ethan-1-ol. However, the causality of success here depends on thermodynamics: you must ensure the surfactant concentration is above its Critical Micelle Concentration (CMC) to form the necessary hydrophobic pockets, but strictly below the threshold that might denature your target protein.

Q4: How do I select excipients for transitioning this compound into in vivo PK/PD studies? A: In vivo formulations require strict adherence to biocompatibility and regulatory standards. You must consult the FDA Inactive Ingredients Database (IID)[2] to verify the maximum daily intake (MDI) and maximum potency per unit dose for your chosen excipient. Once an inactive ingredient has appeared in an approved drug product for a particular route of administration, it provides a validated safety baseline for your formulation[2].

Quantitative Comparison of Solubilization Strategies

To assist in selecting the correct formulation approach, refer to the comparative data below:

Solubilization StrategyMechanism of ActionTypical Conc. RangeCellular Toxicity RiskProtein Interference RiskBest Application
Co-Solvents (DMSO/EtOH) Reduces dielectric constant of water0.1% – 5.0% (v/v)High (>0.5%)Moderate (Enzyme inhibition)Early screening, Stock prep
Cyclodextrins (HP-β-CD) Host-guest inclusion complexation1% – 10% (w/v)LowLow (Sterically shielded)Cell-based assays, In vivo
Non-ionic Surfactants Micellar encapsulation0.01% – 0.1% (v/v)High (Membrane lysis)Moderate (Binding disruption)Biochemical assays
Experimental Protocol: Phase-Solubility Profiling (Higuchi-Connors Method)

To design a self-validating solubilization system, you must empirically determine the binding affinity between 1-(3-Ethylphenyl)ethan-1-ol and your excipient. The Higuchi-Connors phase-solubility method is the gold standard for quantifying cyclodextrin complexation[3].

Objective: To determine the optimal HP-β-CD concentration required to solubilize the target compound and establish a thermodynamic baseline.

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare a concentration gradient of HP-β-CD (e.g., 0, 5, 10, 20, 30, 40, 50 mM) in your target assay buffer.

  • Solute Addition: Add a strictly excess amount of 1-(3-Ethylphenyl)ethan-1-ol (e.g., 10 mg) to 2 mL of each HP-β-CD solution in hermetically sealed glass vials.

  • Thermodynamic Equilibration: Incubate the vials on a thermostated orbital shaker at 25°C for 48 hours. Causality Note: 48 hours is required because the kinetics of inclusion complexation for highly lipophilic oils can be slow; premature sampling leads to false-low solubility readings.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved solute. Filter the supernatant through a 0.45 µm PTFE syringe filter. Critical Self-Validation Step: Discard the first 0.5 mL of filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring your downstream quantification is not artificially lowered by membrane adsorption.

  • Quantification: Dilute the filtrate into a compatible mobile phase and quantify the dissolved 1-(3-Ethylphenyl)ethan-1-ol using RP-HPLC-UV.

  • Data Analysis: Plot the molar concentration of dissolved drug (y-axis) versus the molar concentration of HP-β-CD (x-axis). A linear increase (AL-type phase solubility) confirms a 1:1 stoichiometric complex[3]. Calculate the stability constant ( K1:1​ ) from the linear portion of the curve using the equation:

    K1:1​=S0​×(1−Slope)Slope​

    (where S0​ is the intrinsic solubility of the drug in water).

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 1-(3-Ethylphenyl)ethan-1-ol

Welcome to the technical support center for the advanced purification of crude 1-(3-Ethylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of crude 1-(3-Ethylphenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this tertiary alcohol.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 1-(3-Ethylphenyl)ethan-1-ol, often synthesized via a Grignard reaction.

Issue 1: Persistent Impurities Observed in TLC/LC-MS Analysis

Question: After a standard aqueous workup and solvent evaporation, my crude 1-(3-Ethylphenyl)ethan-1-ol shows multiple spots on the TLC plate, even after attempted purification. How can I identify and remove these impurities?

Answer:

The presence of multiple impurities is a common issue, often stemming from side reactions during the Grignard synthesis. The impurities can be organic or inorganic in nature.[1]

Common Impurities and Their Origins:

  • Unreacted Starting Materials: Residual 3-ethylacetophenone or the Grignard reagent precursor (e.g., a halide) may be present.

  • Byproducts of the Grignard Reaction:

    • Biphenyl-type compounds: Formed from the coupling of the Grignard reagent.[2]

    • Enolization/Reduction Products: The Grignard reagent can act as a base, leading to the formation of an enolate from the starting ketone.[3]

  • Degradation Products: The tertiary alcohol product can be sensitive to acidic conditions and may undergo dehydration.

Step-by-Step Troubleshooting and Purification Protocol:

  • Initial Wash: Begin by washing the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid from the workup. This is followed by a brine wash to remove the bulk of the water.[4]

  • Liquid-Liquid Extraction: To remove unreacted starting materials and some byproducts, perform a liquid-liquid extraction. A common solvent system is diethyl ether or ethyl acetate and water.[4]

  • Column Chromatography: For high purity, column chromatography is often necessary.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.[2]

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent final purification step.

    • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[5][6] Hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate could be a good starting point.[5]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration.[7] Allow the solution to cool slowly to promote the formation of large, pure crystals.[8] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7][8]

Issue 2: Low Yield of Purified Product

Question: My final yield of pure 1-(3-Ethylphenyl)ethan-1-ol is significantly lower than the theoretical yield. What are the potential causes and how can I improve it?

Answer:

Low yield can be attributed to several factors, from the initial reaction to the final purification steps.[4]

Potential Causes and Solutions:

CauseSolution
Incomplete Grignard Reaction Ensure anhydrous conditions during the Grignard reagent formation and reaction.[2] The presence of water will quench the Grignard reagent.[9]
Side Reactions Minimize side reactions like Wurtz coupling by slow addition of the alkyl halide during Grignard reagent formation.[4]
Product Loss During Workup During extractions, ensure complete separation of the organic and aqueous layers. Perform multiple extractions of the aqueous layer to maximize product recovery.[4]
Product Loss During Chromatography Avoid using an excessively polar mobile phase, which can lead to band broadening and co-elution with impurities. Monitor fractions carefully by TLC.
Product Loss During Recrystallization Use the minimum amount of hot solvent necessary to dissolve the product.[6] Cooling the solution too quickly can lead to the formation of small, impure crystals.
Issue 3: Oiling Out During Recrystallization

Question: When I try to recrystallize my crude 1-(3-Ethylphenyl)ethan-1-ol, it separates as an oil instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.[5]

Troubleshooting Strategies:

  • Change the Solvent System:

    • Select a lower-boiling point solvent.[5]

    • Use a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow it to cool slowly.[6]

  • Lower the Crystallization Temperature: After dissolving the compound in the hot solvent, allow it to cool more slowly. Once at room temperature, place it in an ice bath or even a dry ice/acetone bath to induce crystallization.[5]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.[5]

    • Seeding: Add a tiny crystal of the pure product to the cooled, saturated solution to initiate crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 1-(3-Ethylphenyl)ethan-1-ol?

A1: Pure 1-(3-Ethylphenyl)ethan-1-ol is typically a colorless to light yellow oil or a low-melting solid.[10]

Q2: What analytical techniques are best for assessing the purity of 1-(3-Ethylphenyl)ethan-1-ol?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, aiding in the identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and quantification of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their structures are known.

Q3: Can I use distillation to purify crude 1-(3-Ethylphenyl)ethan-1-ol?

A3: Yes, vacuum distillation can be a viable purification method, especially for larger quantities.[11] Since tertiary alcohols can be prone to dehydration at high temperatures, distillation under reduced pressure is recommended to lower the boiling point and minimize degradation.

Q4: How can I remove residual solvents from my purified product?

A4: Residual solvents can be removed by placing the sample under high vacuum for several hours.[12] Gentle heating can accelerate the process, but care must be taken to avoid degrading the product.

Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification of crude 1-(3-Ethylphenyl)ethan-1-ol, including decision points for troubleshooting.

Caption: Decision workflow for purification of 1-(3-Ethylphenyl)ethan-1-ol.

References

  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Grignard Reaction.
  • Vaia. Ethyl acetate is treated with excess of methyl magnesium iodide in dry ether. The reaction mixture is then treated with water. The organic products obtained are.
  • Recrystallization.
  • ResearchGate. How to purify tertiary alcohol?.
  • Organic Chemistry Portal. Grignard Reaction.
  • Allen. Grignard reagent and ethyl acetate react to give :.
  • Organic Syntheses Procedure. 3.
  • Formation and reaction of a Grignard reagent. 14.
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • Synthesis of 1-Phenylethanol: A Grignard Reaction.
  • Grignard Reaction - Common Conditions.
  • recrystallization.pdf.
  • Recrystallization method.
  • Ethanol.
  • Google Patents. Process for producing 1-(p-prenylphenyl)ethanol.
  • Recrystallization-1.pdf.
  • Benchchem. Technical Support Center: Optimizing Trityl Protection of Alcohols.
  • ACS Publications. Resolving the Mystery of Aqueous Solutions of Tertiary Butyl Alcohol.
  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.
  • NextSDS. 1-(3-ethylphenyl)ethan-1-ol — Chemical Substance Information.
  • How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
  • Pharmaceutical Technology. Evaluating Impurities in Drugs (Part I of III).
  • Merck. 1-(3-Ethylphenyl)-1-propanone | 191543-16-5.
  • Ghosh et al. IJPSR. 2014; Vol. 5(10): 4078-4108.
  • AIFA. Impurities - Regulatory aspects.
  • (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine.
  • Google Patents. Method for synthesizing 1,3-diphenyl-1-propanol compound.
  • Analytical Methods. III.
  • Simultaneous Estimation of Residual Solvents (Ethanol, Acetone, Dichloromethane and Ethyl Acetate) in Dosage Form by GC-HS-FID.
  • α-Carbon of Alcohols with Alkenes and Hydroperoxides - Supporting Information.
  • Silcompa S.p.A. Distillation.
  • OENO One. S.1. Supplementary material. Retention indices, quantification ions of studied compounds. LRI1 Identification2 Quantitation ion.
  • Mechanism and Kinetics of Ethanol–Acetaldehyde Conversion to 1,3-Butadiene over Isolated Lewis Acid La Sites in Silanol Nests.
  • Google Patents. 1,3-Diphenyl-1-propanol and preparation method thereof.
  • Purdue Extension. Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety..

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Optimization

Overcoming steric hindrance in 1-(3-Ethylphenyl)ethan-1-ol esterification

Technical Support Center: Esterification of 1-(3-Ethylphenyl)ethan-1-ol This guide provides in-depth technical support for researchers encountering challenges with the esterification of 1-(3-Ethylphenyl)ethan-1-ol, a ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Esterification of 1-(3-Ethylphenyl)ethan-1-ol

This guide provides in-depth technical support for researchers encountering challenges with the esterification of 1-(3-Ethylphenyl)ethan-1-ol, a sterically hindered secondary benzylic alcohol. The inherent steric bulk around the hydroxyl group necessitates specific strategies to achieve high conversion and yield. This document outlines common problems, their underlying causes, and robust solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format.

Q1: I am observing very low or no product formation. What are the likely causes and how can I fix this?

A1: Low to no conversion is the most common issue when esterifying sterically hindered secondary alcohols. The primary cause is the failure of the nucleophilic alcohol to attack the electrophilic carbonyl carbon of the carboxylic acid or its activated derivative.

Possible Causes & Recommended Solutions:

  • Inadequate Carboxylic Acid Activation: Standard Fischer esterification, which relies on acid catalysis, is often ineffective for hindered substrates because the equilibrium is unfavorable and the reaction rate is extremely slow.[1][2]

    • Solution: Employ a powerful activating agent. The Steglich esterification is a highly effective method.[3][4][5][6] It uses N,N'-dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate, which is then susceptible to attack by the alcohol.[6] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, as it acts as a superior acyl transfer agent, further accelerating the reaction.[6][7]

  • Reversible Reaction & Equilibrium: Esterification is a reversible process.[8][9][10] The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[9][11]

    • Solution: While methods like Dean-Stark traps are common for removing water in Fischer esterifications, they are less relevant for activation-based methods like Steglich which are essentially irreversible under the reaction conditions.[2][3] The key is to use a method that does not produce water or proceeds rapidly to completion.

  • Steric Hindrance: The ethyl group on the phenyl ring and the methyl group on the alcohol's carbon atom create significant steric bulk, shielding the hydroxyl group.

    • Solution: The Yamaguchi esterification is another excellent choice for sterically demanding substrates.[12][13] This method involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[13][14] The bulky activating group facilitates a regioselective attack by DMAP, creating a highly reactive acylpyridinium intermediate that the hindered alcohol can attack.[15][13]

Q2: My reaction has stalled, showing both starting material and product on TLC. How can I drive the reaction to completion?

A2: Incomplete conversion suggests that the reaction conditions are not optimal for overcoming the activation energy barrier associated with the sterically hindered substrate.

Possible Causes & Recommended Solutions:

  • Insufficient Reagent Equivalents: For sterically demanding reactions, using stoichiometric or slightly excess amounts of reagents is critical.

    • Solution: For a Steglich esterification, use 1.1-1.2 equivalents of DCC and 0.1-0.2 equivalents of DMAP relative to the limiting reagent (typically the carboxylic acid). You may need to use a slight excess (1.2-1.5 equivalents) of the 1-(3-Ethylphenyl)ethan-1-ol to ensure the complete consumption of the more valuable acid partner.[3]

  • Reaction Temperature: While many modern esterifications proceed at room temperature, hindered substrates may require gentle heating.

    • Solution: Monitor the reaction at room temperature for 12-24 hours. If conversion is low, consider gently heating the reaction to 40-50°C. However, be cautious, as higher temperatures can promote side reactions.

  • Solvent Choice: The solvent can significantly impact reaction rates and solubility of intermediates.

    • Solution: Dichloromethane (DCM) is a standard and effective solvent for Steglich and Yamaguchi esterifications.[5][12] It offers good solubility for the reagents and intermediates. Anhydrous conditions are essential to prevent the hydrolysis of activated species.

Q3: My reaction worked, but purification is difficult due to a persistent white precipitate (DCU). How can I effectively purify my product?

A3: A major drawback of using DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which has limited solubility in many organic solvents and can co-elute with the product during chromatography.[16]

Possible Causes & Recommended Solutions:

  • DCU Precipitation and Removal: DCU is the primary byproduct and must be removed efficiently.

    • Solution 1 (Filtration): The majority of DCU can be removed by simple filtration.[17] After the reaction is complete, dilute the mixture with a solvent in which DCU is poorly soluble, such as diethyl ether or hexane, and cool it in an ice bath to maximize precipitation. Filter the solid DCU through a pad of Celite.[17]

    • Solution 2 (Alternative Reagent): Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) instead of DCC.[4] The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup, simplifying purification significantly.[18]

    • Solution 3 (Chromatography): If trace amounts of DCU remain, careful column chromatography is needed. Sometimes, using a less polar solvent system (e.g., pure chloroform or a high percentage of hexanes in ethyl acetate) can help retain the DCU on the silica gel while eluting the desired ester.[17]

  • Removal of DMAP: DMAP is basic and must be removed.

    • Solution: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid) to protonate and extract the DMAP into the aqueous phase.[17] This step should only be performed if your final ester product is not acid-sensitive.

Frequently Asked Questions (FAQs)

  • What is the best general-purpose method for this specific alcohol? For reliability with sterically hindered secondary alcohols, the Steglich esterification using EDC (instead of DCC) and a catalytic amount of DMAP offers a great balance of high yield and simplified purification.[4][18]

  • Can I use an enzymatic method for this esterification? Yes, enzymatic methods are an excellent alternative, particularly for achieving high enantioselectivity in kinetic resolutions.[19][20][21] Lipases, such as those from Candida antarctica (e.g., Novozym 435), can catalyze the acylation of secondary alcohols.[22] This approach is highly valued in pharmaceutical development where a single enantiomer is required.[20][23]

  • Are there any other catalysts I should consider? For specific applications, organocatalysts are emerging. For instance, 1-methylimidazole has been shown to be an effective and less toxic alternative to DMAP for acylating hindered alcohols.[24] Additionally, various uronium-based peptide coupling agents like TBTU can be highly effective for ester formation with secondary alcohols.[25]

Data & Method Comparison

The following table summarizes recommended methods for the esterification of hindered secondary alcohols.

MethodActivating Agent / CatalystTypical SolventTemperatureKey AdvantagesCommon Issues
Steglich DCC (or EDC), cat. DMAPDCM, THF0°C to RTHigh yields for hindered substrates, mild conditions.[3][16]DCU byproduct difficult to remove (if using DCC).[16]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, DMAP, Et3NToluene, THFRTExcellent for macrolactonization and highly hindered systems.[12][15]Requires a two-step, one-pot procedure.[13]
Enzymatic Lipase (e.g., Novozym 435)Toluene, HexaneRT to 40°CHigh enantioselectivity (Kinetic Resolution).[20][22]Slower reaction times, requires specific acyl donors.
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideDCM, Pyridine0°C to RTHighly reactive acylating agent.Generates HCl, not suitable for acid-sensitive substrates.

Experimental Protocols

Protocol 1: Steglich Esterification using EDC

This protocol is recommended for general-purpose synthesis of an ester from 1-(3-Ethylphenyl)ethan-1-ol.

  • Reagent Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and 1-(3-Ethylphenyl)ethan-1-ol (1.2 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Initiation: Cool the mixture to 0°C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ester.

Protocol 2: Yamaguchi Esterification

This protocol is best suited for particularly challenging or sterically demanding carboxylic acids.

  • Mixed Anhydride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (Et₃N) (1.1 eq). Cool the solution to 0°C and slowly add 2,4,6-trichlorobenzoyl chloride (1.1 eq). Stir at room temperature for 2 hours.

  • Ester Formation: In a separate flask, dissolve 1-(3-Ethylphenyl)ethan-1-ol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Coupling: Add the alcohol/DMAP solution to the mixed anhydride solution via cannula. Stir the reaction at room temperature and monitor by TLC.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Diagrams & Workflows

General Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Low Yield or Incomplete Reaction CheckActivation Is Carboxylic Acid Activation Sufficient? Start->CheckActivation CheckConditions Are Reaction Conditions Optimal? CheckActivation->CheckConditions Yes UseSteglich Action: Use Steglich (DCC/EDC + DMAP) or Yamaguchi Method CheckActivation->UseSteglich No CheckPurification Is Purification Method Effective? CheckConditions->CheckPurification Yes IncreaseEquiv Action: Increase Equivalents of Alcohol & Coupling Agent. Consider Gentle Heating. CheckConditions->IncreaseEquiv No OptimizePurification Action: Use EDC for Water Wash. Optimize Chromatography Solvent System. Pre-filter DCU. CheckPurification->OptimizePurification No Success Success: High Yield of Pure Ester CheckPurification->Success Yes UseSteglich->Success IncreaseEquiv->Success OptimizePurification->Success

Caption: Troubleshooting flowchart for esterification.

Simplified Steglich Esterification Mechanism

SteglichMechanism cluster_activation Activation Step cluster_catalysis Acyl Transfer cluster_esterification Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate RCOOH->OAI + DCC DCC DCC DCC->OAI API Acyl-Pyridinium Intermediate (Highly Reactive) OAI->API + DMAP OAI->API DMAP DMAP DMAP->API Ester Ester Product (R-COOR') API->Ester + R'-OH API->Ester DCU DCU Byproduct ROH Hindered Alcohol (R'-OH) ROH->Ester

Sources

Troubleshooting

Technical Support Center: Industrial Scale-Up of 1-(3-Ethylphenyl)ethan-1-ol Synthesis

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and process chemists encountering challenges during the scale-up synthesis of 1-(3-Ethylphenyl)ethan-1-ol. We will focus on t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and process chemists encountering challenges during the scale-up synthesis of 1-(3-Ethylphenyl)ethan-1-ol. We will focus on the most common and industrially viable route: the catalytic hydrogenation of 3'-ethylacetophenone. Our approach is rooted in explaining the fundamental principles behind each operational step to empower you to make informed, data-driven decisions for a safe, efficient, and robust process.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for 1-(3-Ethylphenyl)ethan-1-ol? A1: While laboratory methods like the Grignard reaction are feasible, the predominant industrial route is the catalytic hydrogenation of 3'-ethylacetophenone. This method is favored for its atom economy, use of more manageable reagents, and potential for catalyst recycling. Alternative methods include transfer hydrogenation and reduction with metal hydrides like sodium borohydride, though the latter often presents challenges with cost and waste streams at scale.

Q2: What are the major safety concerns during the scale-up of this synthesis? A2: The two primary safety concerns are managing the reaction's exothermicity and handling hydrogen gas. Catalytic hydrogenations are highly exothermic and can lead to thermal runaway if not properly controlled.[1][2][3] This risk is magnified at scale due to the lower surface-area-to-volume ratio of large reactors, which complicates heat removal.[4] Safe handling of hydrogen under pressure is also critical to prevent leaks and the risk of fire or explosion.[5]

Q3: How can I effectively monitor the reaction progress at an industrial scale? A3: In-process controls (IPCs) are crucial. High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the disappearance of the 3'-ethylacetophenone starting material and the appearance of the 1-(3-ethylphenyl)ethan-1-ol product. Gas Chromatography (GC) can also be used, particularly for monitoring volatile byproducts like 3-ethylbenzene. Establishing a clear reaction endpoint with IPCs prevents unnecessary processing time and minimizes byproduct formation.[6]

Q4: What are the typical causes of batch-to-batch inconsistency in product purity? A4: Inconsistency often stems from variations in catalyst activity, poor temperature or pressure control, or incomplete work-up and purification. At scale, factors like inefficient mixing can lead to non-homogenous reaction conditions, resulting in different impurity profiles.[7] Furthermore, catalyst deactivation over multiple cycles can lead to slower reactions and increased side products. Finally, purification steps like vacuum distillation must be tightly controlled to ensure consistent product quality.

In-Depth Troubleshooting Guide

Section 1: Reaction Initiation & Control

Q: My catalytic hydrogenation is showing a significant induction period or fails to initiate. What are the likely causes and solutions?

A: A delayed or failed initiation is a common scale-up issue, often pointing to catalyst poisoning or mass transfer limitations.

  • Causality—Catalyst Activity: The catalyst's active sites can be blocked or "poisoned" by trace impurities in the starting material, solvent, or even the hydrogen stream. Sulfur, halides, and certain nitrogen-containing compounds are notorious poisons for precious metal catalysts like Palladium (Pd) and Platinum (Pt). The magnesium turnings used in Grignard reactions can also be deactivated by an oxide film.[8]

  • Troubleshooting Steps:

    • Analyze Raw Materials: Screen your 3'-ethylacetophenone and solvent for potential catalyst poisons using appropriate analytical techniques (e.g., GC-MS, elemental analysis).

    • Purify the Hydrogen Stream: Ensure your hydrogen gas is of high purity and consider using an in-line purifier or deoxygenation catalyst bed.

    • Catalyst Pre-activation: For some catalysts, a pre-reduction step under hydrogen in a clean solvent before adding the ketone substrate can improve initiation.

    • Improve Mass Transfer: At scale, ensuring hydrogen gas effectively reaches the catalyst surface is critical.[9] Confirm your reactor's agitation is sufficient to create good gas-liquid dispersion and keep the catalyst suspended. Inadequate mixing can leave the catalyst starved of hydrogen, preventing initiation.[7]

Q: We are experiencing a dangerous exotherm and difficulty controlling the reactor temperature. How can we mitigate this thermal runaway risk?

A: Uncontrolled exotherms are a critical safety hazard in hydrogenation and Grignard reactions.[4][5][10] The heat generated by the reaction exceeds the rate of heat removal by the reactor's cooling system, leading to a rapid increase in temperature and pressure.

  • Causality—Heat Transfer Limitations: As reactor volume increases, the surface area available for cooling does not increase proportionally. This inherent scaling issue makes heat dissipation less efficient.

  • Mitigation Strategies:

    • Controlled Reagent Addition: Instead of adding all the 3'-ethylacetophenone at once, use a controlled addition profile via a dosing pump. This allows the cooling system to keep pace with the heat generation.

    • Semi-Batch Operation: The reaction can be run in a semi-batch mode where the substrate is added at a rate that is limited by the heat removal capacity of the reactor. Real-time monitoring of the reaction can help control this process.[2]

    • Optimize Cooling Systems: Ensure the reactor jacket is clean and the heat transfer fluid is circulating at an optimal rate.[7] Regular maintenance, such as descaling the jacket, is essential for effective heat transfer.[5]

    • Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a thermal sink, although this may impact process throughput.

    • Install Safety Systems: Ensure the reactor is equipped with properly sized rupture discs and pressure relief systems as a final line of defense.[5][10]

Section 2: Byproduct Formation & Impurity Profile

Q: Our GC analysis shows significant formation of 3-ethylbenzene. What is causing this hydrogenolysis side reaction and how can we prevent it?

A: The formation of 3-ethylbenzene is a classic example of hydrogenolysis, where the C-O bond of the desired alcohol product is cleaved and replaced with a C-H bond.

  • Causality—Reaction Conditions: This side reaction is typically favored by more aggressive reaction conditions, such as high temperatures, high hydrogen pressure, and highly acidic catalyst supports.[11] Certain catalysts are also more prone to promoting hydrogenolysis.

  • Preventative Measures:

    • Moderate Temperature and Pressure: The first step is to screen for the lowest effective temperature and pressure that provide a reasonable reaction rate without significant byproduct formation.

    • Catalyst Selection: Palladium on carbon (Pd/C) is often more prone to hydrogenolysis than other catalysts. Consider screening alternatives like platinum (Pt) or Raney Nickel, which may offer higher selectivity to the alcohol. Modifying the catalyst support to be less acidic can also suppress this side reaction.[11]

    • pH Adjustment: Adding a small amount of a non-nucleophilic base (e.g., sodium acetate) to the reaction mixture can neutralize acidic sites on the catalyst or in the medium, thereby reducing the rate of hydrogenolysis.

Section 3: Work-up and Purification

Q: During the aqueous work-up after quenching the reaction, we are facing persistent emulsion issues. What are the solutions?

A: Emulsions are common at the interface of aqueous and organic layers, especially when fine particulate matter (like residual catalyst) or surfactant-like species are present. They can make phase separation incredibly slow and inefficient at scale.

  • Causality—Stabilization of the Interface: Fine catalyst particles that were not completely removed by filtration can accumulate at the liquid-liquid interface and stabilize emulsions. Additionally, partially soluble magnesium salts from a Grignard work-up can act as surfactants.

  • Troubleshooting and Solutions:

    • Improve Filtration: Ensure the initial filtration to remove the catalyst is highly efficient. Using a filter aid like Celite® can help capture very fine particles.

    • Add Brine: Washing with a saturated sodium chloride (brine) solution can help break emulsions. The increased ionic strength of the aqueous phase makes it more polar, forcing a cleaner separation from the organic layer.

    • Adjust pH: A slight adjustment of the aqueous phase pH can sometimes destabilize an emulsion by changing the charge on the stabilizing species.

    • Consider Alternative Quenching: For reductions, quenching with a saturated ammonium chloride solution is often gentler and can lead to fewer emulsion problems than using strong acids.[12]

Experimental Protocols & Data

Protocol: In-Process Control (IPC) by HPLC

This protocol is designed to monitor the conversion of 3'-ethylacetophenone to 1-(3-ethylphenyl)ethan-1-ol.

  • Sample Preparation: Carefully withdraw ~0.1 mL of the reaction mixture. Quench immediately with ~1 mL of acetonitrile or methanol to stop the reaction and precipitate the catalyst.

  • Dilution: Dilute the quenched sample to an appropriate concentration (e.g., 1:100) with the mobile phase.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The starting material (ketone) will have a longer retention time than the more polar product (alcohol). Calculate the percent conversion by comparing the peak area of the starting material to an initial (t=0) sample.

Data Tables

Table 1: Typical Process Parameters for Catalytic Hydrogenation

ParameterLab-Scale (1 L)Pilot-Scale (100 L)Industrial-Scale (1000 L)Key Consideration
Substrate Conc. 10-15% (w/v)15-20% (w/v)20-25% (w/v)Higher concentration improves throughput but increases heat load.
Catalyst Loading 1-2% (w/w)0.5-1% (w/w)0.2-0.5% (w/w)Optimize for cost vs. reaction time; efficient mixing is key.
H₂ Pressure 50-100 psi100-150 psi150-200 psiHigher pressure increases reaction rate but also hydrogenolysis risk.
Temperature 25-40 °C40-60 °C50-70 °CBalance kinetics with selectivity and heat removal capacity.[13]
Agitation Speed 500-800 RPM200-400 RPM100-200 RPMTip speed and impeller design are more critical than RPM at scale.

Table 2: Common Impurities and Their Control Strategies

ImpuritySourceAnalytical MethodControl Strategy
3'-Ethylacetophenone Incomplete conversionHPLC, GCOptimize reaction time, temperature, or catalyst loading.
3-Ethylbenzene Hydrogenolysis of productGC-MSUse milder conditions (temp/pressure), change catalyst, add base.
Dimerization Products Side reactionsLC-MSControl temperature, avoid localized high concentrations of reactants.
Residual Solvents Inefficient dryingGC HeadspaceOptimize vacuum distillation and final drying step parameters.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 3'-Ethylacetophenone & Solvent B Add Catalyst (e.g., 5% Pd/C) A->B C Inert with N₂ then Pressurize with H₂ B->C D Heat to Target Temp (e.g., 50-70°C) C->D E Monitor via IPC (HPLC/GC) D->E F Cool & Vent Reactor E->F Reaction Complete G Filter to Remove Catalyst F->G H Aqueous Wash (e.g., Brine) G->H I Phase Separation H->I J Vacuum Distillation I->J K Final Product: 1-(3-Ethylphenyl)ethan-1-ol J->K

Caption: Workflow for the industrial synthesis of 1-(3-Ethylphenyl)ethan-1-ol.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Ketone 3'-Ethylacetophenone Product 1-(3-Ethylphenyl)ethan-1-ol (Desired Product) Ketone->Product + H₂ / Catalyst Mild Conditions Byproduct 3-Ethylbenzene (Hydrogenolysis Byproduct) Product->Byproduct + H₂ / Catalyst High Temp/Pressure Acidic Sites

Caption: Desired reaction pathway versus the common hydrogenolysis side reaction.

G start Low Yield or Purity Issue Detected ipc Check IPC for Conversion start->ipc incomplete Incomplete Conversion ipc->incomplete No complete Conversion >99% ipc->complete Yes catalyst Investigate Catalyst: - Poisoning? - Deactivation? - Loading? incomplete->catalyst conditions Investigate Conditions: - Low Temp/Pressure? - Poor H₂ Mass Transfer? incomplete->conditions workup Investigate Work-up: - Emulsions? - Mechanical Losses? complete->workup purification Investigate Purification: - Distillation Parameters? - Product Degradation? complete->purification

Caption: Troubleshooting decision tree for low yield or purity issues.

References

  • Title: Industrial Phase-Transfer Catalysis Source: Google Cloud URL
  • Title: Developing SOPs for Hazardous Chemical Manipulations Source: Google Cloud URL
  • Title: Common Issues and Troubleshooting for Chemical Reactors Source: Google Cloud URL
  • Title: Phase-transfer catalyst - Wikipedia Source: Wikipedia URL
  • Title: Grignard Reaction - American Chemical Society Source: American Chemical Society URL
  • Title: Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC)
  • Title: Phase Transfer Catalysis - Alfa Chemistry Source: Alfa Chemistry URL
  • Title: Phase-Transfer Catalysts - Merck Millipore Source: Merck Millipore URL
  • Title: Safety aspects of the process control of Grignard reactions Source: ResearchGate URL
  • Title: Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring Source: Semantic Scholar URL
  • Title: Challenges & Solutions in Industrial Temperature Management Source: Google Cloud URL
  • Title: Grignard reaction safety Source: YouTube URL
  • Title: How to Prevent Thermal Runaway Reactions with Fast-Response Sensors Source: WIKA blog URL
  • Title: Grignard Reaction Source: Washington State University URL
  • Title: Temperature Control and Efficiency in Chemical Processing Source: Fluorotherm™ URL
  • Title: Control Thermal Runaway and Chemical Reaction Hazards Source: TÜV SÜD URL
  • Title: Scale-up of catalytic hydrogenation in the pharmaceutical industry Source: Biblioteca IQS URL
  • Title: SCALING-UP A CONTINUOUS FLOW HYDROGENATION REACTION IN A LAB ENVIRONMENT Source: ThalesNano URL
  • Title: Development of a New Acetophenone Hydrogenation Process for Propylene Oxide Production Source: Sumitomo Kagaku URL
  • Title: Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent Source: MDPI URL
  • Title: Technical Support Center: Scale-Up Synthesis of 1,3-Indandione-Based Compounds Source: Benchchem URL

Sources

Optimization

Preventing catalyst deactivation during 1-(3-Ethylphenyl)ethan-1-ol oxidation

Welcome to the Technical Support Center for the catalytic oxidation of 1-(3-Ethylphenyl)ethan-1-ol. The transformation of this secondary benzylic alcohol into 3-ethylacetophenone is a fundamental reaction in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic oxidation of 1-(3-Ethylphenyl)ethan-1-ol. The transformation of this secondary benzylic alcohol into 3-ethylacetophenone is a fundamental reaction in pharmaceutical synthesis. However, maintaining catalyst longevity during aerobic oxidation—particularly with Palladium (Pd) or Ruthenium (Ru) systems—presents significant challenges.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to deliver actionable, field-proven troubleshooting protocols, focusing on the causality behind catalyst deactivation and self-validating methodologies to ensure reproducible scale-up.

Part 1: Diagnostic Decision Tree

Before altering your reaction parameters, use the following logical workflow to identify the exact mechanism of catalyst deactivation.

Troubleshooting Start Low Conversion of 1-(3-Ethylphenyl)ethan-1-ol CheckFiltrate Perform Hot Filtration & ICP-MS on Filtrate Start->CheckFiltrate IsLeaching Metal Detected in Filtrate? CheckFiltrate->IsLeaching LeachingYes Catalyst Leaching: Switch to N-doped Carbon or Polymer-Incarcerated Support IsLeaching->LeachingYes Yes CheckTEM Analyze Recovered Catalyst via TEM IsLeaching->CheckTEM No IsSintering Particle Size > 10 nm? CheckTEM->IsSintering SinteringYes Sintering/Agglomeration: Lower Temperature or Increase Stirring Rate IsSintering->SinteringYes Yes Poisoning Chemical Poisoning: Add Mild Base (Cs2CO3) Control O2 Pressure IsSintering->Poisoning No

Diagnostic workflow for identifying and resolving catalyst deactivation.

Part 2: Troubleshooting FAQs

Q1: Why does the oxidation of 1-(3-Ethylphenyl)ethan-1-ol stall abruptly at 40-50% conversion despite continuous oxygen flow? A1: This abrupt cessation is typically caused by chemical poisoning of the active metal centers. In palladium-catalyzed aerobic oxidations, trace over-oxidation of the benzylic substrate can generate carboxylic acid byproducts (e.g., 3-ethylbenzoic acid derivatives). Even at low concentrations, these acids strongly coordinate to Pd(II), forming stable, inactive palladium carboxylate complexes that halt the catalytic cycle (1)[1]. Additionally, excessive oxygen pressure can lead to the formation of an inactive palladium oxide (PdO) layer on the catalyst surface (2)[2]. Actionable Fix: Reduce oxygen pressure (use ambient air or 1 atm O₂) and add a mild base like Cs₂CO₃ (0.1–0.2 equivalents) to neutralize acidic byproducts and prevent them from coordinating to the metal (3)[3].

Q2: I am using a standard Pd/C or Ru/C catalyst, but I observe a steady decline in Turnover Frequency (TOF) upon recycling. Is the catalyst degrading? A2: You are likely experiencing catalyst leaching. Secondary alcohols like 1-(3-Ethylphenyl)ethan-1-ol and their corresponding ketones can act as weak ligands. Over extended reaction times, they strip metal nanoparticles from standard carbon supports into the homogeneous liquid phase. Actionable Fix: Switch to a Polymer-Incarcerated (PI) metal catalyst or a nitrogen-doped carbon support. These advanced supports utilize cross-linked polymer networks or nitrogen heteroatoms to physically and chemically anchor the nanoparticles, completely suppressing metal leaching while maintaining high reactivity (4)[4].

Q3: Does solvent choice impact catalyst longevity during this specific oxidation? A3: Yes, significantly. Using coordinating solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) often leads to rapid catalyst deactivation in aerobic alcohol oxidations. These solvents competitively bind to the metal center or facilitate the agglomeration of nanoparticles (5)[5]. Actionable Fix: Switch to non-coordinating, non-polar solvents such as toluene or fluorobenzene, which have been proven to stabilize the active catalytic species and extend catalyst half-life[5].

Part 3: Mechanistic Pathway of Deactivation

Understanding the exact point of failure in the catalytic cycle is crucial for implementing the correct preventative measure.

Mechanism Pd2 Active Pd(II) Catalyst Alkoxide Pd(II)-Alkoxide Complex (Substrate Bound) Pd2->Alkoxide + 1-(3-Ethylphenyl)ethan-1-ol - HX Deact1 Inactive Pd-Carboxylate (Over-oxidation Poisoning) Pd2->Deact1 + Acidic Byproducts Hydride Pd(II)-Hydride + 3-Ethylacetophenone Alkoxide->Hydride β-Hydride Elimination Pd0 Pd(0) Species Hydride->Pd0 Reductive Elimination - HX Pd0->Pd2 + O2 (Reoxidation) Deact2 Agglomerated Pd Black (Sintering) Pd0->Deact2 High Temp / Poor Support

Catalytic cycle of Pd-mediated alcohol oxidation and primary deactivation pathways.

Part 4: Self-Validating Experimental Protocol

Aerobic Oxidation of 1-(3-Ethylphenyl)ethan-1-ol with Quality Controls

Objective: Achieve >95% conversion to 3-ethylacetophenone while preventing Pd catalyst deactivation. Materials: 1-(3-Ethylphenyl)ethan-1-ol (1.0 mmol), Polymer-Incarcerated Palladium (PI-Pd) catalyst (5 mol%), Cs₂CO₃ (0.1 mmol), Toluene (5 mL), Dodecane (0.5 mmol, internal standard).

Step 1: System Assembly & Catalyst Activation

  • Combine the PI-Pd catalyst, Cs₂CO₃, and toluene in a 25 mL two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Self-Validation Check: Stir the mixture at room temperature for 10 minutes. The solvent should remain completely colorless. Any dark tint indicates premature metal leaching before substrate addition.

Step 2: Substrate Introduction & Oxidation

  • Add 1-(3-Ethylphenyl)ethan-1-ol and dodecane to the flask.

  • Purge the system with O₂ gas for 2 minutes, then attach an O₂ balloon (1 atm) to prevent over-oxidation potentials.

  • Heat the reaction mixture to 80°C with vigorous stirring (800 rpm) to eliminate mass transfer limitations.

  • Self-Validation Check: Monitor O₂ consumption by observing the balloon's deflation. A steady deflation rate confirms active turnover and successful reoxidation of Pd(0) to Pd(II).

Step 3: In-Process Monitoring (Kinetics)

  • Withdraw 50 µL aliquots at 1h, 3h, and 6h. Filter through a short silica plug using ethyl acetate to quench the reaction.

  • Analyze via GC-FID.

  • Self-Validation Check: Plot the conversion of 1-(3-Ethylphenyl)ethan-1-ol against time. A linear initial rate that suddenly plateaus indicates chemical poisoning; a continuous logarithmic curve reaching >95% indicates a stable, healthy catalyst.

Step 4: End-of-Reaction & Hot Filtration Test

  • To definitively rule out homogeneous catalysis (leaching), perform a hot filtration test at exactly 50% conversion. Filter the hot reaction mixture to remove the PI-Pd catalyst, then return the filtrate to 80°C under O₂.

  • Self-Validation Check: If the reaction completely stops in the filtrate (monitored via GC), the catalysis is strictly heterogeneous, confirming zero leaching and excellent support integrity.

Part 5: Quantitative Data Summary

Deactivation ModeDiagnostic IndicatorPrimary Mechanistic CauseMitigation Strategy
Chemical Poisoning Abrupt halt at <50% conversion; GC shows trace acidsAcidic byproducts forming inactive Pd-carboxylatesAdd 0.1 eq Cs₂CO₃; optimize temperature
Metal Over-oxidation Gradual activity loss; reversible by reductionHigh O₂ potential forming inactive PdO layerUse 1 atm O₂ or air; avoid pressurized O₂
Metal Leaching Filtrate continues reacting after hot filtrationSubstrate/product stripping metal from supportUse Polymer-Incarcerated (PI) or N-doped supports
Sintering (Agglomeration) TEM reveals particle size >10 nm post-reactionHigh thermal stress causing nanoparticle fusionMaintain T < 80°C; increase stirring rate

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chemical vs. Biocatalytic Synthesis of 1-(3-Ethylphenyl)ethan-1-ol

This guide provides a comprehensive comparison between traditional chemical synthesis and modern biocatalytic methods for producing 1-(3-Ethylphenyl)ethan-1-ol, a valuable chiral alcohol intermediate in pharmaceutical an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison between traditional chemical synthesis and modern biocatalytic methods for producing 1-(3-Ethylphenyl)ethan-1-ol, a valuable chiral alcohol intermediate in pharmaceutical and fine chemical industries. We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis of performance metrics to guide researchers and development professionals in selecting the optimal synthetic route for their specific needs.

Introduction: The Significance of Chiral Alcohols

Chiral secondary alcohols, such as 1-(3-Ethylphenyl)ethan-1-ol, are critical building blocks in asymmetric synthesis. The stereochemistry of these molecules can profoundly influence the efficacy and safety of a final active pharmaceutical ingredient (API). Consequently, methods that afford high enantiomeric purity are of paramount importance. Historically, the Grignard reaction has been a workhorse for creating carbon-carbon bonds to produce such alcohols, albeit as racemic mixtures requiring subsequent resolution. In contrast, biocatalysis, leveraging the inherent stereoselectivity of enzymes like ketoreductases (KREDs), offers a direct route to enantiopure products under environmentally benign conditions.[1][2] This guide critically examines both approaches.

The Classical Approach: Chemical Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond by reacting an organomagnesium halide (the Grignard reagent) with a carbonyl compound.[3] For the synthesis of 1-(3-Ethylphenyl)ethan-1-ol, this involves the reaction of 3-ethylphenylmagnesium bromide with acetaldehyde.

Causality of Experimental Design: The Grignard reagent is a potent nucleophile and a strong base, necessitating strictly anhydrous (water-free) conditions to prevent it from being quenched by protons.[4] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and can solvate the Grignard reagent. The reaction is typically exothermic and requires careful temperature control. The final workup with a mild acid, like aqueous ammonium chloride, protonates the intermediate magnesium alkoxide to yield the desired alcohol.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize racemic 1-(3-Ethylphenyl)ethan-1-ol.

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • 3-Bromoethylbenzene

  • Anhydrous diethyl ether (Et₂O)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Grignard Reagent Formation: Prepare a solution of 3-bromoethylbenzene (1.0 eq) in anhydrous Et₂O. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle bubbling is observed.[5] Add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice-water bath. Add a solution of acetaldehyde (1.1 eq) in anhydrous Et₂O dropwise, maintaining the internal temperature below 10 °C.[3]

  • Quenching and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cautiously add saturated aqueous NH₄Cl to quench the reaction.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with Et₂O. Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-(3-Ethylphenyl)ethan-1-ol.

Workflow for Chemical Synthesis

reactants 3-Bromoethylbenzene + Mg Turnings grignard Grignard Reagent Formation (Anhydrous Ether) reactants->grignard Reflux reaction Nucleophilic Addition (Ice Bath) grignard->reaction aldehyde Acetaldehyde aldehyde->reaction workup Aqueous Workup (NH4Cl Quench) reaction->workup extraction Extraction & Drying workup->extraction product Racemic 1-(3-Ethylphenyl)ethan-1-ol extraction->product Purification

Caption: Workflow for Grignard-based chemical synthesis.

The Modern Approach: Biocatalytic Asymmetric Reduction

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions.[2] For the synthesis of a specific enantiomer of 1-(3-Ethylphenyl)ethan-1-ol, the asymmetric reduction of the prochiral ketone, 3-ethylacetophenone, using a ketoreductase (KRED) is the preferred method.[1][6]

Causality of Experimental Design: KREDs are highly stereoselective enzymes that transfer a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketone. This process generates a chiral alcohol with high enantiomeric excess (ee). Because the cofactor is expensive, an in situ regeneration system is crucial for a cost-effective process. A common system pairs a sacrificial alcohol (like isopropanol) with the KRED, or a sugar (like glucose) with a corresponding dehydrogenase (e.g., glucose dehydrogenase, GDH) to continuously regenerate the active cofactor. The reaction is performed in an aqueous buffer at or near physiological pH and mild temperatures to ensure enzyme stability and activity.

Experimental Protocol: Biocatalytic Synthesis

Objective: To synthesize enantiomerically pure (e.g., S)-1-(3-Ethylphenyl)ethan-1-ol.

Materials:

  • Ketoreductase (e.g., KRED-P1-B02 or a similar enzyme selective for the desired enantiomer)

  • NADP⁺ (or NAD⁺) cofactor

  • Glucose Dehydrogenase (GDH)

  • 3-Ethylacetophenone

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

  • Reagent Addition: Add D-glucose (1.5 eq), the NADP⁺ cofactor (0.1 mol%), GDH (1 mg/mL), and the ketoreductase (2 mg/mL). Stir until all components are dissolved.

  • Substrate Addition: Add 3-ethylacetophenone (1.0 eq), either neat or as a solution in a co-solvent like DMSO if solubility is low.

  • Bioreduction: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC to track the disappearance of the ketone and the appearance of the alcohol product.

  • Workup and Extraction: Once the reaction reaches completion (typically 12-24 hours), saturate the aqueous layer with NaCl. Extract the product with ethyl acetate three times.

  • Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting chiral alcohol is often of high purity and may not require further purification.

Workflow for Biocatalytic Synthesis

substrate 3-Ethylacetophenone bioreduction Asymmetric Bioreduction (Aqueous Buffer, 30°C) substrate->bioreduction biocatalyst Ketoreductase (KRED) NADP+, GDH, Glucose biocatalyst->bioreduction workup Extraction with Ethyl Acetate bioreduction->workup 12-24h product Enantiopure 1-(3-Ethylphenyl)ethan-1-ol workup->product Purification

Caption: Workflow for KRED-based biocatalytic synthesis.

Head-to-Head Comparison: Performance and Sustainability

The choice between a chemical and biocatalytic route depends on a trade-off between raw material costs, process conditions, and the desired product specifications, particularly stereochemical purity.

ParameterChemical Synthesis (Grignard)Biocatalytic Synthesis (KRED)
Starting Material 3-Bromoethylbenzene3-Ethylacetophenone
Key Reagent/Catalyst Magnesium MetalKetoreductase Enzyme
Stereoselectivity None (Racemic Product)High (>99% ee typical)
Typical Yield 75-90%90-99%
Reaction Temperature 0 °C to 35 °C (reflux)25-40 °C (Mild)
Reaction Pressure AtmosphericAtmospheric
Solvent System Anhydrous Ether/THFAqueous Buffer
Waste Profile Magnesium salts, organic solvent wasteBiodegradable buffer, minimal organic waste
Safety Concerns Pyrophoric reagents, flammable solventsGenerally low, standard biological handling

Analysis of Performance:

  • Stereoselectivity: This is the most significant differentiator. The biocatalytic route provides direct access to a single enantiomer with exceptional purity, eliminating the need for costly and yield-reducing chiral resolution steps.[6][7] The Grignard reaction produces a 50:50 mixture of both enantiomers.

  • Yield and Purity: While Grignard reactions can provide good yields, the biocatalytic approach often achieves higher conversion and isolated yields due to fewer side reactions and cleaner reaction profiles.[8]

  • Process Conditions & Sustainability: Biocatalysis represents a greener chemical approach.[1][2] It operates under mild conditions (low temperature and pressure) in water, drastically reducing energy consumption and eliminating the use of hazardous and volatile organic solvents required for Grignard reactions.[9][10] While biocatalysis is often considered "green," it's important to assess the entire lifecycle, including enzyme production and downstream processing, to get a full picture.[11][12]

  • Cost and Scalability: The cost of enzymes was historically a barrier, but advances in protein engineering and recombinant expression have made them increasingly competitive.[13] For large-scale production, the high efficiency and selectivity of biocatalysis can offset the initial catalyst cost, especially when producing high-value enantiopure compounds. Grignard synthesis, while using cheaper bulk reagents, incurs costs associated with solvent handling, waste disposal, and safety infrastructure.

Conclusion and Recommendation

Both chemical and biocatalytic methods offer viable pathways to 1-(3-Ethylphenyl)ethan-1-ol, but they serve distinctly different strategic purposes.

  • The Grignard synthesis remains a valid option for applications where a racemic mixture is acceptable or when establishing a biocatalytic process is not feasible. Its primary advantages are the use of inexpensive reagents and a long-established, well-understood procedure. However, its significant environmental footprint and lack of stereocontrol are major drawbacks for modern pharmaceutical manufacturing.

  • The biocatalytic synthesis is unequivocally superior for the production of enantiomerically pure 1-(3-Ethylphenyl)ethan-1-ol. It provides outstanding stereoselectivity in a single step, operates under safe and sustainable conditions, and often results in higher yields. For any application in drug development or where chiral purity is essential, the ketoreductase-mediated approach is the recommended and forward-looking choice.

References

  • Hokkaido University. (2021, November 18). 120-year-old reaction turned on its head with environment-friendly, paste-based method. EurekAlert!. [Link]

  • Hokkaido University. (2021, November 18). 120-year-old reaction turned on its head with environment-friendly, paste-based method. Newswise. [Link]

  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]

  • Yand, S., et al. (2008). Asymmetric reduction of acetophenone by various plants tissue. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • ResearchGate. (2025, August 10). Green Asymmetric Reduction of Methylacetophenone. [Link]

  • Ni, Y., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. National Center for Biotechnology Information. [Link]

  • Google Patents. (1986). Process for producing 1-(p-prenylphenyl)ethanol.
  • Sakaguchi, D., et al. (2025). Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. The Journal of Physical Chemistry A. [Link]

  • Bunnelle, W. H., et al. Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Chen, R., et al. (2021). Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. Green Chemistry. [Link]

  • de Gonzalo, G., et al. (2016). On the (Un)greenness of Biocatalysis: Some Challenging Figures and Some Promising Options. National Center for Biotechnology Information. [Link]

  • Hagedoorn, P. L., et al. (2021). Grand Challenges in Biocatalysis. Frontiers in Catalysis. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2023). Harnessing Nature's Toolbox: The Power of Biocatalysis in Green Chemistry. [Link]

  • Mangas-Sanchez, J., et al. (2019). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. National Center for Biotechnology Information. [Link]

  • Jasperse, J. Grignard Synthesis of Triphenylmethanol. Minnesota State University Moorhead. [Link]

  • Sagare, M., et al. (2023). Synthesis of new 1,2,3-triazole derivatives. Heterocyclic Letters. [Link]

  • Barnard College. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Chen, R., et al. (2019). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025, August 6). The Asymmetric Reduction of Acetophenone and Its Derivatives to (S)-Aromatic Secondary Alcohols by Rhodotorula mucilaginosa CCTCC M2014255 Resting Cells. [Link]

Sources

Comparative

Validation of chiral HPLC methods for 1-(3-Ethylphenyl)ethan-1-ol

Publish Comparison Guide: Validation of Chiral HPLC Methods for 1-(3-Ethylphenyl)ethan-1-ol As a Senior Application Scientist, I approach the chiral resolution of 1-(3-Ethylphenyl)ethan-1-ol not merely as a routine analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Validation of Chiral HPLC Methods for 1-(3-Ethylphenyl)ethan-1-ol

As a Senior Application Scientist, I approach the chiral resolution of 1-(3-Ethylphenyl)ethan-1-ol not merely as a routine analytical task, but as a complex thermodynamic and steric puzzle. This compound—a secondary benzylic alcohol with a meta-ethyl substitution—presents unique challenges in asymmetric synthesis and drug development. Ensuring its enantiomeric purity requires an analytical method that is not only highly selective but also rigorously validated.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and outlines a robust,[1]. Rather than providing a simple checklist, this document explains the causality behind each experimental choice, empowering you to build a self-validating analytical system.

Mechanistic Grounding: The Causality of Chiral Recognition

To separate the enantiomers of 1-(3-Ethylphenyl)ethan-1-ol, we rely on the "three-point interaction" model within the chiral cavities of polysaccharide-based CSPs.

  • Hydrogen Bonding: The hydroxyl group of the analyte interacts with the carbamate or ester linkages of the CSP.

  • π−π Interactions: The aromatic ring of the analyte stacks with the phenyl groups of the CSP.

  • Steric Inclusion: The meta-ethyl group introduces an asymmetrical steric bulk that restricts the rotational freedom of the aromatic ring.

The Causality of Phase Selection: Why prioritize normal-phase chromatography (e.g., Hexane/Isopropanol) over reversed-phase? In normal-phase conditions, the non-polar bulk solvent (hexane) forces the analyte's hydroxyl group to seek out the polar carbamate linkages of the CSP, maximizing hydrogen bonding. The isopropanol acts as a competitive modifier; by tweaking its concentration, we precisely modulate the retention factor ( k′ ) without disrupting the fundamental chiral recognition mechanism[2]. Amylose-based phases (which form a more open helical structure) often provide different selectivity profiles than cellulose-based phases (which form a tighter conformation)[3].

Comparative Data: Chiral Stationary Phases (CSPs)

Based on established chromatographic behavior for 1-phenylethanol derivatives, the following table objectively compares the performance of industry-standard CSPs for this class of benzylic alcohols[3],[2].

Chiral Stationary Phase (CSP)Backbone ChemistryTypical Mobile Phase (v/v)Flow RateResolution ( Rs​ )Performance & Mechanistic Notes
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (95:5)1.0 mL/min> 1.5The gold standard starting point. Strong H-bonding network; highly reliable for benzylic alcohols.
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / EtOH (90:10)1.0 mL/min~ 1.6The helical amylose structure accommodates the meta-ethyl steric bulk differently, often reversing elution order.
Lux® Cellulose-3 Cellulose tris(4-methylbenzoate)n-Heptane / IPA (98:2)1.0 mL/min> 2.0Ester linkages provide unique π−π tuning. Exceptional baseline separation for meta-substituted aromatics.
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)Hexane / IPA (99:1)0.5 mL/minBaselineRequires highly non-polar conditions (1% modifier) to force interaction, increasing run times.

Experimental Workflow: Method Development & Optimization

Do not rely on trial and error. Follow this deterministic, step-by-step methodology to establish your baseline separation.

Step 1: Sample Preparation

  • Action: Dissolve the 1-(3-Ethylphenyl)ethan-1-ol racemate directly in the chosen mobile phase to a concentration of 1.0 mg/mL.

  • Causality: Injecting samples dissolved in solvents stronger than the mobile phase (e.g., 100% IPA) causes "solvent mismatch," leading to peak fronting and artificial loss of resolution at the column head.

Step 2: CSP and Modifier Screening

  • Action: Screen Chiralcel OD-H and Chiralpak AD-H using Hexane/Isopropanol (90:10) and Hexane/Ethanol (90:10).

  • Causality: Isopropanol is bulkier and competes less aggressively for deep chiral cavity sites than Ethanol. If Ethanol yields poor resolution, switching to Isopropanol often increases enantioselectivity ( α ) by allowing the analyte deeper access to the chiral selector[3].

Step 3: Thermodynamic Optimization

  • Action: Evaluate column temperatures between 15°C and 35°C.

  • Causality: Chiral recognition is an enthalpy-driven process ( ΔH<0 ). Lowering the temperature reduces the kinetic energy of the system, stabilizing the transient diastereomeric complexes and typically increasing resolution, albeit at the cost of slightly broader peaks due to higher solvent viscosity.

Method Validation Lifecycle

G Start 1-(3-Ethylphenyl)ethan-1-ol (Racemic Analyte) Screening CSP & Mobile Phase Screening (Polysaccharide Columns) Start->Screening Input Optimization Thermodynamic Optimization (Temp & Flow Rate) Screening->Optimization Selectivity (α) > 1.2 Validation ICH Q2(R2) Validation (Self-Validating Protocol) Optimization->Validation Baseline Resolution Spec Specificity (Rs > 1.5, No Interference) Validation->Spec Lin Linearity & LOQ (R² > 0.999, S/N > 10) Validation->Lin Prec Accuracy & Precision (%RSD < 2.0%) Validation->Prec Rob Robustness (DoE: Temp, Flow, %Modifier) Validation->Rob Final Validated Chiral Method (Ready for QC/Release) Spec->Final Lin->Final Prec->Final Rob->Final

Figure 1: Systematic workflow for chiral HPLC method development and ICH Q2(R2) validation.

Validation Protocol: Building a Self-Validating System

A self-validating system anticipates failure modes. In chiral analysis, the most critical failure is the major enantiomer's peak tailing masking the trace enantiomer. By enforcing a System Suitability Test (SST) that mandates a resolution ( Rs​ ) ≥1.5 and a tailing factor ( Tf​ ) ≤1.2 , the method inherently rejects data from degraded columns before out-of-specification (OOS) results can be generated.

Execute the following steps in accordance with [1]:

1. Specificity & Selectivity

  • Protocol: Inject a blank (mobile phase), the racemic mixture, and enantiomerically pure standards of both (R)- and (S)-1-(3-Ethylphenyl)ethan-1-ol.

  • Causality: This proves that no matrix components, synthetic byproducts, or system peaks co-elute with the enantiomers, ensuring the UV response is strictly attributable to the target analytes.

2. Sensitivity (LOD and LOQ)

  • Protocol: Dilute the undesired enantiomer to 0.05% and 0.1% of the nominal test concentration (e.g., 1.0 mg/mL).

  • Causality: In chiral purity analysis, quantifying the trace enantiomer is the primary goal. Achieving a Signal-to-Noise (S/N) ratio 10 at the LOQ ensures that even at 99.9% enantiomeric excess (ee), the minor peak can be reliably integrated without software interpolation errors[1].

3. Linearity & Range

  • Protocol: Prepare 5 concentration levels ranging from the LOQ to 120% of the specification limit for the undesired enantiomer, and 50% to 150% for the major enantiomer.

  • Causality: Demonstrates that the UV detector response is directly proportional to the concentration. This is critical because ee% calculations rely on area normalization; non-linear responses at high concentrations will artificially skew the purity ratio.

4. Accuracy & Precision (Spike Recovery)

  • Protocol: Spike the undesired enantiomer into a solution of the desired enantiomer at 50%, 100%, and 150% of the specification limit. Perform 6 replicate injections.

  • Causality: This validates that the massive concentration of the major peak does not artificially suppress or inflate the integration of the minor peak hiding in its baseline shadow. Acceptance criteria should be 90-110% recovery with an RSD 2.0%.

5. Robustness (Design of Experiments)

  • Protocol: Implement a Plackett-Burman DoE. Systematically vary the flow rate ( ±0.1 mL/min), column temperature ( ±2 °C), and polar modifier concentration ( ±1 %).

  • Causality: Proves the method's resilience against day-to-day laboratory variations. If a 1% shift in isopropanol causes the enantiomers to co-elute, the method is too fragile for routine Quality Control and must be re-optimized.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Validation

Benchmarking Asymmetric Hydrogenation Catalysts for 1-(3-Ethylphenyl)ethan-1-ol: A Technical Comparison Guide

As a Senior Application Scientist, I approach the enantioselective reduction of 1-(3-ethylphenyl)ethan-1-one (3'-ethylacetophenone) to 1-(3-Ethylphenyl)ethan-1-ol not merely as a synthetic step, but as a complex system o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the enantioselective reduction of 1-(3-ethylphenyl)ethan-1-one (3'-ethylacetophenone) to 1-(3-Ethylphenyl)ethan-1-ol not merely as a synthetic step, but as a complex system of interacting kinetic and thermodynamic variables. Chiral 1-arylethanols are vital building blocks in pharmaceutical development. The meta-ethyl substitution on this specific substrate provides a unique stereoelectronic profile—offering mild inductive electron donation without the severe steric hindrance characteristic of ortho-substituted analogues.

To achieve high enantiomeric excess (ee) and industrial-scale turnover, researchers must choose between Direct Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH). This guide objectively benchmarks the leading transition-metal catalysts for this transformation, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Outer-Sphere Paradigm

To optimize a catalytic system, one must first understand the transition state. Traditional ketone reductions rely on inner-sphere mechanisms where the substrate directly coordinates to the metal center. In contrast, the highly efficient Noyori-type Ruthenium and Rhodium catalysts operate via an outer-sphere bifunctional mechanism 1.

In this paradigm, the metal center (Ru or Rh) and the chiral ligand (e.g., DPEN or TsDPEN) act synergistically. The metal delivers a hydride to the carbonyl carbon, while the amine proton (N-H) of the ligand is simultaneously transferred to the carbonyl oxygen 2. While classically modeled as a concerted six-membered pericyclic transition state, advanced DFT computations reveal that heterolytic dihydrogen cleavage and subsequent transfer often proceed via an outer-sphere ion-pair intermediate, where the transition state is strictly enantio- and rate-determining 3.

Mechanism Precat Pre-catalyst RuCl2(BINAP)(DPEN) Active Active Species Ru(H)(NH) Precat->Active H2, Base (-HCl) TS Outer-Sphere TS Ion-Pair Formation Active->TS + Ketone Amide Ru-Amide Complex (16-electron) TS->Amide Catalyst Release Product (R)-1-(3-Ethylphenyl) ethan-1-ol TS->Product H-/H+ Transfer Amide->Active + H2

Fig 1. Outer-sphere bifunctional mechanism of Noyori-type asymmetric hydrogenation.

Catalyst Benchmarking & Performance Data

When selecting a catalyst for 3'-ethylacetophenone reduction, the choice dictates the operational infrastructure required (e.g., high-pressure autoclaves vs. standard glassware). Below is a quantitative benchmark of three premier catalytic systems based on foundational data for acetophenone derivatives [[4]](), 5, 6.

Catalyst SystemReaction TypeHydrogen SourceS/C Ratio (Substrate/Catalyst)Conversion (%)Enantiomeric Excess (ee)TOF (h⁻¹)
trans-RuH2[(S)-BINAP][(S,S)-DPEN] Direct AHH₂ Gas (8–45 atm)100,000>99%99% (R)>60,000
RuCl(p-cymene)[(S,S)-TsDPEN] ATHHCOOH / NEt₃1,000>99%96% (S)~500
RhCp*Cl(Amino Amide) ATHiPrOH / KOH50097%96% (R)~1,680

Data Synthesis:

  • Direct AH (Ru-BINAP-DPEN): Offers unparalleled Turnover Numbers (TON) and Turnover Frequencies (TOF), making it the gold standard for process-scale manufacturing where high-pressure infrastructure exists 4.

  • ATH (Ru-TsDPEN): Operates under slightly acidic to neutral conditions, making it ideal for base-labile substrates. It requires higher catalyst loading but eliminates the need for pressurized hydrogen 2.

  • ATH (Rh-Amino Amide): Rhodium half-sandwich complexes utilizing natural amino acid amides provide excellent modularity and high TOFs for transfer hydrogenation, acting as a highly tunable alternative to Ruthenium [[6]]().

Self-Validating Experimental Protocols

A robust protocol must be self-validating—providing the chemist with real-time physical feedback that the catalytic cycle is active.

Workflow Start Substrate: 3'-Ethylacetophenone AH_Path Direct Hydrogenation (AH) Start->AH_Path ATH_Path Transfer Hydrogenation (ATH) Start->ATH_Path AH_Prep Ru-BINAP-DPEN + KOtBu in iPrOH AH_Path->AH_Prep ATH_Prep Ru-TsDPEN(p-cymene) in HCOOH/NEt3 ATH_Path->ATH_Prep AH_React H2 Gas (8-45 atm) Autoclave, 45°C AH_Prep->AH_React Workup Aqueous Quench & Extraction AH_React->Workup ATH_React CO2 Evolution Open Vessel, 30°C ATH_Prep->ATH_React ATH_React->Workup Analysis Chiral GC/HPLC Analysis (ee%, Conversion) Workup->Analysis

Fig 2. Comparative experimental workflows for AH vs. ATH of 3'-ethylacetophenone.

Protocol A: Direct Asymmetric Hydrogenation (AH)

Targeting (R)-1-(3-Ethylphenyl)ethan-1-ol

  • Pre-catalyst Activation: Inside a nitrogen-filled glovebox, dissolve RuCl2[(S)-BINAP][(S,S)-DPEN] and a strong base (e.g., KOtBu) in anhydrous, degassed 2-propanol.

    • Causality: The base is strictly required to abstract HCl from the inactive RuCl₂ precatalyst, generating the catalytically active 16-electron Ru-amide species 3.

  • Substrate Introduction: Add 3'-ethylacetophenone to the mixture (S/C ratio = 100,000).

  • Pressurization (Self-Validation): Transfer the solution to a stainless-steel autoclave. Purge with H₂ gas (3 cycles) and pressurize to 8 atm. Monitor the pressure gauge; a steady pressure drop validates active heterolytic H₂ cleavage and substrate turnover 4.

  • Workup: After 7 hours at 45 °C, vent the reactor. Filter the crude mixture through a short silica plug.

    • Causality: Silica filtration removes paramagnetic Ru species that will otherwise broaden NMR spectra and irreversibly foul chiral HPLC columns.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Targeting (S)-1-(3-Ethylphenyl)ethan-1-ol

  • Azeotropic Hydride Source Preparation: Prepare a 5:2 molar mixture of Formic Acid and Triethylamine (TEAF).

    • Causality: Unlike iPrOH which creates a reversible thermodynamic equilibrium, the TEAF azeotrope drives the reaction to 100% conversion because the byproduct (CO₂) irreversibly escapes the system as a gas 2.

  • Catalyst Initiation: Dissolve RuCl(p-cymene)[(S,S)-TsDPEN] in the TEAF mixture. The active 18-electron Ru-H species forms spontaneously under these slightly acidic conditions.

  • Reaction & Self-Validation: Add the 3'-ethylacetophenone substrate (S/C = 1,000) and stir at 30 °C. The continuous effervescence (bubbling) of CO₂ serves as a visual, self-validating indicator of active catalytic turnover. Cessation of bubbling indicates reaction completion.

Causality in Reaction Engineering & Troubleshooting

  • Base Molarity in AH: The hydrogenation rate in Ru-BINAP-DPEN systems is highly sensitive to base concentration. Initially, increasing KOtBu accelerates the reaction by pushing precatalyst activation. However, excessive base subsequently decreases the rate by competing for coordination sites or degrading the active Ru-hydride species 4.

  • Enantioface Switchability: The chiral environment is strictly dictated by the ligand geometry. For instance, utilizing the (S)-TolBINAP / (S,S)-DPEN combination yields the (R)-alcohol, whereas switching to an (R,R)-diamine ligand cleanly inverts the stereocenter to yield the (S)-alcohol 1.

  • Ligand Tuning in ATH: If Ru-TsDPEN yields suboptimal TOF for sterically demanding acetophenone derivatives, switching to Rhodium catalysts bearing natural amino acid amides (e.g., valine or isoleucine derivatives) can drastically alter the steric pocket, rescuing catalytic activity up to 1680 h⁻¹ 6.

References

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. nih.gov.
  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. acs.org.
  • Asymmetric transfer hydrogen
  • Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes.
  • Transfer Hydrogenation of Acetophenone Catalyzed by Half-Sandwich Ruthenium(II) Complexes Containing Amino Amide Ligands. acs.org.
  • Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by[RuX2(diphosphine)(1,2-diamine)] Catalysts.

Sources

Comparative

Spectroscopic comparison of meta-substituted vs para-substituted phenylethanols

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing regioisomers during early-stage drug development. The positional relationship of substituents on an aromatic ring—specifically met...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing regioisomers during early-stage drug development. The positional relationship of substituents on an aromatic ring—specifically meta (1,3) versus para (1,4) substitutions—profoundly alters a molecule's pharmacokinetics, binding affinity, and metabolic stability.

This guide provides an objective, data-driven comparison of the spectroscopic signatures of meta- and para-substituted phenylethanols. Using methoxyphenylethanol isomers as our primary comparative models, this document outlines the mechanistic causality behind their spectral differences and establishes self-validating experimental protocols for unambiguous identification.

Mechanistic Grounding: The Causality of Spectral Differences

The differentiation of meta- and para-substituted phenylethanols relies on two fundamental physical principles: magnetic equivalence driven by molecular symmetry, and vibrational coupling of adjacent protons.

Nuclear Magnetic Resonance (NMR): Symmetry and Magnetic Equivalence

The 1,4-substitution pattern of a para-isomer creates a plane of symmetry across the aromatic ring. This symmetry renders the protons at positions 2 and 6 magnetically equivalent, and those at 3 and 5 equivalent. Consequently, the 1 H NMR spectrum exhibits a classic AA'BB' non-first-order splitting pattern, which visually presents as a pair of symmetric pseudo-doublets integrating to two protons each[1][2].

In contrast, the 1,3-substitution of a meta-isomer breaks this symmetry. All four aromatic protons reside in unique magnetic environments. This lack of symmetry yields a more complex, asymmetric splitting pattern typically characterized by a singlet (the isolated proton between the substituents), two doublets, and a triplet[1].

Infrared (IR) Spectroscopy: Vibrational Coupling

In IR spectroscopy, the out-of-plane (oop) C–H bending vibrations in the 900–650 cm⁻¹ region are highly diagnostic of aromatic substitution patterns[3][4]. The frequency of these bends is inversely proportional to the number of adjacent, coupled hydrogen atoms on the ring.

  • Para-isomers possess two pairs of two adjacent hydrogens, producing a single, intense out-of-plane bending band typically between 800–850 cm⁻¹[4].

  • Meta-isomers possess three adjacent hydrogens and one isolated hydrogen. This specific coupling environment results in two distinct bands: one near 780 cm⁻¹ and another near 690 cm⁻¹[3][4].

Quantitative Spectroscopic Data Comparison

To objectively compare these isomers, the following table summarizes the quantitative spectral data for 2-(3-methoxyphenyl)ethanol (meta) and 2-(4-methoxyphenyl)ethanol (para).

Spectroscopic Feature2-(3-Methoxyphenyl)ethanol (Meta)2-(4-Methoxyphenyl)ethanol (Para)
1 H NMR (Aromatic Region) 7.22 (t, 1H), 6.82 (d, 1H), 6.78 (s, 1H), 6.76 (d, 1H)7.15 (d, 2H, J =8.6 Hz), 6.85 (d, 2H, J =8.6 Hz)
1 H NMR Splitting System Asymmetric (Singlet, 2 Doublets, Triplet)Symmetric AA'BB' (Pseudo-doublets)
13 C NMR (Aromatic Carbons) 6 distinct signals (Complete asymmetry)4 distinct signals (C 2​ Symmetry)
IR Out-of-Plane (oop) Bending ~780 cm⁻¹ and ~690 cm⁻¹~820 cm⁻¹
IR Overtone Region (2000-1665 cm⁻¹) Three distinct weak bandsTwo distinct weak bands

Experimental Methodologies & Self-Validating Protocols

Do not rely on a single analytical technique to assign regiochemistry. The protocols below are designed as self-validating systems , ensuring that a hypothesis generated by one data point is orthogonally confirmed by another.

Protocol 1: High-Resolution NMR Acquisition & Cross-Validation

Causality: 1 H NMR provides proton-proton coupling data, while 13 C NMR directly counts the number of unique carbon environments. Together, they form a closed logical loop for symmetry validation.

  • Sample Preparation: Dissolve 15 mg of the phenylethanol analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Note: CDCl 3​ is chosen to prevent exchangeable proton interference with the aliphatic –OH group, while TMS provides a strict 0.0 ppm reference to ensure chemical shift accuracy.

  • 1 H Acquisition: Acquire a standard 1D 1 H NMR spectrum (400 MHz, 16 scans, 298 K). 16 scans provide a sufficient signal-to-noise ratio for the precise integration of the aromatic protons.

  • 13 C Acquisition: Acquire a 1D 13 C NMR spectrum with broad-band proton decoupling (100 MHz, 512 scans).

  • Self-Validation Loop:

    • Integrate the 1 H aromatic region (6.5–8.0 ppm). The total integration must equal 4 protons.

    • If the 1 H spectrum shows an AA'BB' pseudo-doublet pattern (suggesting para), the 13 C spectrum must display exactly 4 aromatic carbon signals.

    • If the 13 C spectrum shows 6 aromatic signals, the AA'BB' assignment is incorrect (likely overlapping multiplets), and the sample is confirmed as the meta-isomer.

Protocol 2: ATR-FTIR Spectroscopy for Isomer Confirmation

Causality: Attenuated Total Reflectance (ATR) allows for the direct analysis of neat liquids without the moisture interference common in KBr pellet pressing, preserving the delicate out-of-plane bending signals.

  • Background Scan: Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution). This removes atmospheric H 2​ O and CO 2​ interference from the sample spectrum.

  • Sample Acquisition: Place 2 μL of the neat liquid phenylethanol directly onto the diamond ATR crystal. Apply the pressure anvil to ensure uniform contact. Acquire 32 scans.

  • Self-Validation Loop:

    • Examine the out-of-plane bending region (900–650 cm⁻¹). A para-isomer must show a single strong band (~820 cm⁻¹).

    • To self-validate, inspect the weak overtone region (2000–1665 cm⁻¹). Para-isomers exhibit a distinct pattern of two weak bands, whereas meta-isomers exhibit three weak bands. If the overtone pattern contradicts the oop bending pattern, re-run the NMR protocol to rule out sample contamination.

Decision Workflow Visualization

The following diagram maps the logical execution of the self-validating protocols described above.

Workflow Start Unknown Substituted Phenylethanol NMR 1H & 13C NMR (Symmetry Analysis) Start->NMR IR ATR-FTIR (Vibrational Coupling) Start->IR ParaNMR 1H: AA'BB' Pattern 13C: 4 Aromatic Signals NMR->ParaNMR C2 Symmetry Observed MetaNMR 1H: Asymmetric Multiplets 13C: 6 Aromatic Signals NMR->MetaNMR No Symmetry Observed ParaIR Single oop Band (~820 cm⁻¹) IR->ParaIR 2 Adjacent H's MetaIR Two oop Bands (~780 & ~690 cm⁻¹) IR->MetaIR 3 Adjacent + 1 Isolated H Para Para-Isomer Confirmed ParaNMR->Para Cross-Validate Meta Meta-Isomer Confirmed MetaNMR->Meta Cross-Validate ParaIR->Para Cross-Validate MetaIR->Meta Cross-Validate

Orthogonal spectroscopic workflow for self-validating the identity of phenylethanol isomers.

References

  • Common HNMR Patterns - Organic Chemistry Tutor: Di-Substituted Aromatic Rings. organicchemistrytutor.com. 1

  • Aromatics - Organic Chemistry at CU Boulder. orgchemboulder.com. 2

  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. rsc.org. 3

  • 5: Infrared Spectroscopy - Chemistry LibreTexts. libretexts.org. 4

Sources

Validation

A Comparative Guide to Validating GC-FID Quantification Methods for 1-(3-Ethylphenyl)ethan-1-ol

For researchers and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of quality control and regulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of quality control and regulatory compliance. 1-(3-Ethylphenyl)ethan-1-ol, a key chemical entity, requires a robust analytical method to ensure its identity, purity, and concentration are accurately determined. Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful and widely-used technique for this purpose due to its high resolution, sensitivity, and reliability for volatile and semi-volatile compounds.

However, the development of a GC-FID method is only the first step. To ensure that the method is suitable for its intended purpose, it must undergo a rigorous validation process. This guide provides an in-depth, experience-driven approach to validating a GC-FID quantification method for 1-(3-Ethylphenyl)ethan-1-ol, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] We will explore the causality behind each experimental choice, present detailed protocols, and compare the performance attributes that define a truly trustworthy analytical method.

The Foundational Step: Method Development & System Suitability

Before validation can commence, a suitable GC-FID method must be developed. The goal is to achieve a sharp, symmetrical, and well-resolved peak for 1-(3-Ethylphenyl)ethan-1-ol, free from interference. For this compound, a mid-polarity column is often a good starting point.

Table 1: Recommended GC-FID Chromatographic Conditions

ParameterRecommended SettingRationale
Column DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm I.D., 1.8 µm film thicknessProvides good selectivity for aromatic alcohols and resolves them from common process solvents.[4]
Carrier Gas Helium or Hydrogen, constant flow at 2.0 mL/minInert carrier gases. Helium is safer, while Hydrogen can provide better efficiency at higher flow rates.
Oven Program 60°C (hold 2 min), ramp at 15°C/min to 220°C (hold 5 min)A temperature ramp ensures efficient elution and good peak shape for the analyte.
Injector Split/Splitless, 250°C, Split Ratio 20:1High temperature ensures complete vaporization. A split ratio of 20:1 prevents column overloading while maintaining good sensitivity.
Detector FID, 260°CThe FID is highly sensitive to hydrocarbons and provides a stable, linear response. The temperature is set higher than the final oven temp to prevent condensation.
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of overloading the system.

Before each validation run, system suitability must be confirmed. This is not a validation parameter itself, but a prerequisite to ensure the chromatographic system is performing adequately on the day of analysis.[5]

Experimental Protocol for System Suitability:

  • Prepare a standard solution of 1-(3-Ethylphenyl)ethan-1-ol at a working concentration (e.g., 100 µg/mL).

  • Make five replicate injections of this standard.

  • Calculate the Relative Standard Deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 2.0%

  • %RSD of Retention Time: ≤ 1.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

The Validation Workflow: A Step-by-Step Approach

Method validation is a systematic process where each performance characteristic is experimentally verified against pre-defined acceptance criteria. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2][6]

Validation_Workflow cluster_0 Phase 1: Method Foundation cluster_1 Phase 2: Core Performance Validation cluster_2 Phase 3: Method Limits & Reliability cluster_3 Phase 4: Finalization Method_Dev Method Development System_Suitability System Suitability Testing Method_Dev->System_Suitability Pre-requisite Specificity Specificity System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: A typical workflow for analytical method validation.

Specificity: Proving Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7] For a purity assay, this means demonstrating that the analyte peak is free from co-eluting components.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare a sample of the diluent (e.g., isopropanol) used for sample preparation.

    • Analyte Standard: A solution of 1-(3-Ethylphenyl)ethan-1-ol at the target concentration.

    • Spiked Sample: Spike the analyte with known related substances or potential impurities if available. If not, a sample subjected to stress conditions (e.g., heat, acid/base hydrolysis, oxidation) can be used to generate degradation products.

  • Analysis: Inject the blank, the analyte standard, and the spiked/stressed sample.

  • Evaluation:

    • Compare the chromatogram of the blank with that of the analyte standard. There should be no significant peaks at the retention time of 1-(3-Ethylphenyl)ethan-1-ol in the blank.

    • In the spiked/stressed sample, assess the resolution between the main analyte peak and any adjacent impurity peaks.

Acceptance Criteria:

  • The blank solution shows no interference at the retention time of the analyte.

  • The analyte peak is resolved from all potential interfering peaks (Resolution > 2.0).

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]

Experimental Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve a reference standard of 1-(3-Ethylphenyl)ethan-1-ol in a suitable solvent (e.g., isopropanol) to create a high-concentration stock solution (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For an assay, the range typically spans 80% to 120% of the target concentration. A wider range (e.g., 10 µg/mL to 150 µg/mL) may be chosen to cover potential variations.

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Table 2: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1055,120
25138,550
50276,900
100554,200
150830,500
Correlation Coefficient (R²) 0.9998

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.[7]

Accuracy: Measuring Trueness

Accuracy expresses the closeness of the method's results to the true value.[8] It is typically evaluated through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels.[5]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate (for a total of nine determinations, as recommended by ICH).[9]

  • Analysis: Analyze the nine prepared samples.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

Table 3: Example Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low (80%) 8079.299.0
8080.8101.0
8079.899.8
Mid (100%) 100101.5101.5
10099.599.5
100100.2100.2
High (120%) 120119.099.2
120121.8101.5
120120.5100.4
Mean Recovery 100.2%
%RSD 0.95%

Acceptance Criteria:

  • The mean percent recovery should be within 98-102% for an API assay.[7]

Precision: Assessing Agreement

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval under the same operating conditions.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • A second analyst, on a different day and preferably using a different instrument, prepares and analyzes another set of six samples.

    • Calculate the %RSD for the second set of results and perform a statistical comparison (e.g., an F-test) of the two data sets to assess overall precision.

Table 4: Example Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Concentration (µg/mL) 100.399.8
Standard Deviation 0.850.92
%RSD 0.85%0.92%
Overall %RSD (n=12) \multicolumn{2}{c}{0.89%}

Acceptance Criteria:

  • Repeatability: %RSD should be < 2%.[7]

  • Intermediate Precision: %RSD should be < 3%.[7]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ define the sensitivity of the method.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.[10] It is the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[9]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] The LOQ is typically established at an S/N ratio of 10:1.[9]

LOD_LOQ_Relationship cluster_0 Detection & Quantification Limits LOD LOD (S/N ≈ 3:1) LOQ LOQ (S/N ≈ 10:1) LOD->LOQ Detectable but not quantifiable Linear_Range Linear Range (R² ≥ 0.999) LOQ->Linear_Range Quantifiable with precision & accuracy

Caption: Relationship between LOD, LOQ, and the linear range.

Experimental Protocol:

  • Visual Evaluation (S/N):

    • Prepare and inject a series of increasingly dilute solutions of 1-(3-Ethylphenyl)ethan-1-ol.

    • Determine the concentration at which the S/N ratio is approximately 3 (for LOD) and 10 (for LOQ) using the software's built-in function.

  • Based on Standard Deviation of the Response and the Slope:

    • Calculate the slope (S) from the linearity curve.

    • Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercept of the regression line or by making multiple injections of a blank.

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Table 5: Example LOD & LOQ Data

ParameterValueMethod
LOD 0.5 µg/mLBased on S/N ≈ 3:1
LOQ 1.5 µg/mLBased on S/N ≈ 10:1
LOQ Precision (%RSD, n=6) 4.5%Experimental verification
LOQ Accuracy (% Recovery) 98.5%Experimental verification

Acceptance Criteria:

  • The LOQ must be experimentally confirmed to have acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 90-110% recovery).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key chromatographic parameters one at a time from the nominal method.

  • Analyze a system suitability solution under each new condition.

  • Evaluate the impact on key metrics like retention time, peak area, and resolution.

Table 6: Example Robustness Study

Parameter VariedNominal ValueVariationResultImpact
Flow Rate 2.0 mL/min± 0.2 mL/minSystem suitability passesRobust
Oven Temperature Ramp 15°C/min± 1°C/minSystem suitability passesRobust
Injector Temp. 250°C± 5°CSystem suitability passesRobust

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions, demonstrating the method is reliable for routine use.

Conclusion and Final Comparison

The GC-FID method detailed in this guide provides a reliable, accurate, and precise system for the quantitative analysis of 1-(3-Ethylphenyl)ethan-1-ol. The validation data, summarized below, demonstrates that the method meets the stringent requirements for analytical procedures used in regulated research and quality control environments.

While alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) could offer higher selectivity and lower detection limits, they come with increased equipment cost and operational complexity. For routine quantification where the identity of the analyte is known, the validated GC-FID method stands as a cost-effective, high-throughput, and robust choice, delivering trustworthy data essential for drug development and manufacturing.

References

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Chromatography Online. [Link]

  • Analytical Validation Quick Reference Guide. ChromSolutions. [Link]

  • Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. Biblioteka Nauki. [Link]

  • Analytical method validation: A brief review. World Journal of Pharmaceutical Research. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). International Journal of Pharmaceutical Sciences and Research. [Link]

  • A Guide to Analytical Method Validation. Waters Corporation. [Link]

Sources

Comparative

A Comparative Guide to the Stability of Carbocations Derived from 1-(3-Ethylphenyl)ethan-1-ol and Its Isomers

Introduction Carbocations are pivotal, albeit often transient, intermediates in a vast array of organic reactions, including nucleophilic substitution (SN1), elimination (E1), and electrophilic additions.[1] Their inhere...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbocations are pivotal, albeit often transient, intermediates in a vast array of organic reactions, including nucleophilic substitution (SN1), elimination (E1), and electrophilic additions.[1] Their inherent reactivity stems from an electron-deficient, positively charged carbon atom, which typically possesses a sextet of electrons instead of a stable octet.[1][2] The stability of these intermediates is a critical determinant of reaction pathways and rates; a more stable carbocation intermediate generally implies a lower activation energy for its formation and thus a faster reaction.[3]

This guide provides an in-depth comparison of the relative stability of the secondary benzylic carbocation generated from 1-(3-Ethylphenyl)ethan-1-ol. To establish a comprehensive understanding, we will extend our analysis to its constitutional isomers, the 1-(2-ethylphenyl)ethyl and 1-(4-ethylphenyl)ethyl cations, and compare them against the unsubstituted 1-phenylethyl cation baseline. We will explore the nuanced interplay of resonance, inductive, and hyperconjugative effects that govern their stability. This analysis is supported by outlining robust experimental and computational methodologies designed to quantify these stability differences, providing researchers and drug development professionals with a practical framework for predicting and controlling reaction outcomes.

Section 1: The Theoretical Pillars of Benzylic Carbocation Stability

The stability of a benzylic carbocation is not governed by a single factor but rather by a synergistic combination of electronic effects.

  • Resonance Delocalization : The defining feature of a benzylic carbocation is the delocalization of the positive charge from the benzylic carbon into the adjacent aromatic ring.[2][4][5] This is achieved through the overlap of the empty p-orbital on the carbocation with the π-electron system of the ring. This distribution of charge over multiple atoms is a powerful stabilizing force. The positive charge is specifically delocalized to the ortho and para positions of the ring.

  • Inductive Effects : Alkyl groups, such as the ethyl and methyl groups in our target molecule, are generally considered electron-donating through the sigma bonds (a positive inductive effect, +I).[6][7] This donation of electron density towards the cationic center helps to neutralize the positive charge, thereby stabilizing the carbocation.

  • Hyperconjugation : This is another crucial stabilizing interaction where the electrons in adjacent C-H σ-bonds overlap with the empty p-orbital of the carbocation.[8][9][10] This delocalization of σ-electrons provides additional stability. For the carbocations , both the C-H bonds of the methyl group and the C-H bonds of the ethyl group's methylene (-CH₂-) can participate in hyperconjugation.

The position of the ethyl substituent on the phenyl ring dictates how effectively it can leverage these electronic effects to stabilize the positive charge.

Section 2: Comparative Analysis of 1-(Ethylphenyl)ethyl Cation Isomers

The generation of the 1-(3-ethylphenyl)ethyl cation from its parent alcohol is a classic example of carbocation formation in an acidic medium.

Caption: Formation of the secondary benzylic carbocation.

To understand the influence of the ethyl group's position, we must compare the meta isomer with its ortho and para counterparts.

  • 1-(4-Ethylphenyl)ethyl Cation (Para Isomer) : This isomer is predicted to be the most stable . The ethyl group is at the para position, which is one of the locations that bears the positive charge in the resonance contributors. Therefore, the ethyl group can stabilize this positive charge directly and powerfully through both its +I effect and hyperconjugation.[8]

  • 1-(2-Ethylphenyl)ethyl Cation (Ortho Isomer) : Electronically, the ortho position is similar to the para, as it also bears a partial positive charge in the resonance hybrid. The ethyl group can therefore exert both its +I and hyperconjugative stabilizing effects. However, the proximity of the ethyl group to the benzylic carbon may introduce steric strain, potentially hindering the ideal planar geometry required for maximum resonance stabilization. This steric effect often makes the ortho isomer slightly less stable than the para isomer.[11]

  • 1-(3-Ethylphenyl)ethyl Cation (Meta Isomer) : In this case, the meta position never formally bears the positive charge in any of the major resonance structures. Consequently, the ethyl group can only stabilize the carbocation through its weaker, distance-dependent inductive (+I) effect.[12] It cannot offer direct resonance or hyperconjugative stabilization to the delocalized charge within the ring.

  • 1-Phenylethyl Cation (Unsubstituted) : This serves as our baseline. It is stabilized by resonance with the ring and hyperconjugation from its methyl group, but lacks the additional electron-donating influence of the ethyl substituent.

Based on this analysis, the expected order of stability is: Para > Ortho > Meta > Unsubstituted

Caption: Experimental workflow for kinetic analysis via solvolysis.

Methodology 2: Direct Observation by ¹³C NMR Spectroscopy

Causality: Under superacidic, non-nucleophilic conditions at low temperatures, carbocations can be generated as long-lived species, allowing for direct spectroscopic characterization. [1][13]The chemical shift of the cationic carbon (C⁺) in the ¹³C NMR spectrum is highly sensitive to the local electron density. A more stable, charge-delocalized carbocation will have a more shielded C⁺ nucleus, resulting in a more upfield (lower ppm) chemical shift. [13][14][15] Experimental Protocol: NMR in Superacid

  • Superacid Preparation: In a dry NMR tube sealed with a septum and under an inert atmosphere (N₂ or Ar) at -78 °C (dry ice/acetone bath), prepare a solution of antimony pentafluoride (SbF₅) in fluorosulfuryl chloride (SO₂ClF) to create the "magic acid" system.

  • Carbocation Generation: While maintaining the low temperature, slowly inject a pre-cooled, concentrated solution of the precursor alcohol in SO₂ClF into the superacid medium.

  • NMR Acquisition: Immediately acquire a ¹³C NMR spectrum at the low temperature.

  • Data Comparison: Compare the chemical shifts (δ) of the C⁺ carbon for the ortho, meta, para, and unsubstituted isomers. A lower δ value indicates greater charge delocalization and higher stability.

Methodology 3: Computational Chemistry

Causality: Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico method to determine the thermodynamic stabilities of molecules. [9][10]By calculating the ground-state electronic energy of each carbocation isomer, we can directly compare their relative stabilities. A lower calculated energy corresponds to a more stable species. [16] Computational Workflow

  • Structure Building: Construct the 3D structures of the 1-(2-ethylphenyl)ethyl, 1-(3-ethylphenyl)ethyl, 1-(4-ethylphenyl)ethyl, and 1-phenylethyl cations.

  • Geometry Optimization: Perform a full geometry optimization for each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation for each ion.

  • Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

  • Energy Calculation: The electronic energy obtained from the frequency calculation output provides the basis for comparison.

  • Relative Energy Analysis: Calculate the relative energy (ΔE) of each substituted isomer with respect to the most stable isomer (expected to be the para).

Caption: Workflow for determining relative stability via DFT.

Section 4: Data Synthesis and Expected Outcomes

Carbocation IsomerPredicted Stability RankExpected Relative Rate (krel)Expected ¹³C Shift (δ C⁺)Expected Relative Energy (ΔE)Dominant Stabilizing Effects
1-(4-Ethylphenyl)ethyl1 (Most Stable)HighestLowest ppm0.0 kJ/mol (Reference)Resonance, Hyperconjugation, Inductive
1-(2-Ethylphenyl)ethyl2HighLow ppmSmall positive valueResonance, Hyperconjugation, Inductive, Steric Hindrance
1-(3-Ethylphenyl)ethyl3ModerateHigh ppmLarger positive valueResonance, Inductive
1-Phenylethyl4 (Least Stable)1.0 (Reference)Highest ppmLargest positive valueResonance

Conclusion

The stability of the secondary benzylic carbocation derived from 1-(3-Ethylphenyl)ethan-1-ol is primarily governed by the inductive electron-donating effect of the meta-ethyl group. A comparative analysis reveals that this isomer is significantly less stable than its para- and ortho-substituted counterparts, where the ethyl group can additionally stabilize the positive charge through the more powerful hyperconjugation effect. The para isomer represents the most stable arrangement due to the ideal positioning of the ethyl group for electronic stabilization without the steric encumbrance present in the ortho isomer.

The outlined methodologies—solvolysis kinetics, direct NMR observation, and computational modeling—offer a multi-pronged approach to experimentally and theoretically validate this stability order. For researchers in synthetic chemistry and drug development, a thorough understanding of these substituent effects is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic pathways that proceed through carbocation intermediates.

References

  • Dalal Institute. (n.d.). Applications of NMR Spectroscopy in the Detection of Carbocations. Retrieved from [Link]

  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • AdiChemistry. (n.d.). HYPERCONJUGATION | NO BOND RESONANCE | BAKER NATHAN EFFECT. Retrieved from [Link]

  • Teze, D., et al. (2015). Hyperconjugation in Carbocations, a BLW Study with DFT approximation. PMC. Retrieved from [Link]

  • Wang, W., et al. (2015). Fast detection and structural identification of carbocations on zeolites by dynamic nuclear polarization enhanced solid-state NMR. PMC. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]

  • Olah, G. A., et al. (1979). Stable Carbocations.: 215. 13 C Nuclear Magnetic Resonance Spectroscopic Study of the Benzenium, Naphthalenium, and Anthracenium Ions. World Scientific Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Cambridge University Press. (n.d.). 1 The Hammett cp relationship. Retrieved from [Link]

  • Chemistry Steps. (2025). Carbocation Stability. Retrieved from [Link]

  • StudySmarter. (n.d.). Carbocation Stability. Retrieved from [Link]

  • Shubin, V. G., et al. (2017). Stabilization of carbocations CH 3 + , C 2 H 5 + , iC 3 H 7 + , tert-Bu + , and cyclo-pentyl + in solid phases: experimental data versus calculations. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (2024). Inductive effect. Retrieved from [Link]

  • YouTube. (2024). Hammett Equation. Retrieved from [Link]

  • Student Doctor Network. (2011). Difference between hyperconjugation and inductive effect?. Retrieved from [Link]

  • Organic Chemistry II. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS. Retrieved from [Link]

  • YouTube. (2011). Carbocation Stability Primary Secondary Tertiary Allylic and Benzylic. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). Carbocations. Retrieved from [Link]

  • Wikipedia. (2024). Carbocation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Carbocation Stability: Tertiary versus Secondary Benzyl for Hydrobromic Acid Addition. Retrieved from [Link]

  • Chemistry World. (2022). Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend. Retrieved from [Link]

  • Master Organic Chemistry. (2026). 3 Factors That Stabilize Carbocations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). Is there a trend in inductive effect for different alkyl groups?. Retrieved from [Link]

  • YouTube. (2018). 32.03 Inductive Effects in Substituted Benzenes. Retrieved from [Link]

  • Martínez, A. G., et al. (2023). Easy and accurate computation of energy barriers for carbocation solvation. RSC Publishing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Electron density in benzene ring. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why do larger alkyl groups show a greater inductive (+I) effect?. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1976). Retentive solvolysis. Part X. Retentive solvolysis of optically active para-substituted 1-phenylethyl p-nitrobenzoates in phenolic solvents. Retrieved from [Link]

  • ResearchGate. (1976). Some aspects of the solvolysis of 1‐phenylethyl chloride. Retrieved from [Link]

  • University of Illinois. (n.d.). SN1 Reaction Mechanism Handout. Retrieved from [Link]

  • University of Calgary. (n.d.). Chem 351 F10 Final : Multiple Choice analysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Which of the following is the more stable carbocation?. Retrieved from [Link]

  • Helsinki University of Technology. (n.d.). Carbocations. Retrieved from [Link]

  • YouTube. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. Retrieved from [Link]

  • PMC. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Kinetic Resolution of 1-(3-Ethylphenyl)ethan-1-ol for Pharmaceutical Synthesis

For researchers and professionals in drug development, the efficient synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern pharmaceutical chemistry. The secondary alcohol 1-(3-ethylphenyl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern pharmaceutical chemistry. The secondary alcohol 1-(3-ethylphenyl)ethan-1-ol is a valuable intermediate, and its resolution into single enantiomers is critical for accessing specific stereoisomers of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of the primary methodologies for the kinetic resolution of this substrate, grounded in experimental data from closely related structural analogs. We will explore the nuances of Enzymatic Kinetic Resolution (EKR) and the advanced Chemoenzymatic Dynamic Kinetic Resolution (DKR), offering a clear rationale for procedural choices and a transparent look at expected efficiencies.

The Strategic Importance of Kinetic Resolution

Kinetic resolution is a powerful strategy that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts significantly faster, allowing for its separation from the slower-reacting enantiomer. The primary limitation of a classical kinetic resolution is the theoretical maximum yield of 50% for any single enantiomer. However, its operational simplicity and the high enantiomeric excess (ee) achievable make it a widely adopted method. Dynamic Kinetic Resolution (DKR) elegantly overcomes the 50% yield barrier by integrating a second catalyst that continuously racemizes the slow-reacting enantiomer in situ, funneling the entire racemic starting material into a single, desired enantiopure product.

This guide will focus on the two most prevalent and effective strategies for resolving 1-(3-ethylphenyl)ethan-1-ol:

  • Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Acylation: Leveraging the exquisite stereoselectivity of enzymes.

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR): A synergistic combination of a lipase for resolution and a transition-metal catalyst for racemization.

Method 1: Enzymatic Kinetic Resolution (EKR) with Candida antarctica Lipase B

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for the acylation of secondary alcohols.[1] Candida antarctica Lipase B (CAL-B), often used in its immobilized form as Novozym® 435, is the industry standard due to its broad substrate scope, excellent enantioselectivity, and high stability in organic solvents.[2][3]

The fundamental principle of this EKR is the enantioselective transesterification of the racemic alcohol. The lipase preferentially acylates one enantiomer (typically the (R)-enantiomer for many secondary alcohols), leaving the other ((S)-enantiomer) unreacted. This allows for the separation of the resulting ester from the unreacted alcohol.

Causality Behind Experimental Choices:
  • Enzyme Selection: CAL-B is chosen for its well-documented high enantioselectivity (often expressed as the E-value or selectivity factor 's') for a wide range of 1-phenylethanol derivatives.[4]

  • Acyl Donor: Vinyl acetate is a common and effective acyl donor. Its "enol" byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This makes the acylation reaction effectively irreversible, driving the reaction forward and preventing enzymatic hydrolysis of the product ester.[4]

  • Solvent: A non-polar, aprotic solvent like n-hexane or methyl tert-butyl ether (MTBE) is typically used. These solvents maintain the enzyme's essential hydration layer while solubilizing the substrates, leading to high catalytic activity.[3][4]

  • Temperature: Reactions are often run at moderately elevated temperatures (e.g., 30-60°C) to increase the reaction rate without significantly compromising enzyme stability or selectivity.[3]

Expected Performance & Data

Table 1: Representative Performance of EKR for 1-Phenylethanol using Lipase

CatalystAcyl DonorSolventTime (h)Conversion (%)Product ee (%)Substrate ee (%)Selectivity (E/s)
Novozym® 435 (CAL-B)Vinyl AcetateMTBE6~46>99 (R-acetate)~85 (S-alcohol)>200[4]
Lipase from B. cenocepaciaVinyl Acetaten-Hexane18.6~50>99 (R-acetate)>99 (S-alcohol)High (not specified)[5]

Note: The data presented is for 1-phenylethanol, a close structural analog of 1-(3-ethylphenyl)ethan-1-ol. Performance is expected to be similar.

Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Resolution cluster_workup Workup & Separation cluster_products Isolated Products rac_alcohol Racemic 1-(3-Ethylphenyl)ethan-1-ol stirring Stir at Controlled Temperature (e.g., 30°C) rac_alcohol->stirring solvent Organic Solvent (e.g., MTBE) solvent->stirring acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->stirring enzyme Immobilized Lipase (Novozym® 435) enzyme->stirring filtration Filter to Remove Enzyme stirring->filtration separation Chromatographic Separation filtration->separation product_ester (R)-Acetate (ee >99%) separation->product_ester unreacted_sm (S)-Alcohol (High ee) separation->unreacted_sm DKR_Workflow rac_alcohol Racemic (R/S)-Alcohol s_alcohol (S)-Alcohol rac_alcohol->s_alcohol Initial Mixture r_alcohol (R)-Alcohol rac_alcohol->r_alcohol Initial Mixture s_alcohol->r_alcohol product_ester (R)-Acetate s_alcohol->product_ester Lipase-Catalyzed Acylation (Slow) r_alcohol->product_ester Lipase-Catalyzed Acylation (Fast)

Caption: The synergistic cycle of Dynamic Kinetic Resolution (DKR).

Comparison Summary and Recommendations

FeatureEnzymatic Kinetic Resolution (EKR)Dynamic Kinetic Resolution (DKR)
Max. Theoretical Yield 50% (for one enantiomer)100%
Atom Economy ModerateExcellent
Catalyst System Single (Lipase)Dual (Lipase + Ru-complex)
Process Simplicity Simpler , fewer componentsMore complex, requires catalyst compatibility
Cost & Throughput Lower throughput, requires separationHigher throughput , higher potential cost
Products Obtained Both enantiomers (one as alcohol, one as ester)A single enantiomer (as the ester)
Best For... Scenarios where both enantiomers are valuable or when process simplicity is paramount.High-volume production where maximizing the yield of a single enantiomer is the primary goal.

Recommendation for Drug Development Professionals:

  • For early-stage research and development , where access to both enantiomers can be valuable for structure-activity relationship (SAR) studies, Enzymatic Kinetic Resolution (EKR) is an excellent starting point. It is robust, highly selective, and provides two distinct, enantiomerically-enriched products from a single reaction.

  • For process development and scale-up manufacturing , where efficiency, atom economy, and maximizing the output of the desired API intermediate are critical, Dynamic Kinetic Resolution (DKR) is unequivocally the superior method. It eliminates the 50% yield ceiling and simplifies downstream processing by converting all starting material into the target product.

Experimental Protocols

Protocol 1: EKR of rac-1-(3-Ethylphenyl)ethan-1-ol
  • To a sealed vial, add racemic 1-(3-ethylphenyl)ethan-1-ol (1.0 mmol, 150 mg).

  • Add methyl tert-butyl ether (MTBE) (5 mL).

  • Add Novozym® 435 (30 mg).

  • Add vinyl acetate (2.0 mmol, 185 µL).

  • Seal the vial and place it in an orbital shaker at 30°C.

  • Monitor the reaction progress by taking aliquots and analyzing via chiral GC or HPLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh MTBE.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting mixture of (R)-1-(3-ethylphenyl)ethyl acetate and (S)-1-(3-ethylphenyl)ethan-1-ol by silica gel column chromatography.

Protocol 2: DKR of rac-1-(3-Ethylphenyl)ethan-1-ol
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Ruthenium catalyst (e.g., (η⁵-C₅Ph₅)RuCl(CO)₂, 0.005 mmol, 0.5 mol%).

  • Add racemic 1-(3-ethylphenyl)ethan-1-ol (1.0 mmol, 150 mg) dissolved in anhydrous toluene (5 mL).

  • Add Novozym® 435 (30 mg).

  • Add the acyl donor, isopropenyl acetate (1.5 mmol, 165 µL).

  • Seal the flask and heat the reaction mixture to 40-70°C with stirring.

  • Monitor the reaction by chiral GC or HPLC until full conversion of the starting alcohol is observed.

  • Cool the reaction to room temperature and filter to remove the enzyme and any heterogeneous Ru species.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude (R)-1-(3-ethylphenyl)ethyl acetate by silica gel column chromatography if necessary.

References

  • Persson, B. A., Larsson, A. L. E., Le Ray, M., & Bäckvall, J. E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(8), 1645–1650. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2001). Large-scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol. The Journal of Organic Chemistry, 66(12), 4022-4025. [Link]

  • Li, Y., et al. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE, 12(4), e0175291. [Link]

  • Gotor-Fernández, V., et al. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 27(22), 7805. [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2007). Large-scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol. PubMed Central. [Link]

  • Wettergren, J., et al. (2009). Efficient chemoenzymatic dynamic kinetic resolution of 1-heteroaryl ethanols. The Journal of Organic Chemistry, 74(24), 9328-36. [Link]

  • Moon, J., et al. (2020). Lipase/H2SO4-Cocatalyzed Dynamic Kinetic Resolution of Alcohols in Pickering Emulsion. Angewandte Chemie International Edition, 59(38), 16478-16482. [Link]

  • Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

  • de Souza, R. O. M. A., et al. (2014). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 25(11), 2096-2101. [Link]

  • Birman, V. B., et al. (2011). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry, 77(1), 70-80. [Link]

  • Bode, J. W. (2015). OC VI (HS 2015). ETH Zurich. [Link]

  • Black, G. M., et al. (2012). Minimizing side reactions in chemoenzymatic dynamic kinetic resolution: organometallic and material strategies. Dalton Transactions, 41(42), 13039-13045. [Link]

  • Xu, D. G., Wang, J. Y., & Jiang, C. J. (2022). Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. Open Access Library Journal, 9, 1-12. [Link]

  • De Risi, C. (2019). Kinetic Resolution, Dynamic Kinetic Resolution and Asymmetric Desymmetrization by N-Heterocyclic Carbene Catalysis. Synthesis, 51(15), 2919-2936. [Link]

  • de Miranda, A. S., et al. (2021). Recyclable and scalable chemoenzymatic dynamic kinetic resolution of secondary alcohols using rotating bed reactors for catalyst. Catalysis Science & Technology, 11(13), 4481-4489. [Link]

  • Wang, L., et al. (2017). Efficient Kinetic Resolution of (RS)-1-phenylethanol by a Mycelium-Bound Lipase From a Wild-Type Aspergillus Oryzae Strain. Biotechnology and Applied Biochemistry, 64(2), 251-258. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Ethylphenyl)ethan-1-ol

As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(3-Ethylphenyl)ethan-1-ol (CAS No. 54264-96-9), ensuring the safety of personnel and the protection of our environment. The procedures outlined below are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Compound: Hazard Profile of 1-(3-Ethylphenyl)ethan-1-ol

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. 1-(3-Ethylphenyl)ethan-1-ol is an aromatic alcohol. While specific flammability data is not prominently available for this exact compound, its structural similarity to other flammable alcohols necessitates treating it as an ignitable substance.[1][2][3]

According to notified classifications, 1-(3-Ethylphenyl)ethan-1-ol presents several health hazards.[4] It is crucial to recognize these risks to justify the stringent disposal protocols that follow. The primary hazards include:

  • Skin Irritation (Category 2): Can cause skin irritation upon contact.[4]

  • Serious Eye Irritation (Category 2A): Poses a risk of serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation or drowsiness and dizziness.[4]

These classifications mandate that 1-(3-Ethylphenyl)ethan-1-ol be handled as a hazardous substance, and consequently, as regulated hazardous waste upon disposal.

Property / Hazard Information Data
Chemical Name 1-(3-Ethylphenyl)ethan-1-ol
CAS Number 54264-96-9[4][5]
Molecular Formula C₁₀H₁₄O[5][6]
GHS Hazard Codes H315, H319, H336[4]
Hazard Pictogram GHS07 (Exclamation Mark)[4]
Inferred Hazard Flammable/Ignitable (based on chemical class)

The Core Disposal Protocol: A Step-by-Step Guide

The disposal of 1-(3-Ethylphenyl)ethan-1-ol is governed by regulations for hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] The following protocol ensures compliance and safety.

Step 1: Waste Classification and Segregation

The "Why": The first and most critical step is acknowledging that this compound cannot be treated as common refuse. Due to its irritant properties and inferred ignitability, it falls under the category of hazardous waste.[4][7] Disposing of such chemicals down the drain is strictly prohibited as it can lead to fires or explosions in sewer systems and cause significant environmental pollution.[7][8]

The "How":

  • Designate 1-(3-Ethylphenyl)ethan-1-ol waste for chemical waste disposal immediately upon generation.

  • Do not mix it with non-hazardous waste.

  • Collect the waste in a dedicated, properly sealed, and compatible container. The container must be in good condition, free from leaks or damage.

Step 2: Proper Waste Accumulation and Storage

The "Why": Safe interim storage prevents accidental spills, exposure to personnel, and dangerous reactions. Storing chemical waste away from heat or ignition sources is a fundamental safety principle, especially for flammable compounds.[1][3][9]

The "How":

  • Container: Use a chemically resistant container (e.g., glass or polyethylene) with a secure, tightly-fitting cap. Avoid metal containers where possible to prevent static discharge unless they are properly bonded and grounded.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(3-Ethylphenyl)ethan-1-ol," and a clear description of its hazards (e.g., "Irritant, Flammable").[10]

  • Storage Location: Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, cool, and away from heat, sparks, or open flames.[11][12][13]

Step 3: Arrange for Professional Disposal

The "Why": The treatment and disposal of hazardous chemical waste is a specialized process that requires licensed facilities and trained personnel. It is illegal and unsafe for laboratory staff to attempt to treat or dispose of this waste themselves through dilution, evaporation, or other means.[8]

The "How":

  • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.

  • If you do not have an EH&S department, you must use a licensed hazardous waste disposal contractor.[9] These services will ensure the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management of 1-(3-Ethylphenyl)ethan-1-ol waste.

DisposalWorkflow Workflow for 1-(3-Ethylphenyl)ethan-1-ol Disposal start Waste Generated: 1-(3-Ethylphenyl)ethan-1-ol classify Classify as Hazardous Waste (Irritant, Ignitable) start->classify Step 1 drain Pour Down Drain? start->drain trash Place in Regular Trash? start->trash segregate Segregate from Non-Hazardous Waste classify->segregate container Place in a Labeled, Compatible, & Sealed Container segregate->container Step 2 storage Store in Designated Cool, Ventilated, & Safe Area container->storage contact_ehs Contact EH&S or Licensed Waste Disposal Contractor storage->contact_ehs Step 3 documentation Complete Waste Manifest & Transfer Documentation contact_ehs->documentation end Compliant Disposal documentation->end Final Step prohibited PROHIBITED (Violation & Safety Hazard) drain->prohibited NO trash->prohibited NO

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, actionable spill response plan is essential.

The "How":

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or the ventilation is poor.[8]

  • Remove Ignition Sources: Shut off all potential sources of ignition, including hot plates, burners, and electrical equipment.[9][11][12]

  • Ventilate: Increase ventilation in the area by opening a fume hood sash.

  • Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][12]

  • Contain and Absorb: For small spills, contain the liquid with a non-combustible absorbent material such as sand, vermiculite, or a commercial chemical spill kit.[9] Use non-sparking tools for cleanup.[1][9]

  • Collect Waste: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water.[8]

  • Dispose: Ensure the spill cleanup waste is labeled and disposed of as hazardous waste through your institution's established procedures.[9]

Management of Empty Containers

An "empty" container that held a hazardous chemical is not truly empty; it retains residue and vapors that can still pose a hazard.[10]

  • Rinsing: Do not rinse the container into the sink. If rinsing is necessary for reuse, the rinsate (the rinse liquid) must be collected and treated as hazardous waste.

  • Disposal: A container that has not been decontaminated must be disposed of as hazardous waste.[14] It should be securely capped and turned over to your hazardous waste management provider. For recycling, follow local guidance for hazardous waste containers, which may require specific rinsing procedures.[14]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure that the disposal of 1-(3-Ethylphenyl)ethan-1-ol is conducted safely, responsibly, and in full compliance with regulatory standards, thereby building a culture of safety and environmental stewardship within the scientific community.

References

  • NextSDS. 1-(3-ethylphenyl)ethan-1-ol — Chemical Substance Information. [Link]

  • Hazardous Waste Experts. Does the EPA Alcohol Exemption Apply to Your Business?. [Link]

  • U.S. Environmental Protection Agency. RCRA Management of Excess Alcohol-based Hand Sanitizer. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13791377, 1-(3-Ethylphenyl)-1,2-ethanediol. [Link]

  • Earth911. How to Dispose of Liquor and Denatured Alcohol Safely. [Link]

  • U.S. Environmental Protection Agency. How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. [Link]

  • Stanford Environmental Health & Safety. Ethanol Factsheet. [Link]

  • Airgas. SAFETY DATA SHEET - Ethanol. [Link]

  • Ori-McKenney Lab. SAFETY DATA SHEET - Ethanol. [Link]

  • Smooth-On. SAFETY DATA SHEET - SDS No. 916A. [Link]

  • NC State ISE. MATERIAL SAFETY DATA SHEET - Ethanol. [Link]

  • RPMG, Inc. UN GHS Safety Data Sheet - Ethyl Alcohol, Anhydrous, Denatured. [Link]

  • EMD Millipore. SAFETY DATA SHEET - Ethanol. [Link]

  • MolPort. 1-(3-ethylphenyl)ethan-1-ol. [Link]

  • NextSDS. 1-(3-ethylphenyl)ethan-1-amine — Chemical Substance Information. [Link]

  • PubChemLite. 1-(3-ethylphenyl)ethanol (C10H14O). [Link]

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Handling

Personal protective equipment for handling 1-(3-Ethylphenyl)ethan-1-ol

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a system of mechanistic causalities. When handling 1-(3-Ethylphenyl)ethan-1-ol (CAS: 54264-96-9)—a versatile ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a system of mechanistic causalities. When handling 1-(3-Ethylphenyl)ethan-1-ol (CAS: 54264-96-9)—a versatile aromatic secondary alcohol frequently utilized in drug development and API synthesis—understanding the molecular interaction between the chemical and human physiology is paramount to designing an effective, self-validating safety protocol.

This guide provides an authoritative, step-by-step operational framework for researchers handling this compound, ensuring scientific integrity, logistical efficiency, and uncompromising personnel safety.

Chemical Profiling & Mechanistic Hazards

1-(3-Ethylphenyl)ethan-1-ol is characterized by a lipophilic ethylphenyl tail and a polar hydroxyl head group. This amphiphilic nature dictates its physical behavior and its toxicological profile. According to standardized hazard classifications, this compound presents three primary risks[1]:

  • Skin Irritation (H315): The lipophilic aromatic ring readily partitions into the stratum corneum, extracting epidermal lipids. Simultaneously, the hydroxyl group disrupts hydrogen bonding in keratin, leading to rapid defatting, erythema, and irritation[1].

  • Eye Irritation (H319): Direct contact with the corneal epithelium causes rapid osmotic stress and protein denaturation, necessitating immediate intervention[1].

  • CNS Depression (H336 - STOT SE 3): The molecule's high partition coefficient allows aerosolized droplets or concentrated vapors to cross the blood-brain barrier upon inhalation. This systemic absorption causes central nervous system (CNS) depression, manifesting clinically as drowsiness, dizziness, and cognitive impairment[1][2].

Strategic PPE Selection

A common laboratory error is relying on standard 0.1mm disposable nitrile gloves for aromatic alcohols. The aromatic ring acts as an excellent solvent for the elastomers in thin nitrile, leading to rapid polymer swelling and permeation. Safe handling requires a strategic escalation of Personal Protective Equipment (PPE) based on material compatibility.

PPE CategorySpecificationMechanistic Justification
Hand Protection 3 (≥0.5mm thickness)Provides high resistance to permeation by aromatic alcohols, ensuring a breakthrough time of >480 minutes[3][4].
Eye Protection Tightly sealed chemical safety goggles (EN 166)Prevents corneal lipid disruption from aerosolized droplets and vapor accumulation[4].
Respiratory Half-mask with ABEK / Organic Vapor cartridgeFilters lipophilic vapors that cause CNS depression (H336) if fume hood containment is compromised[2][5].
Body Protection Flame-retardant lab coat, impermeable apronPrevents dermal absorption and subsequent systemic toxicity during bulk transfers[6].

Operational Handling & Experimental Workflow

To ensure a self-validating system, every step in the handling protocol must verify the success of the previous step.

Step-by-Step Methodology: Aliquoting and Reaction Setup

  • Environmental Isolation: Verify the chemical fume hood face velocity is ≥0.5 m/s. Causality: This active ventilation prevents the accumulation of H336-inducing vapors in the operator's breathing zone.

  • PPE Verification: Inspect butyl rubber gloves for micro-tears using the inflation method prior to donning.

  • Dispensing Protocol: Utilize a positive-displacement pipette rather than an air-displacement pipette. Causality: Aromatic alcohols possess different vapor pressures and viscosities than aqueous solutions; air-displacement mechanisms will yield inaccurate volumes and increase the risk of aerosolization.

  • Reaction Integration: Slowly add 1-(3-Ethylphenyl)ethan-1-ol to the reaction vessel. If reacting with strong oxidizers or Lewis acids, perform the addition under an inert atmosphere (e.g., Argon) to prevent vigorous exothermic reactions[6].

  • Decontamination: Wipe the exterior of the reagent bottle with a compatible solvent (e.g., isopropanol) to remove lipophilic residue before sealing and returning it to the dedicated organics storage cabinet.

Spill Management & Disposal Plan

Because 1-(3-Ethylphenyl)ethan-1-ol induces drowsiness and dizziness (H336), a spill outside a fume hood is an immediate life-safety issue. Cognitive impairment can prevent operators from executing proper cleanup procedures[2].

Emergency Spill Response Workflow:

  • Immediate Evacuation: Halt all work and evacuate personnel from the immediate vicinity to prevent inhalation of vapors[2].

  • Ventilation & Isolation: Maximize room exhaust systems and isolate the spill zone.

  • PPE Escalation: Responders must don a respirator equipped with ABEK (organic vapor) cartridges and heavy-duty butyl rubber gloves before re-entering the area[7].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite, diatomaceous earth, or dry sand)[2]. Causality: Combustible absorbents like sawdust can create a severe fire hazard when soaked in organic solvents.

  • Disposal: Sweep the absorbed mixture using non-sparking tools into a highly visible, sealable hazardous waste container[6][7]. Route for high-temperature incineration. Never flush into aqueous drains , as aromatic alcohols pose significant aquatic toxicity risks[7].

Workflow Visualization

Below is the logical relationship diagram mapping the safe handling and emergency spill response pathways for 1-(3-Ethylphenyl)ethan-1-ol.

G Start Initiate 1-(3-Ethylphenyl)ethan-1-ol Handling Protocol HoodCheck Verify Fume Hood Airflow (>0.5 m/s face velocity) Start->HoodCheck PPE Don Butyl Rubber Gloves, Goggles, & Lab Coat HoodCheck->PPE Dispense Dispense via Positive Displacement Pipette PPE->Dispense Spill Spill Occurs? Dispense->Spill Evacuate Evacuate & Escalate PPE (ABEK Respirator) Spill->Evacuate Yes Proceed Execute Reaction Parameters Spill->Proceed No Absorb Absorb with Vermiculite (Non-combustible) Evacuate->Absorb Dispose Seal in Hazardous Waste Receptacle Absorb->Dispose Proceed->Dispose Post-Reaction

Figure 1: Logical workflow for the safe handling and emergency spill response of 1-(3-Ethylphenyl)ethan-1-ol.

References

  • NextSDS. "1-(3-ethylphenyl)ethan-1-ol — Chemical Substance Information." NextSDS Substance Database.[Link]

  • Carl Roth. "Safety Data Sheet: Benzyl alcohol." Carl Roth Safety Data.[Link]

  • Chemicals.co.uk. "SAFETY DATA SHEET BENZYL ALCOHOL TECH." Chemicals.co.uk.[Link]

  • SWEPCO Lubricants LLC. "STOT SE 3 - Safety Data Sheet." SWEPCO.[Link]

  • Fisher Scientific. "SAFETY DATA SHEET - Organic Solvents." Fisher Scientific.[Link]

  • Gelest, Inc. "3-CHLOROPROPYLTRIMETHOXYSILANE Safety Data Sheet." Gelest.[Link]

Sources

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